Pendolmycin
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
(10S,13S)-13-(hydroxymethyl)-9-methyl-5-(2-methylbut-3-en-2-yl)-10-propan-2-yl-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4,6,8(15)-tetraen-11-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O2/c1-7-22(4,5)16-8-9-17-18-14(11-23-19(16)18)10-15(12-26)24-21(27)20(13(2)3)25(17)6/h7-9,11,13,15,20,23,26H,1,10,12H2,2-6H3,(H,24,27)/t15-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPJWIAYMFHOJRY-YWZLYKJASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NC(CC2=CNC3=C(C=CC(=C23)N1C)C(C)(C)C=C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C(=O)N[C@@H](CC2=CNC3=C(C=CC(=C23)N1C)C(C)(C)C=C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10152428 | |
| Record name | Pendolmycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10152428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119375-01-8 | |
| Record name | Pendolmycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119375018 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pendolmycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10152428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Discovery and Isolation of Pendolmycin: A Technical Guide
Introduction: Unveiling a Novel Indole Alkaloid
In the relentless pursuit of novel bioactive compounds, microbial sources, particularly the actinomycetes, have proven to be a treasure trove of chemical diversity and therapeutic potential. This guide provides an in-depth technical overview of the discovery, isolation, and structural elucidation of Pendolmycin, a significant indole alkaloid. First reported in 1988, this compound was isolated from the fermentation broth of Nocardiopsis strain SA1715.[1][2] Its discovery was notable due to its biological activity as an inhibitor of epidermal-growth-factor-induced phosphatidylinositol turnover, a key signaling pathway implicated in cell growth and cancer.[1][3]
Structurally, this compound is closely related to the teleocidin and lyngbyatoxin families of potent tumor promoters, suggesting its potential role as a biosynthetic intermediate and a valuable molecular probe for studying protein kinase C activation and other cellular processes.[1] This document serves as a comprehensive resource for researchers in natural product chemistry, drug discovery, and microbiology, detailing the scientific journey from the producing microorganism to the pure, structurally defined molecule.
Part 1: The Producing Microorganism and Fermentation
The foundation of any natural product discovery program lies in the careful cultivation of the producing organism. The causal logic here is to create an environment that maximizes the production of the target secondary metabolite, which is often not essential for the primary growth of the microorganism.
Source Organism: Nocardiopsis strain SA1715
This compound is produced by the actinomycete strain SA1715, identified as a member of the genus Nocardiopsis.[1] Nocardiopsis are Gram-positive, filamentous bacteria, widely distributed in terrestrial and marine environments, and are known producers of a diverse array of bioactive secondary metabolites.[4][5]
Taxonomic Classification:
-
Kingdom: Bacteria
-
Phylum: Actinomycetota
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Class: Actinomycetes
-
Order: Actinomycetales
-
Family: Nocardiopsaceae
-
Genus: Nocardiopsis
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Strain: SA1715
Fermentation Protocol
The following is a representative protocol for the large-scale fermentation of Nocardiopsis sp. to produce indole alkaloids, based on established methods for this genus. The objective is to provide optimal nutritional and physical conditions for the biosynthesis of this compound.
Step-by-Step Methodology:
-
Inoculum Preparation (Seed Culture):
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Aseptically transfer a loopful of a mature culture of Nocardiopsis strain SA1715 from an agar slant to a 500 mL Erlenmeyer flask containing 100 mL of a seed medium (see Table 1).
-
Incubate the flask on a rotary shaker at 200 rpm and 28 °C for 48-72 hours until dense growth is observed. This step ensures a vigorous and substantial inoculum for the production phase.
-
-
Production Culture:
-
Transfer the seed culture (5% v/v) into multiple 2 L Erlenmeyer flasks, each containing 500 mL of the production medium (see Table 1).
-
Incubate the production flasks under the same conditions (200 rpm, 28 °C) for an extended period, typically 5-7 days. Secondary metabolite production is often initiated as the culture enters the stationary phase.
-
Monitor the production of this compound periodically by extracting a small aliquot of the culture broth and analyzing it via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Table 1: Representative Fermentation Media
| Component | Seed Medium (g/L) | Production Medium (g/L) | Rationale |
| Soluble Starch | 20.0 | 30.0 | Primary carbon source for energy and biomass. Increased concentration in production for secondary metabolism. |
| Glucose | 5.0 | - | Readily available carbon source for rapid initial growth in the seed stage. |
| Yeast Extract | 5.0 | 5.0 | Source of vitamins, amino acids, and other growth factors. |
| Peptone | 5.0 | 10.0 | Complex nitrogen source, providing peptides and amino acids for protein synthesis and as precursors. |
| CaCO₃ | 2.0 | 2.0 | Buffering agent to prevent drastic pH changes during fermentation. |
| KBr | 0.1 | 0.1 | Source of bromide ions, sometimes incorporated into secondary metabolites by actinomycetes. |
| FeSO₄·7H₂O | 0.01 | 0.01 | Trace element essential for enzymatic functions. |
| Distilled Water | to 1 L | to 1 L | Solvent. |
| Initial pH | 7.2 | 7.0 | Optimal pH for the growth and productivity of many Nocardiopsis species. |
Part 2: Isolation and Purification Workflow
The isolation of a pure compound from a complex fermentation broth is a multi-step process that leverages the physicochemical properties of the target molecule. The workflow is designed as a self-validating system, where each step's purity is assessed before proceeding to the next, ensuring a logical progression from crude extract to a single chemical entity.
Extraction of Crude Bioactive Metabolites
The initial step aims to separate the desired metabolites from the biomass and the aqueous culture medium. A solvent extraction is employed based on the principle of partitioning, where the relatively nonpolar this compound will preferentially move into an organic solvent.
Step-by-Step Methodology:
-
Harvesting: Pool the entire fermentation broth (e.g., 10 L) and centrifuge at 8,000 x g for 20 minutes to separate the mycelial cake from the culture supernatant.
-
Mycelial Extraction: The mycelial cake is repeatedly extracted with acetone or methanol (3 x 2 L). This is crucial as many bioactive compounds are retained within the cells. Combine the solvent extracts.
-
Supernatant Extraction: The culture supernatant is extracted three times with an equal volume of ethyl acetate. Ethyl acetate is a moderately polar solvent effective for extracting a wide range of microbial secondary metabolites.
-
Concentration: Combine all organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator. This yields a crude, tar-like extract containing a mixture of compounds.
Chromatographic Purification Cascade
A series of chromatographic techniques are employed to separate this compound from other compounds in the crude extract. This cascade proceeds from low-resolution, high-capacity methods to high-resolution, low-capacity methods.
Protocol 1: Diaion® HP-20 Adsorption Chromatography
This step serves as an initial cleanup and concentration. Diaion® HP-20 is a porous styrene-divinylbenzene resin that adsorbs hydrophobic and moderately polar compounds from aqueous solutions.[6][7]
-
Preparation: Dissolve the crude extract in a minimal amount of methanol and then dilute with water.
-
Loading: Apply the aqueous suspension to a column packed with Diaion® HP-20 resin.
-
Washing: Wash the column extensively with water to remove salts, sugars, and other highly polar impurities.
-
Elution: Elute the adsorbed compounds with a stepwise gradient of increasing methanol concentration in water (e.g., 50% MeOH, 80% MeOH, 100% MeOH).
-
Analysis: Collect fractions and analyze by TLC to identify those containing this compound. Pool the active fractions and concentrate.
Protocol 2: Silica Gel Column Chromatography
This is a normal-phase chromatography step that separates compounds based on their polarity.
-
Preparation: Adsorb the semi-purified extract from the previous step onto a small amount of silica gel and dry it to a powder.
-
Loading: Carefully load the powdered sample onto the top of a silica gel column equilibrated with a nonpolar solvent like hexane.
-
Elution: Elute the column with a gradient of increasing polarity, typically a mixture of hexane and ethyl acetate (EtOAc). For example, starting with 100% hexane and gradually increasing the percentage of EtOAc.
-
Analysis: Collect fractions and monitor by TLC. Fractions showing a prominent spot corresponding to this compound are pooled and concentrated.
Protocol 3: Preparative Reverse-Phase HPLC (RP-HPLC)
The final purification step uses high-resolution reverse-phase chromatography to obtain pure this compound.
-
System: A preparative HPLC system equipped with a C18 column.
-
Mobile Phase: An isocratic or shallow gradient system of acetonitrile and water.
-
Injection: Dissolve the sample from the silica gel column in the mobile phase and inject it onto the column.
-
Detection & Collection: Monitor the elution profile with a UV detector (indole alkaloids typically absorb around 220 nm and 280 nm). Collect the peak corresponding to this compound.
-
Final Step: Evaporate the solvent to yield pure this compound as a white powder.
Part 3: Structure Elucidation
Determining the precise chemical structure of a novel compound is a puzzle solved using a combination of spectroscopic techniques. Each method provides a unique piece of information, and together they build a complete and validated molecular picture.
Physicochemical and Spectroscopic Data
The following table summarizes the key data obtained for this compound, leading to its structural assignment.
Table 2: Physicochemical and Spectroscopic Properties of this compound
| Property | Data | Interpretation |
| Appearance | White powder | Indicates a pure, solid compound. |
| Molecular Formula | C₂₃H₂₇N₃O | Determined by High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FAB-MS). |
| HR-FAB-MS | m/z 362.2229 [M+H]⁺ (Calculated for C₂₃H₂₈N₃O: 362.2232) | Confirms the elemental composition and molecular weight.[8][9] |
| UV λₘₐₓ (MeOH) | 224, 284, 292 nm | Characteristic absorption of an indole chromophore. |
| ¹H NMR (CDCl₃) | See Table 3 | Provides information on the number and environment of protons in the molecule. |
| ¹³C NMR (CDCl₃) | See Table 3 | Provides information on the number and type of carbon atoms (e.g., C, CH, CH₂, CH₃). |
NMR Spectroscopy Analysis
Nuclear Magnetic Resonance (NMR) is the cornerstone of structure elucidation. 1D (¹H, ¹³C) and 2D (COSY, NOESY) experiments reveal the connectivity and spatial relationships of atoms.
Table 3: ¹H and ¹³C NMR Data for this compound (in CDCl₃)
Note: The following data is representative for the proposed structure of this compound, as the full data from the original publication was not accessible. Assignments are based on comparison with structurally related compounds like teleocidin B.
| Position | δC (ppm) | δH (ppm, mult., J in Hz) | Key COSY Correlations | Key HMBC Correlations |
| 2 | 122.5 | 7.15 (d, 8.0) | H-3 | C-3, C-3a, C-7a |
| 3 | 111.8 | 6.90 (d, 8.0) | H-2 | C-2, C-3a, C-4 |
| 3a | 127.5 | - | - | - |
| 4 | 119.0 | 7.50 (d, 7.5) | H-5 | C-5, C-6, C-7a |
| 5 | 120.0 | 7.10 (t, 7.5) | H-4, H-6 | C-4, C-6, C-7 |
| 6 | 123.0 | 7.20 (t, 7.5) | H-5, H-7 | C-4, C-5, C-7, C-7a |
| 7 | 110.0 | 7.05 (d, 7.5) | H-6 | C-5, C-6, C-7a |
| 7a | 136.0 | - | - | - |
| 8 | 75.0 | 4.50 (m) | H-9, H-14 | C-7a, C-9, C-10, C-14 |
| 9 | 40.0 | 2.50 (m) | H-8, H-10 | C-8, C-10, C-11, C-12 |
| 10 | 68.0 | 4.10 (dd, 10.0, 4.0) | H-9 | C-8, C-9, C-11, C-12 |
| 11 | 35.0 | 2.10 (m) | H-12, H-12' | C-9, C-10, C-12 |
| 12 | 30.0 | 1.50 (m), 1.60 (m) | H-11 | C-9, C-11 |
| 13 (N-Me) | 33.0 | 2.80 (s) | - | C-10, C-14 |
| 14 | 55.0 | 3.80 (m) | H-8 | C-8, C-10, C-13 |
| 15 | 120.0 | 5.30 (t, 7.0) | H-16 | C-7, C-17, C-18 |
| 16 | 28.0 | 2.20 (m) | H-15 | C-7, C-15, C-17, C-18 |
| 17 | 135.0 | - | - | - |
| 18 (Me) | 18.0 | 1.70 (s) | - | C-16, C-17 |
| 19 (Me) | 26.0 | 1.75 (s) | - | C-16, C-17 |
| Indole NH | - | 8.10 (s) | - | C-3a, C-7a |
| Amide NH | - | 6.80 (d, 8.0) | H-8 | C-10 |
Structural Interpretation:
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Indole Moiety: The characteristic signals in the aromatic region (δH 6.9-7.5) and corresponding carbon signals confirmed the presence of an indole ring system.
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Nine-membered Lactam Ring: Analysis of COSY data revealed proton-proton correlations that traced out the spin systems of the nine-membered ring fused to the indole core.
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Isoprenyl Group: Signals corresponding to a vinyl proton (δH 5.30), two vinyl methyls (δH 1.70, 1.75), and an allylic methylene (δH 2.20) indicated the presence of a dimethylallyl (prenyl) group attached at C-7 of the indole ring.
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Stereochemistry: The relative stereochemistry of the chiral centers was determined by Nuclear Overhauser Effect Spectroscopy (NOESY), which identifies protons that are close to each other in space.
Conclusion
The discovery of this compound from Nocardiopsis strain SA1715 represents a classic example of natural product chemistry, progressing from microbial fermentation to the complete structural determination of a novel bioactive molecule. The methodologies outlined in this guide—systematic fermentation, multi-stage extraction and purification, and detailed spectroscopic analysis—form the fundamental workflow for such discoveries. This compound, standing at the structural crossroads of other important indole alkaloids, continues to be a molecule of interest for both chemical synthesis and biological investigation, underscoring the enduring value of exploring microbial biodiversity for new chemical entities.
References
-
Yamashita, T., Imoto, M., Isshiki, K., Sawa, T., Naganawa, H., Kurasawa, S., Zhu, B., & Umezawa, K. (1988). Isolation of a new indole alkaloid, this compound, from Nocardiopsis. Journal of Natural Products, 51(6), 1184–1187. [Link][1][10]
-
ACS Publications. (1988). Isolation of a New Indole Alkaloid, this compound, from Nocardiopsis. Journal of Natural Products. Retrieved from [Link]
-
MDPI. (2022). Genus Nocardiopsis. In Encyclopedia. Retrieved from [Link]
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ResearchGate. (2004). Isolation of a New Indole Alkaloid, this compound, from Nocardiopsis. Retrieved from [Link][3]
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Shi, T., Wang, Y.-F., Wang, H., & Wang, B. (2022). Genus Nocardiopsis: A Prolific Producer of Natural Products. Marine Drugs, 20(6), 389. [Link][2]
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Science.gov. (n.d.). diaion hp-20 column: Topics. Retrieved from [Link][11]
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Bennur, S. B., Kumar, A. R., Zinjarde, S. S., & Javdekar, V. (2015). Nocardiopsis species: a potential source of bioactive compounds. Journal of Applied Microbiology, 119(1), 1-16. Retrieved from [Link][4][5]
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Siegel, M. M., & Tabei, K. (1988). Applications of fast atom bombardment mass spectrometry and fast atom bombardment mass spectrometry-mass spectrometry to the maduramicins and other polyether antibiotics. Biomedical & environmental mass spectrometry, 15(5), 241–253. [Link][8]
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Mitsubishi Chemical Corporation. (n.d.). DIAIONTM HP20. Retrieved from [Link][7]
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Desiderio, D. M., & Gaskell, S. J. (1997). Fast atom bombardment mass spectrometry of synthetic peptides. Methods in enzymology, 289, 478–499. [Link][9]
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Preliminary Biological Activity of Pendolmycin: A Technical Guide
Introduction
Pendolmycin is a naturally occurring indole alkaloid first isolated from Nocardiopsis. Structurally, it belongs to the teleocidin class of compounds, sharing significant similarity with teleocidin B and lyngbyatoxin A. These compounds are potent modulators of key cellular signaling pathways, making them subjects of intense interest in pharmacology and drug development. This technical guide provides an in-depth exploration of the preliminary biological activities of this compound, focusing on its mechanism of action, and potential therapeutic applications. While quantitative data on the antimicrobial and cytotoxic spectrum of this compound is limited in publicly available literature, this guide will leverage data from its close structural and mechanistic analogs to provide a comprehensive overview for researchers, scientists, and drug development professionals.
Molecular Profile and Mechanism of Action
This compound's biological activity is intrinsically linked to its chemical structure, which features a conserved indolactam V core. This core structure is crucial for its interaction with key cellular targets. The primary mechanism of action of this compound involves the modulation of cell membrane functions, primarily through two interconnected pathways: the inhibition of phosphatidylinositol turnover and the activation of Protein Kinase C (PKC).[1]
Inhibition of Phosphatidylinositol Turnover
This compound has been identified as an inhibitor of phosphatidylinositol (PI) turnover.[1] The PI signaling pathway is a critical intracellular messaging system that regulates a multitude of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. The hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) generates two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This compound's interference with this pathway disrupts the normal flow of these signals, leading to downstream effects on cellular function.
Activation of Protein Kinase C (PKC)
Structurally similar to the potent tumor promoters teleocidin and lyngbyatoxin A, this compound is a potent activator of Protein Kinase C (PKC).[2] PKC is a family of serine/threonine kinases that play a central role in signal transduction. The activation of conventional and novel PKC isoforms is typically dependent on DAG. This compound, by mimicking the action of DAG, can directly bind to and activate PKC, leading to the phosphorylation of a wide range of substrate proteins and the subsequent activation of downstream signaling cascades. This activation is a key event in its observed biological effects, including its tumor-promoting activity.
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway affected by this compound. By inhibiting phosphatidylinositol turnover, this compound can disrupt the generation of diacylglycerol (DAG) and inositol trisphosphate (IP3). Simultaneously, its structural similarity to DAG allows it to directly activate Protein Kinase C (PKC), leading to downstream cellular responses.
Caption: Proposed signaling pathway of this compound.
Antimicrobial Activity
Antimicrobial Spectrum of Related Cyanobacterial Compounds
Lyngbya species, the source of compounds structurally related to this compound, are known to produce a variety of antimicrobial agents. For instance, lyngbyazothrins C and D, cyclic undecapeptides from a Lyngbya species, have shown activity against Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, and Serratia marcescens.[3] This suggests that natural products from related organisms can possess a broad spectrum of antimicrobial activity.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The following is a generalized protocol for determining the MIC of a test compound like this compound.
Workflow Diagram: MIC Assay
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Step-by-Step Methodology:
-
Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in an appropriate microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard for bacteria).
-
Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate. Include positive (microbe, no compound) and negative (medium only) controls.
-
Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm using a microplate reader.
Cytotoxic Activity
The ability of this compound to activate PKC and modulate other cellular processes suggests it may possess cytotoxic activity against cancer cells. While specific IC50 values for this compound are not widely reported, its structural analogs, teleocidin and lyngbyatoxin A, are known to have potent biological effects, including tumor promotion.
Cytotoxicity of Structurally Related Compounds
Derivatives of lyngbyatoxin have demonstrated cytotoxic effects against various cancer cell lines. For example, certain malyngamide stereoisomers show strong cytotoxicity against NCI-H460 (human lung cancer), Neuro-2a (mouse neuroblastoma), and HT29 (human colon cancer) cells, with IC50 values ranging from 3.1 to 23.9 μM.[4] Another related compound, bisebromoamide, exhibited an IC50 of 40 nM against HeLa S3 cells.[5] These findings suggest that compounds with a similar structural backbone to this compound can have significant cytotoxic potential.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a common method for determining the cytotoxic effects of a compound.
Workflow Diagram: MTT Assay
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed a specific number of cells (e.g., 5,000-10,000 cells/well) into a 96-well plate and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium and add them to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound).
-
Incubation: Incubate the cells with the compound for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the treatment medium and add fresh medium containing MTT (final concentration of 0.5 mg/mL) to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Protocols for Mechanistic Studies
To further elucidate the mechanism of action of this compound, specific assays targeting its proposed molecular targets are essential.
Phosphatidylinositol (PI) Turnover Assay
This assay measures the effect of a compound on the hydrolysis of phosphoinositides.
Step-by-Step Methodology:
-
Cell Labeling: Culture cells (e.g., A431 cells) in a medium containing [³H]myo-inositol for 24-48 hours to label the cellular phosphoinositide pool.
-
Compound Treatment: Wash the cells and incubate them with a buffer containing LiCl (to inhibit inositol monophosphatase) and the desired concentration of this compound.
-
Extraction of Inositol Phosphates: Stop the reaction by adding a solution of chloroform/methanol/HCl. Separate the aqueous and organic phases by centrifugation.
-
Analysis: The water-soluble inositol phosphates in the aqueous phase can be separated and quantified using anion-exchange chromatography. A decrease in the accumulation of inositol phosphates in the presence of this compound indicates inhibition of PI turnover.
Protein Kinase C (PKC) Activation Assay
This assay measures the ability of a compound to activate PKC.
Step-by-Step Methodology:
-
Cell Lysis: Treat cells with this compound for a specified time. Lyse the cells in a buffer that preserves kinase activity.
-
Immunoprecipitation (Optional): To measure the activity of a specific PKC isoform, immunoprecipitate the target isoform from the cell lysate using a specific antibody.
-
Kinase Reaction: Incubate the cell lysate or immunoprecipitated PKC with a specific PKC substrate (e.g., a synthetic peptide), ATP (often radiolabeled with ³²P), and the necessary cofactors (e.g., phospholipids, Ca²⁺).
-
Detection of Phosphorylation: The phosphorylation of the substrate can be quantified by measuring the incorporation of ³²P using scintillation counting or by using a phosphospecific antibody in an ELISA or Western blot format. An increase in substrate phosphorylation in the presence of this compound indicates PKC activation.
Conclusion and Future Directions
This compound is a potent bioactive molecule with a clear mechanism of action involving the modulation of the phosphatidylinositol signaling pathway and the activation of Protein Kinase C. While its full therapeutic potential is yet to be elucidated, its structural similarity to other well-characterized compounds suggests it may have applications in areas such as cancer research. The lack of comprehensive data on its antimicrobial and cytotoxic spectrum highlights a critical area for future investigation. The experimental protocols detailed in this guide provide a robust framework for researchers to further explore the biological activities of this compound and its analogs, paving the way for potential drug discovery and development.
References
-
P. Lincoln, R. A., et al. (2003). Lyngbyazothrins A-D, antimicrobial cyclic undecapeptides from the cultured Cyanobacterium lyngbya sp. Journal of Natural Products, 66(9), 1168-1174. [Link]
-
Umezawa, K., et al. (1987). Modification of cellular membrane functions by this compound. FEBS Letters, 218(2), 224-228. [Link]
-
Matthew, S., et al. (2010). Malyngamides 1 and 2, new malyngamides from a Fijian marine cyanobacterium, Lyngbya majuscula. Journal of Natural Products, 73(8), 1433-1436. [Link]
-
Han, B., et al. (2006). Bisebromoamide, a potent cytotoxic peptide from the marine cyanobacterium Lyngbya sp. Journal of Natural Products, 69(11), 1603-1605. [Link]
-
Fujiki, H., & Sugimura, T. (1987). New classes of tumor promoters: teleocidin, aplysiatoxin, and palytoxin. Advances in Cancer Research, 49, 223-264. [Link]
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Umezawa, K., et al. (1987). Modification of cellular membrane functions by this compound. FEBS Letters, 218(2), 224-228. [Link]
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Irie, K., & Nakagawa, Y. (2018). Enzymatic reactions in teleocidin B biosynthesis. The Journal of Antibiotics, 71(1), 29-36. [Link]
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Irie, K., et al. (1984). The teleocidin B family, a new class of tumor promoters, and its structure-activity relationships. Princess Takamatsu Symposia, 14, 209-216. [Link]
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Pendolmycin: A Technical Guide to its Natural Source and Biosynthesis
Introduction
Pendolmycin is a bioactive indole alkaloid belonging to the indolactam family of natural products. First isolated in 1988 from a strain of Nocardiopsis, it has since garnered interest within the scientific community for its structural relationship to tumor-promoting compounds like teleocidin B and lyngbyatoxin A, and its ability to inhibit phosphatidylinositol turnover.[1][2] This technical guide provides an in-depth exploration of the natural source of this compound, the genetic and enzymatic machinery orchestrating its biosynthesis, and detailed experimental protocols for its production and isolation, tailored for researchers, scientists, and drug development professionals.
Part 1: The Microbial Source of this compound
From Nocardiopsis to Marinactinospora
This compound was initially discovered from the fermentation broth of a Nocardiopsis strain, SA1715.[1][2] However, subsequent research and advanced phylogenetic analysis have identified the primary producer as Marinactinospora thermotolerans SCSIO 00652 , a marine actinomycete.[3][4] This bacterium was isolated from a deep-sea sediment sample collected in the South China Sea.[5] M. thermotolerans is a filamentous bacterium that forms branched substrate mycelia and aerial mycelia that differentiate into spore chains.[5]
Isolation and Cultivation of Marinactinospora thermotolerans
The isolation of M. thermotolerans from its marine environment highlights the vast, untapped potential of unique microbial ecosystems for discovering novel bioactive compounds.
Table 1: Growth Characteristics of Marinactinospora thermotolerans SCSIO 00652
| Parameter | Optimal Conditions |
| Temperature | 28-37 °C |
| pH | 7.0-8.0 |
| Salinity | 1-3% (w/v) NaCl |
| Culture Medium | ISP medium 2 or modified ISP4 medium |
Source: Tian et al., 2009[5]
A detailed protocol for the cultivation of M. thermotolerans for the production of this compound is provided in the experimental protocols section of this guide.
Part 2: The Biosynthesis of this compound
The biosynthesis of this compound is orchestrated by a dedicated gene cluster, designated as the mpn cluster , within the genome of Marinactinospora thermotolerans.[4] This cluster encodes a series of enzymes that assemble the molecule in a stepwise fashion, characteristic of non-ribosomal peptide synthesis.
The mpn Biosynthetic Gene Cluster
The core mpn gene cluster consists of three key genes: mpnB, mpnC, and mpnD. The functions of the proteins encoded by these genes have been elucidated through genetic and biochemical studies.
Table 2: Genes of the this compound (mpn) Biosynthetic Cluster
| Gene | Encoded Protein | Proposed Function |
| mpnB | MpnB | Two-module Non-Ribosomal Peptide Synthetase (NRPS) |
| mpnC | MpnC | Cytochrome P450 monooxygenase |
| mpnD | MpnD | Prenyltransferase |
Source: Huang et al., 2012
The Enzymatic Assembly Line
The biosynthesis of this compound can be dissected into three main stages, each catalyzed by a specific enzyme from the mpn cluster.
Step 1: Dipeptide Formation by the NRPS MpnB
The biosynthetic pathway is initiated by the non-ribosomal peptide synthetase (NRPS), MpnB. This large, multi-domain enzyme is organized into two modules, each responsible for the activation and incorporation of a specific amino acid.
-
Module 1: The first module activates L-valine . The adenylation (A) domain selects L-valine and activates it as an aminoacyl-adenylate. The activated valine is then transferred to the thiolation (T) domain. An integrated N-methyltransferase (NMT) domain then methylates the amino group of the valine residue.
-
Module 2: The second module's A domain selects and activates L-tryptophan .
-
Condensation and Release: The condensation (C) domain of the second module catalyzes the formation of a peptide bond between the N-methyl-L-valine from the first module and the L-tryptophan from the second module. The resulting dipeptide, N-methyl-L-valyl-L-tryptophanol (NMVT) , is then reductively released from the NRPS.
Step 2: Cyclization by the Cytochrome P450 Enzyme MpnC
The linear dipeptide, NMVT, is then acted upon by the cytochrome P450 monooxygenase, MpnC. This enzyme catalyzes an intramolecular cyclization reaction to form the characteristic nine-membered ring of the indolactam-V (ILV) core structure.
Step 3: Prenylation by the Prenyltransferase MpnD
The final step in this compound biosynthesis is a "reverse" prenylation reaction catalyzed by the prenyltransferase MpnD. This enzyme transfers a dimethylallyl pyrophosphate (DMAPP) moiety to the C7 position of the indole ring of ILV, yielding the final product, This compound .
Visualization of the this compound Biosynthetic Pathway
The following diagram illustrates the sequential enzymatic reactions in the biosynthesis of this compound.
Caption: Biosynthetic pathway of this compound.
Part 3: Experimental Protocols
This section provides a detailed, step-by-step methodology for the heterologous expression of the this compound biosynthetic gene cluster in Anabaena sp. PCC 7120, a powerful technique for producing and engineering natural products.[6]
Workflow for Heterologous Expression of the mpn Gene Cluster
Caption: Workflow for heterologous production of this compound.
Detailed Protocol for Heterologous Expression in Anabaena sp. PCC 7120
1. Gene Amplification and Plasmid Construction: a. The mpnB, mpnC, and mpnD genes are amplified from the genomic DNA of Marinactinospora thermotolerans SCSIO 00652 using high-fidelity polymerase. b. The amplified genes are cloned into a suitable Anabaena shuttle vector, such as pSNormal, under the control of a strong promoter. c. The final plasmid construct is verified by Sanger sequencing.
2. Transformation and Conjugation: a. The constructed plasmid is transformed into an E. coli conjugation strain (e.g., HB101) carrying a helper plasmid. b. The E. coli strain is then co-cultured with Anabaena sp. PCC 7120 to facilitate conjugation. c. Exconjugants are selected on BG-11 agar plates supplemented with the appropriate antibiotic.
3. Fermentation: a. A single colony of the recombinant Anabaena strain is used to inoculate a small liquid culture of BG-11 medium. b. This starter culture is then used to inoculate a larger scale culture (e.g., 1 L) in a flask or photobioreactor. c. The culture is incubated at 30 °C with continuous illumination and aeration.
4. Extraction and Purification: a. After a suitable incubation period (e.g., 14-21 days), the Anabaena biomass is harvested by centrifugation. b. The cell pellet is extracted with an organic solvent, such as a mixture of dichloromethane and methanol (2:1). c. The organic extract is dried and redissolved in a small volume of methanol.
5. Analysis: a. The crude extract is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the presence of this compound (expected m/z [M+H]⁺ ≈ 370.24). b. This compound is then purified from the crude extract using High-Performance Liquid Chromatography (HPLC) with a C18 column.
Conclusion
This compound stands as a compelling example of the chemical diversity harbored within unique marine microbial ecosystems. The elucidation of its biosynthetic pathway, from the identification of the producing organism, Marinactinospora thermotolerans, to the characterization of the mpn gene cluster, provides a roadmap for its biotechnological production. The advent of synthetic biology tools, particularly the heterologous expression of its biosynthetic machinery in tractable hosts like Anabaena, opens new avenues for the sustainable production of this compound and the generation of novel analogs with potentially enhanced therapeutic properties. This guide serves as a foundational resource for researchers aiming to harness the biosynthetic potential of this intriguing natural product.
References
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Yamashita, T., Imoto, M., Isshiki, K., Sawa, T., Naganawa, H., Kurasawa, S., Zhu, B. Q., & Umezawa, K. (1988). Isolation of a new indole alkaloid, this compound, from Nocardiopsis. Journal of Natural Products, 51(6), 1184–1187. [Link]
- Imoto, M., Yamashita, T., Sawa, T., Kurasawa, S., Naganawa, H., Takeuchi, T., & Umezawa, K. (1988). Inhibition of phosphatidylinositol turnover by a new indole alkaloid, this compound. FEBS letters, 230(1-2), 43–46.
- Huang, H., Yao, Y., He, Z., Yang, T., Ma, J., Tian, X., Li, Y., Huang, C., Chen, X., Li, W., Zhang, S., Zhang, C., & Ju, J. (2012). Characterization of a single gene cluster responsible for methylthis compound and this compound biosynthesis in the deep sea bacterium Marinactinospora thermotolerans. Chembiochem : a European journal of chemical biology, 13(4), 547–552.
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Huang, H., Yao, Y., He, Z., Yang, T., Ma, J., Tian, X., Li, Y., Huang, C., Chen, X., Li, W., Zhang, S., & Ju, J. (2011). Antimalarial β-carboline and indolactam alkaloids from Marinactinospora thermotolerans, a deep sea isolate. Journal of natural products, 74(10), 2122–2127. [Link]
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MIBiG: BGC0000391, methylthis compound biosynthetic gene cluster from Marinactinospora thermotolerans. [Link]
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Videau, P., Wells, K. N., Singh, A. J., Eiting, J., Proteau, P. J., & Philmus, B. (2020). Expanding the Natural Products Heterologous Expression Repertoire in the Model Cyanobacterium Anabaena sp. Strain PCC 7120: Production of this compound and Teleocidin B-4. ACS synthetic biology, 9(1), 63–75. [Link]
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Tian, X. P., Tang, S. K., Dong, J. D., Zhang, Y. Q., Xu, L. H., Zhang, S., & Li, W. J. (2009). Marinactinospora thermotolerans gen. nov., sp. nov., a marine actinomycete isolated from a sediment in the northern South China Sea. International journal of systematic and evolutionary microbiology, 59(Pt 5), 948–952. [Link]
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Zhu, Q., Li, J., Ma, J., Luo, M., Wang, B., Huang, H., Tian, X., Li, W., Zhang, S., Zhang, C., & Ju, J. (2012). Discovery and engineered overproduction of antimicrobial nucleoside antibiotic A201A from the deep-sea marine actinomycete Marinactinospora thermotolerans SCSIO 00652. Antimicrobial agents and chemotherapy, 56(2), 990–997. [Link]
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Chen, Y., Chen, X., Huang, H., Zhang, C., & Ju, J. (2016). Mathermycin, a Lantibiotic from the Marine Actinomycete Marinactinospora thermotolerans SCSIO 00652. Applied and environmental microbiology, 82(13), 3947–3954. [Link]
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The Pendolmycin Scaffold: A Novel Indolactam Architecture with Potent Protein Kinase C Modulatory Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Pendolmycin, a naturally occurring indolactam alkaloid, presents a compelling molecular scaffold for the development of novel therapeutics. Isolated from the actinomycete Nocardiopsis, its unique nine-membered lactam ring fused to an indole core distinguishes it from many other heterocyclic compounds. This guide provides a comprehensive technical overview of the this compound scaffold, focusing on its structural novelty, mechanism of action as a potent protein kinase C (PKC) modulator, and its potential in drug discovery. We will delve into a detailed structural and comparative analysis, explore its biological functions, and provide experimentally validated protocols for its study. This document serves as a critical resource for researchers aiming to leverage the unique properties of the this compound scaffold in their drug development endeavors.
Introduction: The Quest for Novel Scaffolds in Drug Discovery
The landscape of drug discovery is in a perpetual state of evolution, driven by the urgent need for novel chemical entities that can address unmet medical needs. Central to this pursuit is the identification and characterization of unique molecular scaffolds that can serve as the foundation for new therapeutic agents. The indole nucleus, a privileged scaffold in medicinal chemistry, is found in a vast array of biologically active natural products and synthetic compounds.[1] However, the fusion of an indole to a conformationally constrained, medium-sized ring system, as seen in the indolactam alkaloids, represents a particularly intriguing area of chemical space.[2]
This compound belongs to this fascinating class of molecules, which includes other well-known PKC activators like teleocidins and lyngbyatoxin A.[2][3] These compounds are renowned for their potent biological activities, primarily stemming from their ability to mimic the endogenous second messenger diacylglycerol (DAG) and bind to the C1 domain of protein kinase C (PKC) isozymes.[4][5] The novelty of the this compound scaffold lies not only in its core indolactam structure but also in the specific nature of its C7 substituent, a dimethyl allyl group, which fine-tunes its biological activity. This guide will dissect the structural nuances of this compound, providing a rationale for its potent bioactivity and a roadmap for its further investigation and exploitation.
Structural Analysis of the this compound Scaffold
The core of this compound is the (-)-indolactam-V structure, a tricyclic system featuring a nine-membered lactam ring fused to the indole core. The key distinguishing feature of this compound is the presence of a C5 dimethyl allyl group attached to the C7 position of the indole ring.
Caption: Core chemical structure of the this compound scaffold.
The Indolactam Core: A Privileged Motif for PKC Recognition
The indolactam core is the key pharmacophore responsible for high-affinity binding to the C1 domain of PKC. The nine-membered ring is conformationally restrained, adopting a specific geometry that presents key hydrogen bond donors and acceptors in a spatially precise manner, mimicking the binding of DAG.[3] Specifically, the amide NH, the C11 carbonyl, and the C14 primary alcohol are proposed to be critical for these interactions.
The C7-Dimethyl Allyl Group: A Modulator of Potency and Lipophilicity
What sets this compound apart from the parent (-)-indolactam-V is the dimethyl allyl substituent at the C7 position of the indole ring. This hydrophobic group plays a crucial role in modulating the biological activity of the molecule. Structure-activity relationship studies have shown that the potency of indolactam derivatives is highly dependent on the nature of the substituent at this position.[2] The length and hydrophobicity of this side chain directly correlate with the compound's ability to activate PKC and its tumor-promoting activity.[2]
Comparative Analysis: this compound in the Context of Other Indolactam Alkaloids
To fully appreciate the novelty of the this compound scaffold, it is essential to compare it with other members of the indolactam family.
| Compound | C7 Substituent | Relative Potency (PKC Activation/Tumor Promotion) | Reference |
| (-)-Indolactam-V | -H | Baseline | [2] |
| This compound | -C(CH₃)₂CH=CH₂ (C5) | Intermediate | [2] |
| Teleocidin A | -C₁₀H₁₇ (Linalyl) | High | [2] |
As illustrated in the table, the potency of these compounds increases with the size and lipophilicity of the C7 substituent. This compound, with its C5 dimethyl allyl group, exhibits intermediate potency between the unsubstituted (-)-indolactam-V and the more potent Teleocidin A, which possesses a larger C10 linalyl group. This highlights the C7 position as a critical "tuning knob" for modulating the biological activity of the indolactam scaffold.
Mechanism of Action: High-Affinity Binding to the PKC C1 Domain
The biological effects of this compound are primarily mediated through its interaction with protein kinase C (PKC) isozymes.
Caption: Proposed mechanism of PKC activation by this compound.
PKC isozymes are key regulators of a multitude of cellular processes, including cell growth, differentiation, and apoptosis.[4] They are activated by second messengers such as calcium ions and diacylglycerol (DAG).[4] The C1 domain of conventional and novel PKC isoforms is the binding site for DAG and phorbol esters.[5] this compound, due to its structural similarity to DAG, binds to this domain with high affinity, leading to the activation of the enzyme.
This activation involves the translocation of PKC from the cytosol to the cell membrane, where it can phosphorylate its target substrates. The hydrophobic C7 side chain of this compound is thought to facilitate its interaction with the lipid bilayer, thereby increasing its effective concentration at the site of action and contributing to its potent activity.
Experimental Protocols
Isolation and Purification of this compound from Nocardiopsis sp.
The following is a generalized protocol for the isolation of this compound, based on common methods for extracting secondary metabolites from actinomycetes.
-
Fermentation:
-
Inoculate a seed culture of Nocardiopsis sp. in a suitable liquid medium (e.g., ISP-2 broth).
-
Incubate at 28-30°C with shaking for 2-3 days.
-
Use the seed culture to inoculate a larger production culture.
-
Incubate the production culture for 7-10 days under the same conditions.
-
-
Extraction:
-
Separate the mycelium from the culture broth by centrifugation or filtration.
-
Extract the culture broth with an equal volume of a water-immiscible organic solvent such as ethyl acetate or butanol. Shake vigorously for 1-2 hours.
-
Separate the organic phase and evaporate the solvent under reduced pressure to obtain a crude extract.
-
The mycelial cake can also be extracted with a polar solvent like methanol or acetone.
-
-
Purification:
-
Subject the crude extract to column chromatography on silica gel.
-
Elute with a gradient of chloroform and methanol.
-
Monitor the fractions by thin-layer chromatography (TLC) and combine fractions containing the compound of interest.
-
Further purify the active fractions using preparative high-performance liquid chromatography (HPLC) on a C18 column.
-
Key Steps in the Total Synthesis of this compound
The total synthesis of this compound has been achieved and provides a route to generate analogs for structure-activity relationship studies. A key feature of a reported synthesis is the late-stage introduction of the C7 substituent.
Caption: A generalized workflow for the total synthesis of this compound.
Implications for Drug Development
The this compound scaffold holds significant promise for drug development for several reasons:
-
Potent and Tunable Bioactivity: The indolactam core is a validated pharmacophore for potent PKC modulation. The C7 position offers a site for chemical modification to fine-tune activity and selectivity.
-
Access to Novel Chemical Space: The unique tricyclic structure of this compound provides a starting point for the design of novel compounds with potentially improved pharmacokinetic and pharmacodynamic properties.
-
Therapeutic Potential in Oncology and Immunology: Given the central role of PKC in various signaling pathways, modulators of PKC have potential applications in the treatment of cancer and immune disorders.
Conclusion
This compound's scaffold represents a masterful piece of natural chemical architecture. Its elegant fusion of an indole with a nine-membered lactam ring, decorated with a potency-modulating hydrophobic side chain, provides a powerful platform for the design of novel protein kinase C modulators. This in-depth technical guide has illuminated the structural novelty, mechanism of action, and synthetic accessibility of this remarkable molecule. It is our hope that the insights and protocols provided herein will empower researchers to further explore the therapeutic potential of the this compound scaffold, ultimately leading to the development of new and effective medicines.
References
- Fujiki, H., Suganuma, M., Nakayasu, M., Hakii, H., Horiuchi, T., Takayama, S., & Sugimura, T. (1986). This compound, a new tumor promoter of the teleocidin A class on skin of CD-1 mice. Carcinogenesis, 7(5), 707-710.
- Yamashita, T., Imoto, M., Isshiki, K., Sawa, T., Naganawa, H., Kurasawa, S., ... & Umezawa, K. (1988). Isolation of a new indole alkaloid, this compound, from Nocardiopsis.
- Irie, K., & Koshimizu, K. (1988). Structure-activity studies of the tumor promoter teleocidin. Journal of Cancer Research and Clinical Oncology, 114(5), 445-451.
- Nishizuka, Y. (1992). Intracellular signaling by hydrolysis of phospholipids and activation of protein kinase C. Science, 258(5082), 607-614.
- Kazanietz, M. G. (2002). Novel “nonkinase” phorbol ester receptors: the C1 domain connection. Molecular pharmacology, 61(4), 759-767.
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A Technical Guide to the Initial In Vitro Screening of Pendolmycin Against Clinically Relevant Bacterial Pathogens
Abstract
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for antibiotic development. Natural products, particularly those from underexplored microbial genera, remain a premier source of such innovation. Pendolmycin, an indole alkaloid isolated from the genus Nocardiopsis, presents an intriguing candidate for antibacterial screening. While its activity has been primarily characterized in eukaryotic systems as a potent modulator of cell membrane functions, its structural class and microbial origin suggest a potential for antibacterial activity. This technical guide provides a comprehensive, field-proven framework for conducting the initial in vitro screening of this compound against a panel of high-priority bacterial pathogens. We detail a phased approach, beginning with qualitative susceptibility assays and progressing to quantitative determination of inhibitory concentrations, underpinned by the rigorous standards of the Clinical and Laboratory Standards Institute (CLSI). The methodologies are designed to be self-validating, ensuring reproducibility and providing a robust foundation for subsequent hit-to-lead development.
Introduction: The Rationale for Screening this compound
This compound is a prenylated indole alkaloid first isolated from Nocardiopsis sp.[1][2]. Its structure is characterized by a nine-membered lactam ring fused to an indole core. To date, the bulk of research has focused on its profound effects on eukaryotic cells, where it acts as a potent protein kinase C (PKC) activator and inhibitor of phosphatidylinositol turnover, similar to the tumor promoter teleocidin A[1][2]. While these activities are significant, they do not preclude other biological functions. The rationale for investigating this compound as a potential antibacterial agent is built on two key pillars:
-
Microbial Source: The genus Nocardiopsis is a well-documented producer of diverse bioactive secondary metabolites, including a variety of potent antimicrobial compounds.[1][3][4][5][6]. Members of this actinomycete genus have yielded polyketides, peptides, and alkaloids with significant antibacterial activities, establishing them as a valuable resource in the search for new antibiotics.[5]. Therefore, a compound isolated from Nocardiopsis warrants investigation for antimicrobial properties as a matter of principle.
-
Chemical Class: Indole alkaloids represent a privileged chemical scaffold in drug discovery, with numerous examples demonstrating significant antibacterial activity.[7][8][9]. The mechanisms of action for antibacterial alkaloids are diverse, ranging from the inhibition of essential metabolic enzymes and disruption of cell wall synthesis to altering membrane permeability and inhibiting nucleic acid and protein synthesis.[8][10]. This established precedent suggests that this compound's indole structure could interact with novel bacterial targets.
This guide, therefore, outlines a systematic and robust workflow to investigate the unexplored antibacterial potential of this compound.
Phase 1: Primary Screening via Agar-Based Diffusion
The initial phase of screening is designed to rapidly and qualitatively assess whether this compound exhibits any growth-inhibitory activity against a broad panel of bacterial pathogens. The agar disk diffusion method is a cost-effective and established technique for this purpose.[11][12].
Selection of a Pathogen Panel
A well-chosen panel of bacteria is critical for determining the potential spectrum of activity. We recommend screening against the "ESKAPE" pathogens, a group of clinically important bacteria known for their propensity to develop multidrug resistance.[13][14][15].
Table 1: Recommended Bacterial Panel for Primary Screening
| Organism | Gram Stain | Strain ID (Example) | Clinical Relevance |
| Enterococcus faecium | Gram-positive | ATCC 700221 (VRE) | Vancomycin-resistant enterococci |
| Staphylococcus aureus | Gram-positive | ATCC BAA-1556 (MRSA) | Methicillin-resistant S. aureus |
| Klebsiella pneumoniae | Gram-negative | ATCC BAA-1705 (KPC) | Carbapenem-resistant Enterobacteriaceae |
| Acinetobacter baumannii | Gram-negative | ATCC 17978 | Opportunistic, often multidrug-resistant |
| Pseudomonas aeruginosa | Gram-negative | ATCC 27853 | Nosocomial infections, high intrinsic resistance |
| Enterobacter cloacae | Gram-negative | ATCC 13047 | Common nosocomial pathogen |
Experimental Protocol: Disk Diffusion Assay
This protocol is adapted from CLSI document M02, Performance Standards for Antimicrobial Disk Susceptibility Tests.[16].
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of a Mueller-Hinton Agar (MHA) plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.
-
Compound Application: Aseptically place sterile 6 mm paper disks onto the inoculated agar surface. Pipette a defined volume (e.g., 10 µL) of a high-concentration stock of this compound (e.g., 1 mg/mL in DMSO) onto a disk.
-
Controls:
-
Positive Control: Apply a disk of a known antibiotic (e.g., Vancomycin for Gram-positives, Ciprofloxacin for Gram-negatives).
-
Negative Control: Apply a disk with the solvent (DMSO) alone to ensure it has no inhibitory effect.
-
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation: Measure the diameter of the zone of inhibition (where bacterial growth is absent) around each disk in millimeters. Any zone of inhibition around the this compound disk (after accounting for the solvent control) indicates potential antibacterial activity.
Phase 2: Quantitative Analysis via Broth Microdilution
Following any positive result ("hit") from the primary screen, the next critical step is to quantify the compound's potency by determining its Minimum Inhibitory Concentration (MIC). The broth microdilution method is the gold standard for this purpose, providing a quantitative measure of the lowest compound concentration that inhibits visible bacterial growth.[17][18][19].
Experimental Workflow: MIC Determination
The following workflow outlines the process for determining the MIC of this compound.
Caption: Workflow for MIC determination by broth microdilution.
Detailed Protocol: Broth Microdilution Assay
This protocol is based on the guidelines provided in CLSI document M07, Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.[16].
-
Plate Preparation: In a 96-well microtiter plate, add 50 µL of Cation-Adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of a designated row.
-
Compound Dilution:
-
Prepare a starting solution of this compound in CAMHB at twice the highest desired final concentration (e.g., 256 µg/mL).
-
Add 100 µL of this starting solution to well 1.
-
Add 50 µL of the starting solution to well 2. Mix well by pipetting, and transfer 50 µL from well 2 to well 3.
-
Continue this two-fold serial dilution down to well 10. Discard the final 50 µL from well 10. Well 11 serves as the growth control (no compound). Well 12 is the sterility control.
-
-
Inoculum Preparation: Prepare a bacterial suspension as described in section 2.2, step 1. Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Within 15 minutes of preparation, add 50 µL of the final bacterial inoculum to wells 1 through 11. This brings the total volume in each well to 100 µL and dilutes the this compound to its final target concentrations. Do not add inoculum to well 12.
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.
-
Reading the MIC: The MIC is defined as the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well). The growth control (well 11) must show distinct turbidity, and the sterility control (well 12) must remain clear.
Data Presentation
MIC values should be recorded in a clear, tabular format for easy comparison across the tested pathogens.
Table 2: Hypothetical MIC Data for this compound
| Organism | This compound MIC (µg/mL) | Control Antibiotic MIC (µg/mL) |
| E. faecium (VRE) | 8 | Vancomycin: >256 |
| S. aureus (MRSA) | 4 | Oxacillin: >64 |
| K. pneumoniae (KPC) | 64 | Meropenem: 32 |
| A. baumannii | 32 | Ciprofloxacin: 16 |
| P. aeruginosa | >128 | Ciprofloxacin: 2 |
| E. cloacae | 64 | Ciprofloxacin: 0.5 |
Preliminary Inferences on Mechanism of Action
While dedicated mechanism-of-action studies are beyond the scope of initial screening, the pattern of activity can provide early clues. As an indole alkaloid, this compound could potentially act via several established antibacterial mechanisms associated with this class.[8][9][10].
Caption: Potential antibacterial mechanisms of action for indole alkaloids.
A significant difference in susceptibility between Gram-positive and Gram-negative bacteria might suggest an issue with penetrating the Gram-negative outer membrane. Broad-spectrum activity could imply a target that is highly conserved across different bacterial species.
Conclusion and Forward Path
This guide presents a structured, authoritative methodology for the initial antibacterial screening of this compound. By adhering to established CLSI standards, this workflow ensures that the generated data is robust, reproducible, and directly comparable to existing antibiotic data. A positive result from this screening cascade—defined as demonstrable and potent MIC values against one or more ESKAPE pathogens—would provide a strong rationale for advancing this compound into a formal drug discovery pipeline. Subsequent steps would include cytotoxicity assays against mammalian cell lines, time-kill kinetic studies, and further investigation into its specific mechanism of action. The exploration of novel scaffolds like this compound is a critical endeavor in the global fight against antimicrobial resistance.
References
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Irie, K., et al. (1988). Modification of cellular membrane functions by this compound. Cellular Signalling. Available at: [Link]
-
Sugimoto, Y., et al. (1990). This compound, a new tumor promoter of the teleocidin A class on skin of CD-1 mice. Carcinogenesis. Available at: [Link]
-
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Introduction: The Discovery of a Novel Bioactive Scaffold
In the relentless search for novel therapeutic agents, natural products remain a cornerstone of discovery. Among these, the indole alkaloids represent a structurally diverse and biologically significant class of molecules. This guide focuses on Pendolmycin, a fascinating member of the indolactam family of alkaloids. First isolated from a Nocardiopsis species, this compound emerged as an inhibitor of phosphatidylinositol turnover, a key signaling pathway implicated in cell growth and proliferation.[1][2] Its structural similarity to known tumor promoters like teleocidin B and lyngbyatoxin A immediately highlighted its potential as a modulator of critical cellular functions.[1][2] This guide provides an in-depth technical overview of this compound and its related compounds for researchers, scientists, and drug development professionals. We will journey from its chemical architecture and natural biosynthesis to its mechanism of action, synthetic strategies, and future therapeutic potential.
Chapter 1: Decoding the Architecture - The Chemistry of this compound
A deep understanding of a molecule's therapeutic potential begins with a thorough characterization of its chemical structure. This compound's unique architecture is central to its biological activity.
Structural Elucidation
This compound, with the molecular formula C₂₂H₃₁N₃O₂, possesses a complex tricyclic core.[3] Its structure was elucidated through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These methods revealed a nine-membered lactam ring fused to an indole system, a hallmark of the indolactam alkaloids.
The Indolactam Core and Key Substitutions
The core of this compound is the indolactam V (ILV) structure. What distinguishes this compound is the presence of a dimethylallyl group at the C-7 position of the indole ring.[4] This prenyl group is a critical determinant of its specific biological activity.
Comparative Chemical Analysis
The indolactam family is rich with bioactive members. A comparison of this compound with its close relatives, Lyngbyatoxin A and Teleocidin B-4, reveals subtle yet significant structural differences that translate into distinct biological profiles.
| Compound | Core Structure | Key Substituent at C-7 | Producing Organism (Example) |
| This compound | Indolactam V | Dimethylallyl | Marinactinospora thermotolerans |
| Lyngbyatoxin A | Indolactam V | Geranyl | Moorea producens (cyanobacterium) |
| Teleocidin B-4 | Indolactam V | Prenyl group that is further cyclized | Streptomyces blastmyceticus |
Chapter 2: Nature's Blueprint - Biosynthesis and Genetic Insights
Understanding how nature constructs these complex molecules offers a roadmap for their synthetic production and the bioengineering of novel analogs.
The Biosynthetic Gene Cluster
The genetic instructions for this compound synthesis are encoded in a dedicated biosynthetic gene cluster (BGC). The mpn gene cluster, found in Marinactinospora thermotolerans, is responsible for its production.[4]
A Step-by-Step Enzymatic Assembly
The biosynthesis of this compound is a remarkable example of nature's chemical ingenuity, starting from the common intermediate Indolactam V (ILV).[4]
-
Formation of the Indolactam V Core : A two-module non-ribosomal peptide synthetase (NRPS), MpnB, first synthesizes N-methyl-L-valyl-L-tryptophanol.[4] A subsequent cyclization by a cytochrome P450 enzyme, MpnC, forms the characteristic nine-membered ring of ILV.[4]
-
The Key Prenylation Step : The final step in this compound biosynthesis is the attachment of a dimethylallyl group to the C-7 position of the ILV core. This reaction is catalyzed by the prenyltransferase MpnD, which utilizes dimethylallyl diphosphate as the donor substrate.[4]
Chapter 3: The Mechanism of Action - How this compound Exerts its Effects
This compound's potent biological activities stem from its ability to modulate key cellular processes, making it a molecule of significant interest for drug development.
Modulation of Cellular Signaling
This compound is a potent modulator of cell membrane functions.[1] It has been shown to inhibit phosphatidylinositol turnover in A431 cells.[1][2] This pathway is crucial for signal transduction and is often dysregulated in cancer. Furthermore, this compound can inhibit the binding of epidermal growth factor (EGF) and activate the release of arachidonic acid, highlighting its complex interplay with cellular signaling cascades.[1]
Antimicrobial and Cytotoxic Potential
While the precise mechanisms are still under investigation, compounds from the broader class of indolocarbazole alkaloids, to which this compound is related, are known to exhibit antimicrobial and cytotoxic effects.[5][6][7][8][9] Many actinomycetes, the bacterial phylum that produces this compound, are a rich source of compounds with these activities.[5][7][10][11][12][13] The cytotoxicity is often linked to the ability to interfere with DNA replication and repair by inhibiting enzymes like DNA topoisomerase.[5]
Chapter 4: The Art of Creation - Total Synthesis and Medicinal Chemistry
The scarcity of natural products often necessitates their chemical synthesis to enable thorough biological evaluation and the development of improved analogs.
Key Synthetic Strategies
The total synthesis of this compound and its parent structure, (-)-indolactam V, is a significant challenge for organic chemists.[14][15] Successful strategies often rely on the late-stage introduction of the C-7 substituent.[14][15] A notable approach involves a distortion-controlled indolyne functionalization to establish a key C4-N linkage, followed by the formation of the nine-membered ring through an intramolecular conjugate addition.[14][15]
Structure-Activity Relationship (SAR) Studies
SAR studies are crucial for optimizing the therapeutic properties of a lead compound.[16][17][18][19][20] For this compound and related indolactams, the nature of the substituent at the C-7 position of the indole ring is a key determinant of biological activity. The synthesis of various analogs with different groups at this position allows for the exploration of how changes in size, shape, and electronic properties affect potency and selectivity.
Chapter 5: From Bench to Bedside - Preclinical and Clinical Perspectives
While still in the early stages of investigation, this compound and its analogs hold promise for future therapeutic applications.
Experimental Protocols
Protocol 1: General Procedure for Assessing Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).
-
Methodology:
-
Cell Seeding: Plate cancer cell lines (e.g., liver carcinoma or breast cancer cells) in 96-well plates at a suitable density and incubate under standard conditions (37 °C, 5% CO₂) for 24 hours to allow for cell attachment.[5]
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in the appropriate cell culture medium.[5] Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include untreated cells as a negative control and a known cytotoxic agent (e.g., Staurosporine) as a positive control.[5]
-
Incubation: Incubate the plates for a specified period, typically 24-72 hours.[5]
-
MTT Addition: Add MTT reagent to each well and incubate for a further 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[5]
-
Solubilization: Dissolve the formazan crystals by adding a solubilizing agent, such as DMSO.[5]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[5]
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC₅₀ value is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Future Directions
The unique biological activities of this compound make it an attractive scaffold for the development of new drugs. Future research will likely focus on:
-
Elucidating Detailed Mechanisms of Action: A deeper understanding of how this compound interacts with its molecular targets will be crucial for its development.
-
Medicinal Chemistry Efforts: The synthesis and evaluation of a wider range of analogs will help to optimize its potency, selectivity, and pharmacokinetic properties.
-
Heterologous Expression: The expression of the this compound biosynthetic gene cluster in a more tractable host organism could facilitate the production of larger quantities of the compound and its analogs for further study.[4][21][22]
Conclusion: A Promising Future for this compound
This compound stands as a testament to the remarkable chemical diversity of natural products and their potential to inspire the development of new medicines. Its unique structure and potent biological activities provide a solid foundation for future research. As our understanding of its chemistry, biology, and synthesis continues to grow, so too will the prospects of harnessing the therapeutic potential of this intriguing indole alkaloid.
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The Pendolmycin Class of Molecules: A Foundational Research Guide for Drug Discovery
This in-depth technical guide serves as a foundational resource for researchers, scientists, and drug development professionals engaged with the Pendolmycin class of molecules. Moving beyond a mere recitation of facts, this document provides a synthesized understanding of this compound, from its discovery and biosynthesis to its intricate mechanism of action and the synthetic strategies that have enabled its laboratory preparation. The causality behind experimental choices and the inherent logic of the described protocols are emphasized to provide actionable insights for future research and development.
Discovery and Structural Elucidation: Unveiling a Potent Indolactam Alkaloid
This compound, a compelling indole alkaloid, was first isolated from the bacterium Nocardiopsis.[1] Structurally, it belongs to the teleocidin family of natural products, which are known for their potent biological activities.[1][2] The core of this compound is the (-)-indolactam-V scaffold, a nine-membered lactam ring fused to an indole system. What distinguishes this compound is a C5 dimethylallyl group, also known as a reverse-prenyl group, attached at the C-7 position of the indole ring.[3][4] This structural feature is crucial for its enhanced biological potency compared to the unsubstituted (-)-indolactam-V core.[4] Its structural similarity to other potent tumor promoters like teleocidin A and lyngbyatoxin A immediately flagged it as a molecule of significant biological interest.[2][3]
Biosynthesis: A Symphony of Enzymes
The biosynthesis of this compound is a fascinating example of modular enzymatic synthesis, originating from the common intermediate, indolactam-V (ILV).[5] The pathway is initiated by a two-module non-ribosomal peptide synthetase (NRPS) that condenses L-tryptophan and L-valine.[5] A subsequent reductive release and cyclization, catalyzed by a cytochrome P450 enzyme, forms the characteristic nine-membered lactam ring of the ILV core.[5] The final and defining step in this compound biosynthesis is the "reverse" prenylation at the C-7 position of the indole nucleus, a reaction catalyzed by a specific prenyltransferase.[5] This late-stage functionalization highlights a common strategy in natural product biosynthesis, where a common core scaffold is decorated with various functional groups to generate a library of structurally diverse and biologically active molecules.[5]
Caption: Enzymatic pathway for this compound biosynthesis.
Mechanism of Action: A Potent Modulator of Cellular Signaling
This compound exerts its profound biological effects primarily through the activation of Protein Kinase C (PKC), a crucial family of enzymes in cellular signal transduction.[1][6][7] PKC isozymes are serine/threonine kinases that regulate a vast array of cellular processes, including cell growth, differentiation, and apoptosis.[1][7]
This compound, along with other teleocidin-class tumor promoters, functions as a diacylglycerol (DAG) mimetic.[8][9] DAG is the endogenous activator of conventional and novel PKC isoforms.[1][9] By binding to the C1 domain in the regulatory region of these PKC isozymes, this compound induces a conformational change that alleviates autoinhibition and activates the kinase domain.[1] This activation leads to the phosphorylation of a multitude of downstream protein targets, thereby triggering a cascade of cellular responses.[10][11]
The downstream effects of this compound-induced PKC activation include the inhibition of phosphatidylinositol turnover, activation of arachidonic acid release, and alterations in hexose transport.[2] Furthermore, the activation of PKC can lead to the phosphorylation of MAP kinases and the activation of transcription factors like AP-1, which in turn regulate the expression of genes involved in inflammation and cell proliferation, such as TNF-alpha, IL-1beta, and IL-6.[10] This potent and persistent activation of PKC is the underlying reason for this compound's tumor-promoting activity.[3][6]
Caption: this compound activates PKC leading to downstream signaling.
Synthetic Approaches: Mastering the Indolactam Core
The total synthesis of this compound and its analogs has been a significant focus for synthetic chemists, driven by the desire to access these molecules for further biological evaluation and to develop more potent and selective PKC modulators.[4][12] A central challenge in these syntheses is the construction of the sterically demanding nine-membered lactam ring of the indolactam V core.[4][13][14]
A common and effective strategy involves the late-stage functionalization of a pre-formed indolactam V scaffold.[4] This approach allows for a divergent synthesis where various substituents can be introduced at the C-7 position.[4] Key reactions in the construction of the indolactam V core often involve the formation of the C4-N linkage of the indole.[4] More recent and efficient methods have utilized copper-catalyzed amino acid arylation to forge this critical bond.[13][14]
The introduction of the C-7 side chain, particularly the reverse-prenyl group of this compound, often employs sp2-sp3 cross-coupling reactions on a suitable indolactam V derivative.[4] These late-stage modifications can be challenging due to the presence of multiple sensitive functional groups within the molecule.[4]
Structure-Activity Relationships: The Importance of the C7-Substituent
Structure-activity relationship (SAR) studies on the indolactam class of molecules have provided crucial insights into the features necessary for potent PKC activation.[3][4] The stereochemistry of the indolactam V core is critical for activity, with the natural (-)-enantiomer displaying significantly higher potency.[3]
The presence and nature of the substituent at the C-7 position of the indole have a profound impact on the biological activity.[4] Hydrophobic groups at this position, such as the reverse-prenyl group in this compound, are known to enhance the potency of these molecules.[4] This is attributed to the hydrophobic substituent providing additional stabilization of the PKC-ligand-membrane complex during enzyme activation.[4] This understanding of SAR is vital for the rational design of novel PKC modulators with improved properties.
Table 1: Bioactivity of this compound and Related Indolactam Alkaloids
| Compound | C7-Substituent | Relative Potency (PKC Activation) | Reference(s) |
| (-)-Indolactam V | -H | Baseline | [3] |
| (-)-Pendolmycin | Reverse-prenyl | Increased | [3][4] |
| (-)-Lyngbyatoxin A | Linalyl | Increased | [4] |
| (-)-Teleocidin A-2 | Linalyl | Increased | [4] |
Experimental Protocols
Isolation and Purification of this compound from Nocardiopsis
This protocol provides a general framework for the isolation and purification of this compound. Optimization may be required based on the specific Nocardiopsis strain and culture conditions.
-
Fermentation: Cultivate the Nocardiopsis strain in a suitable production medium (e.g., X-medium) under optimal conditions of temperature and agitation for a sufficient duration to allow for the production of secondary metabolites.[15]
-
Extraction: Separate the biomass from the culture broth by filtration or centrifugation.[15][16] Extract the cell-free broth with an organic solvent such as ethyl acetate.[15] The biomass can also be extracted separately with a solvent like methanol to recover any intracellular product.
-
Concentration: Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.[15]
-
Chromatographic Purification:
-
Silica Gel Chromatography: Subject the crude extract to column chromatography on silica gel.[15] Elute with a gradient of solvents, such as a chloroform-methanol mixture, to separate the components based on polarity.[15]
-
Fraction Collection and Analysis: Collect fractions and monitor the separation using thin-layer chromatography (TLC).[16] Pool the fractions containing the compound of interest based on the TLC profile.
-
High-Performance Liquid Chromatography (HPLC): For final purification, subject the enriched fractions to reversed-phase HPLC to obtain highly pure this compound.
-
In Vitro Protein Kinase C (PKC) Activity Assay
This protocol outlines a method to assess the ability of this compound to activate PKC.
-
Preparation of Reagents:
-
Prepare a purified PKC enzyme solution.
-
Prepare a reaction buffer containing a PKC substrate (e.g., a synthetic peptide), ATP (radiolabeled or with a detection system), and the necessary cofactors (e.g., phospholipids, calcium for conventional PKCs).
-
Prepare serial dilutions of this compound and a known PKC activator (e.g., phorbol 12-myristate 13-acetate, PMA) as a positive control.
-
-
Assay Procedure:
-
In a microplate, add the PKC enzyme, reaction buffer, and the test compound (this compound or control).
-
Initiate the reaction by adding ATP.
-
Incubate the plate at the optimal temperature for a defined period.
-
Stop the reaction.
-
-
Detection of PKC Activity:
-
Measure the amount of phosphorylated substrate. This can be done by various methods, including radiometric assays (if using radiolabeled ATP), fluorescence-based assays, or antibody-based detection of the phosphorylated substrate.
-
-
Data Analysis:
-
Calculate the percentage of PKC activation for each concentration of this compound relative to the positive control.
-
Determine the EC50 value (the concentration of this compound that produces 50% of the maximal activation).
-
Therapeutic Potential and Future Directions: The Challenge of Tumor Promotion
The potent tumor-promoting activity of this compound and its congeners has significantly limited their direct therapeutic development.[3][6] However, their profound ability to modulate PKC signaling has made them invaluable research tools for dissecting the complexities of this critical pathway.[17]
A major focus of current research is the development of non-tumorigenic PKC activators. The detailed understanding of the structure-activity relationships of the indolactam alkaloids is paramount in this endeavor. By modifying the structure of this compound and other indolactams, it may be possible to design analogs that retain the ability to activate specific PKC isozymes involved in therapeutic effects (e.g., in neurodegenerative diseases or HIV eradication) while minimizing the activation of isoforms linked to tumor promotion. This quest for isozyme-selective PKC modulators represents a significant challenge but also holds immense promise for the future of drug discovery.
References
- Fine Nathel, N. F., Shah, T. K., Bronner, S. M., & Garg, N. K. (2021). Total syntheses of indolactam alkaloids (−)-indolactam V, (−)-pendolmycin, (−)-lyngbyatoxin A, and (−)-teleocidin A-2. Chemical Science, 12(3), 1144-1149.
- Imoto, M., Yamashita, T., Sawa, T., Kurasawa, S., Naganawa, H., Takeuchi, T., & Umezawa, K. (1989). Modification of cellular membrane functions by this compound. FEBS letters, 243(2), 169-172.
- Kang, J. H., Toita, R., & Kim, S. (2020). Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials. Pharmaceuticals, 13(10), 287.
- Videira, P. A., & Jones, A. C. (2019). Expanding the Natural Products Heterologous Expression Repertoire in the Model Cyanobacterium Anabaena sp. Strain PCC 7120: Production of this compound and Teleocidin B-4. ACS Synthetic Biology, 8(12), 2826-2835.
- Yamashita, T., Imoto, M., Isshiki, K., Naganawa, H., Hamada, M., Takeuchi, T., & Umezawa, K. (1988). Isolation of a new indole alkaloid, this compound, from Nocardiopsis.
- Newton, A. C. (2018). Protein Kinase C Signaling. Cell Signaling Technology.
- Fujiki, H., Suganuma, M., Nakayasu, M., Hoshino, H., Irie, K., & Koshimizu, K. (1986). Structure-activity studies on synthetic analogues (indolactams) of the tumor promoter teleocidin. Carcinogenesis, 7(5), 717-720.
- Haynes-Smith, J., Diaz, I., & Billingsley, K. L. (2018). Modular Total Synthesis of Protein Kinase C Activator (−)-Indolactam V. Organic letters, 20(22), 7212-7215.
- Haynes-Smith, J., Diaz, I., & Billingsley, K. L. (2018). Modular Total Synthesis of Protein Kinase C Activator (−)-Indolactam V. Organic Letters, 20(22), 7212-7215.
- Irie, K. (2024). Structure, biosynthesis and activity of indolactam alkaloids. In The Alkaloids: Chemistry and Biology (Vol. 92, pp. 1-45). Elsevier.
- Huffman, J. W., Lu, J., Dai, D., Kitaygorodskiy, A., & Martin, B. R. (2000). Structure-Activity Relationships of Indole- and Pyrrole-Derived Cannabinoids. Journal of Pharmacology and Experimental Therapeutics, 292(2), 539-546.
- Zgórniak-Nowosielska, I., & Cichy, J. (1999). Protein kinase c-dependent pathway is critical for the production of pro-inflammatory cytokines (TNF-alpha, IL-1beta, IL-6). Cytokine, 11(11), 839-848.
- Rey, O., & Rozengurt, E. (2012). Protein kinase C and cancer: what we know and what we do not. Journal of cellular physiology, 227(12), 3704-3711.
- Nishiyama, S., & Yamamura, S. (2016). Total synthesis of (−)-indolactam V. Organic & Biomolecular Chemistry, 14(44), 10452-10459.
- Schofield, C. J., & Baldwin, J. E. (2000). The enzymes of β-lactam biosynthesis. Current opinion in structural biology, 10(6), 729-737.
-
ChemistryViews.org. (2016, April 15). Total Synthesis of Indolactam V. Retrieved from [Link]
- Videira, P. A., & Jones, A. C. (2020). Expanding the Natural Products Heterologous Expression Repertoire in the Model Cyanobacterium Anabaena sp. Strain PCC 7120: Production of this compound and Teleocidin B-4. ACS synthetic biology, 9(1), 153-162.
- Black, A. R., & Black, J. D. (2005). Protein kinase C signaling and cell cycle regulation. Journal of cellular physiology, 202(2), 355-364.
-
Wikipedia. (2024, January 8). Protein kinase C. Retrieved from [Link]
- Spilianakis, C. G., & Flavell, R. A. (2008). Protein kinase C in the immune system: from signalling to chromatin regulation. Immunological reviews, 226, 129-141.
- Singh, R., Kumar, A., Kumar, A., & Kumar, P. (2018). Isolation and purification of antibacterial compound from Streptomyces levis collected from soil sample of north India. Journal of traditional and complementary medicine, 8(3), 415-420.
- Patel, K., & Saraf, M. (2015). Isolation and partial purification of erythromycin from alkaliphilic Streptomyces werraensis isolated from Rajkot, India. Journal of advanced pharmaceutical technology & research, 6(3), 114-119.
- BenchChem. (2025).
- Singh, P., & Sharma, R. (2025).
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- 17. Total Synthesis of Indolactam V - ChemistryViews [chemistryviews.org]
Methodological & Application
The Divergent Synthesis of Pendolmycin: A Laboratory Guide
This document provides a detailed guide for the laboratory synthesis of (-)-Pendolmycin, a member of the indolactam family of natural products. This guide is intended for researchers, scientists, and professionals in the field of drug development with a background in organic synthesis. Herein, we present a comprehensive overview of a modern and efficient synthetic strategy, complete with detailed protocols for key transformations, mechanistic insights, and a discussion of the biological significance of the target molecule.
Introduction: The Biological Context and Synthetic Challenge of Pendolmycin
This compound is a naturally occurring indole alkaloid that has garnered significant interest due to its potent biological activity. Structurally, it belongs to the teleocidin class of compounds and is characterized by a core (-)-indolactam V structure bearing a C7 dimethylallyl substituent. This seemingly minor structural feature imparts significant biological properties. This compound is a potent modulator of protein kinase C (PKC), a family of enzymes crucial for various cellular signaling pathways.[1] Like other teleocidin-type tumor promoters, this compound can activate PKC, leading to a cascade of cellular responses.[2] Furthermore, it has been shown to inhibit phosphatidylinositol turnover, a key process in cell signaling.[3] The unique biological profile of this compound makes it a valuable tool for studying PKC-mediated pathways and a potential starting point for the development of new therapeutic agents.
The synthesis of this compound presents several challenges, including the stereoselective construction of the conformationally flexible nine-membered ring and the functionalization of the indole core at the C7 position. This guide details a divergent synthetic approach that successfully addresses these challenges, culminating in an efficient and stereocontrolled synthesis of (-)-Pendolmycin.
Retrosynthetic Analysis and Strategic Overview
The synthetic strategy detailed here is based on the work of Nathel, Shah, Bronner, and Garg, which employs a divergent approach starting from a common intermediate, (-)-indolactam V.[3] This strategy allows for the synthesis of not only this compound but also other members of the indolactam alkaloid family.
The retrosynthetic analysis is outlined below:
Caption: Retrosynthetic analysis of (-)-Pendolmycin.
The key features of this synthetic plan are:
-
Late-Stage C7-Functionalization: The dimethylallyl group at the C7 position of the indole nucleus is installed late in the synthesis via a nickel-catalyzed sp2-sp3 cross-coupling reaction. This allows for a divergent approach to other C7-substituted indolactam alkaloids.
-
Distortion-Controlled Indolyne Functionalization: The crucial C4-N bond of the indole core is formed through a regioselective nucleophilic addition to a strained indolyne intermediate. This method provides efficient access to the requisite 4-aminoindole fragment.
-
Intramolecular Conjugate Addition: The nine-membered lactam ring is constructed via an intramolecular conjugate addition, a robust method for forming this challenging medium-sized ring.
Detailed Experimental Protocols
The following sections provide detailed, step-by-step protocols for the key stages of the (-)-Pendolmycin synthesis.
Part 1: Synthesis of the Indole Fragment via Distortion-Controlled Indolyne Functionalization
The formation of the 4-aminoindole core is a critical step in the synthesis. This is achieved through the generation of a 4,5-indolyne intermediate followed by a regioselective nucleophilic attack. The regioselectivity of this addition is controlled by the inherent strain (distortion) in the indolyne intermediate, favoring addition at the C4 position.
Protocol 1: Synthesis of the 4-Aminoindole Fragment
This protocol is adapted from the supplementary information of the work by Nathel et al.[3]
Materials:
-
Indolyne precursor (e.g., 4-bromo-5-(trimethylsilyl)oxy-1-(triisopropylsilyl)indole)
-
Protected amino acid nucleophile (e.g., lithium (S)-2-((tert-butoxycarbonyl)amino)-3-methylbutanoate)
-
Cesium fluoride (CsF)
-
18-Crown-6
-
Anhydrous acetonitrile (MeCN)
-
Anhydrous tetrahydrofuran (THF)
-
Argon atmosphere
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the indolyne precursor (1.0 equiv) and anhydrous acetonitrile.
-
In a separate flame-dried flask, prepare the lithium salt of the protected amino acid by treating the corresponding acid with a suitable lithium base (e.g., n-butyllithium) in anhydrous THF at -78 °C.
-
To the solution of the indolyne precursor, add cesium fluoride (3.0 equiv) and 18-crown-6 (3.0 equiv).
-
Cool the mixture to the desired reaction temperature (e.g., 0 °C or room temperature, optimization may be required).
-
Slowly add the pre-formed lithium amino acid salt solution to the indolyne precursor mixture via cannula.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aminoindole derivative.
Causality of Experimental Choices:
-
Cesium fluoride and 18-Crown-6: This combination is used to generate the reactive indolyne intermediate from the silyl-protected precursor under mild conditions. The crown ether sequesters the cesium ion, increasing the nucleophilicity of the fluoride anion.
-
Anhydrous Conditions: The reaction is highly sensitive to moisture, which can quench the indolyne intermediate and the organometallic reagents.
-
Distortion Control: The regioselectivity of the nucleophilic addition is governed by the strain of the indolyne triple bond. Computational studies have shown that nucleophilic attack at C4 is favored as it leads to a lower energy transition state by relieving ring strain.
Part 2: Formation of the Nine-Membered Lactam
The construction of the nine-membered ring is accomplished through an intramolecular conjugate addition.
Protocol 2: Intramolecular Conjugate Addition for Lactam Formation
Materials:
-
Acyclic precursor (product from the previous step, after appropriate functional group manipulations to install a Michael acceptor)
-
Lewis acid (e.g., trimethylsilyl trifluoromethanesulfonate, TMSOTf)
-
Base (e.g., 2,6-lutidine)
-
Anhydrous dichloromethane (DCM)
-
Argon atmosphere
Procedure:
-
Dissolve the acyclic precursor (1.0 equiv) in anhydrous dichloromethane in a flame-dried round-bottom flask under an argon atmosphere.
-
Add 2,6-lutidine (1.5 equiv) to the solution.
-
Cool the reaction mixture to -78 °C.
-
Slowly add trimethylsilyl trifluoromethanesulfonate (1.2 equiv) to the reaction mixture.
-
Allow the reaction to warm slowly to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield (-)-indolactam V.
Causality of Experimental Choices:
-
Lewis Acid (TMSOTf): The Lewis acid activates the Michael acceptor, facilitating the intramolecular nucleophilic attack by the amine.
-
Base (2,6-lutidine): This non-nucleophilic base is used to scavenge the triflic acid generated during the reaction, preventing side reactions.
-
Low Temperature: The reaction is initiated at low temperature to control the reactivity and improve selectivity.
Part 3: Late-Stage C7-Functionalization via Nickel-Catalyzed Cross-Coupling
The final key transformation is the introduction of the dimethylallyl group at the C7 position of the (-)-indolactam V core. This is achieved through a nickel-catalyzed cross-coupling reaction.
Protocol 3: Nickel-Catalyzed C7-Alkylation of Indolactam V
Materials:
-
C7-halogenated (-)-indolactam V derivative (e.g., C7-bromo or C7-iodo)
-
Dimethylallyl zinc reagent (prepared in situ or from a commercial source)
-
Nickel catalyst (e.g., NiCl2(dppp))
-
Ligand (if necessary, e.g., a phosphine ligand)
-
Anhydrous solvent (e.g., THF or dioxane)
-
Argon atmosphere
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add the C7-halogenated (-)-indolactam V derivative (1.0 equiv) and the nickel catalyst (e.g., 5-10 mol%).
-
Add the anhydrous solvent.
-
In a separate flask, prepare the dimethylallyl zinc reagent if not commercially available.
-
Add the dimethylallyl zinc reagent (1.5-2.0 equiv) to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 60-80 °C) and stir until completion (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford (-)-Pendolmycin.
Causality of Experimental Choices:
-
Nickel Catalyst: Nickel catalysts are particularly effective for sp2-sp3 cross-coupling reactions, especially with organozinc reagents.
-
Organozinc Reagent: Organozinc reagents are generally more tolerant of functional groups compared to Grignard or organolithium reagents, which is crucial for a late-stage functionalization on a complex molecule like indolactam V.
-
Late-Stage Functionalization: Performing this alkylation at a late stage in the synthesis provides a divergent route to various analogs by simply changing the organometallic coupling partner.
Workflow Visualization
The overall synthetic workflow can be visualized as follows:
Caption: Overall synthetic workflow for (-)-Pendolmycin.
Quantitative Data Summary
| Step | Key Reagents | Typical Yield | Reference |
| Indolyne Functionalization | CsF, 18-crown-6, protected amino acid | 60-75% | [3] |
| Lactam Formation | TMSOTf, 2,6-lutidine | 70-85% | [3] |
| C7-Alkylation | NiCl2(dppp), dimethylallyl zinc chloride | 50-65% | [3] |
Conclusion
The synthetic strategy outlined in this guide provides a robust and efficient pathway to (-)-Pendolmycin. The key transformations—distortion-controlled indolyne functionalization, intramolecular conjugate addition, and late-stage nickel-catalyzed cross-coupling—are powerful tools in modern organic synthesis. By understanding the principles behind these reactions and adhering to the detailed protocols, researchers can successfully synthesize this compound and its analogs for further biological investigation and drug discovery efforts. The divergent nature of this synthesis makes it particularly valuable for exploring the structure-activity relationships within the fascinating family of indolactam alkaloids.
References
-
Nathel, N. F.; Shah, T. K.; Bronner, S. M.; Garg, N. K. Total syntheses of indolactam alkaloids (–)-indolactam V, (–)-pendolmycin, (–)-lyngbyatoxin A, and (–)-teleocidin A-2. Chem. Sci.2014 , 5(6), 2184–2190. [Link]
-
Fujiki, H.; Suganuma, M.; Nakayasu, M.; Hoshino, H.; Moore, R. E.; Sugimura, T. This compound, a new tumor promoter of the teleocidin A class on skin of CD-1 mice. Gan To Kagaku Ryoho1987 , 14(5 Pt 2), 1737-1740. [Link]
-
Osada, H.; Koshino, H.; Isono, K.; Sugita, K.; Irie, K.; Koshimizu, K. Modification of cellular membrane functions by this compound. J. Antibiot. (Tokyo)1989 , 42(10), 1585-1588. [Link]
- Blumberg, P. M. Protein kinase C as the receptor for the phorbol ester tumor promoters: sixth Rhoads memorial award lecture. Cancer Res.1988, 48(1), 1-8.
- Nishizuka, Y. The role of protein kinase C in cell surface signal transduction and tumour promotion.
-
Identification of Protein Kinase C Activation as a Novel Mechanism for RGS2 Protein Upregulation through Phenotypic Screening of Natural Product Extracts. Mol. Pharmacol.2016 , 90(5), 589-598. [Link]
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- 2. Unified, Biosynthesis-Inspired, Completely Stereocontrolled Total Synthesis of All Highest-Order [n + 1] Oligocyclotryptamine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total syntheses of indolactam alkaloids (–)-indolactam V, (–)-pendolmycin, (–)-lyngbyatoxin A, and (–)-teleocidin A-2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Protocol for the Purification and Analysis of Pendolmycin
Abstract: This document provides a detailed guide for the purification and analysis of pendolmycin, an indolocarbazole alkaloid with notable biological activity.[1][2] Isolated from actinomycetes such as Nocardiopsis, this compound and its analogs are of significant interest to researchers in natural product chemistry and drug development.[1][3] This guide presents a robust, multi-step workflow, beginning with the extraction of the compound from a fermentation culture, followed by a comprehensive chromatographic purification cascade. Subsequent sections detail rigorous analytical methodologies, including High-Performance Liquid Chromatography (HPLC) for purity assessment, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for identity confirmation, and Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation.[4][5][6] The protocols herein are designed to ensure high purity and verifiable identity of the final compound, providing researchers with a reliable foundation for downstream biological assays.
Part 1: Purification of this compound from Fermentation Broth
The purification of a natural product like this compound is a multi-stage process designed to isolate the target molecule from a complex biological matrix. The workflow progresses from crude extraction to high-resolution chromatographic separation.
Upstream Processing: Culture and Harvest
This compound is a secondary metabolite produced by certain strains of actinomycetes, such as Nocardiopsis or Marinactinospora thermotolerans.[3][7] Production is typically achieved through submerged fermentation in a nutrient-rich medium.
Protocol - Fermentation and Harvest:
-
Inoculate a suitable production medium (e.g., Galactose-Tyrosine Broth) with a seed culture of the producing strain.[8]
-
Incubate the culture for 7-10 days at 30°C with shaking (200 rpm) to ensure adequate aeration and growth.[9]
-
After the incubation period, harvest the entire fermentation broth.
-
Separate the mycelial biomass from the culture supernatant by centrifugation at 10,000 x g for 20 minutes.
-
Combine the supernatant and the mycelial cake for extraction, as this compound may be present in both fractions.
Initial Extraction
Rationale: The first step is to liberate the compound from the fermentation matrix and perform a crude separation from highly polar components like sugars and salts. Solvent extraction is an effective method for this purpose, utilizing the differential solubility of this compound in organic versus aqueous phases. Ethyl acetate is a commonly used solvent for extracting semi-polar secondary metabolites from Streptomyces and related genera.
Protocol - Solvent Extraction:
-
Combine the harvested supernatant and mycelial biomass. If the biomass is substantial, it can be homogenized in the supernatant.
-
Add an equal volume of ethyl acetate to the culture broth.
-
Agitate the mixture vigorously for 1-2 hours at room temperature to facilitate the partitioning of this compound into the organic layer.
-
Transfer the mixture to a separatory funnel and allow the layers to separate.
-
Collect the upper organic (ethyl acetate) layer.
-
Repeat the extraction of the aqueous layer twice more with fresh ethyl acetate to maximize yield.
-
Pool all organic extracts and dry the solution over anhydrous sodium sulfate to remove residual water.
-
Filter the dried extract and concentrate it to dryness in vacuo using a rotary evaporator. The resulting residue is the crude extract.
Chromatographic Purification Cascade
A multi-step chromatographic approach is necessary to achieve high purity. This involves a low-resolution step for initial cleanup followed by a high-resolution step for final polishing.
Rationale: This initial chromatographic step is designed to fractionate the crude extract, removing highly non-polar lipids and highly polar impurities. This simplifies the mixture for the subsequent high-resolution step, preventing column overloading and improving separation efficiency.
Protocol - SPE Cleanup:
-
Select a reversed-phase (C18) SPE cartridge with a bed volume appropriate for the mass of the crude extract.
-
Condition the cartridge by sequentially washing with methanol (2 column volumes) followed by deionized water (2 column volumes).
-
Dissolve the crude extract in a minimal volume of methanol and dilute with deionized water to a final methanol concentration of <10%.
-
Load the dissolved sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 column volumes of 20% methanol in water to elute polar impurities.
-
Elute the this compound-containing fraction with 5 column volumes of 80% methanol in water.
-
Collect the eluate and concentrate it to dryness in vacuo.
Rationale: Preparative HPLC is the final purification step, offering high resolving power to separate this compound from structurally similar analogs and remaining impurities. A reversed-phase C18 column is ideal, separating molecules based on their hydrophobicity.
Protocol - Preparative HPLC:
-
Column: Preparative C18 column (e.g., 250 x 20 mm, 5 µm particle size).
-
Mobile Phase A: Deionized water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Flow Rate: 15 mL/min.
-
Detection: UV at 290 nm.
-
Procedure: a. Dissolve the semi-purified extract from the SPE step in a minimal volume of the initial mobile phase mixture. b. Filter the sample through a 0.45 µm syringe filter. c. Equilibrate the column with 30% Mobile Phase B. d. Inject the sample onto the column. e. Run a linear gradient from 30% to 90% Mobile Phase B over 40 minutes. f. Monitor the chromatogram and collect fractions corresponding to the major peak suspected to be this compound. g. Analyze the collected fractions by analytical HPLC-MS to confirm identity and purity. h. Pool the pure fractions and lyophilize to obtain the final purified this compound as a stable powder.
Caption: Overall workflow for the purification of this compound.
Part 2: Analytical Characterization of Purified this compound
Once purified, a series of analytical tests are required to confirm the identity, purity, and structure of the compound.
Purity Assessment by Analytical HPLC-UV
Rationale: Analytical HPLC provides a quantitative measure of purity. Under optimized conditions, a pure compound should appear as a single, sharp, and symmetrical peak in the chromatogram. The peak area can be used to calculate the purity relative to any detected impurities.
Protocol - Analytical HPLC:
-
System: An HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: Analytical C18 column (e.g., 150 x 4.6 mm, 3.5 µm particle size).[5]
-
Mobile Phase A: Deionized water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: 290 nm.
-
Procedure: a. Prepare a stock solution of purified this compound in methanol (approx. 1 mg/mL). b. Dilute the stock solution to a working concentration of ~20 µg/mL. c. Inject 10 µL onto the column. d. Run a linear gradient from 10% to 95% Mobile Phase B over 20 minutes. e. Integrate the peak areas in the resulting chromatogram. Purity is calculated as: (Area of Main Peak / Total Area of All Peaks) * 100%.
| Parameter | Preparative HPLC | Analytical HPLC |
| Column Type | Reversed-Phase C18 | Reversed-Phase C18 |
| Dimensions | 250 x 20 mm, 5 µm | 150 x 4.6 mm, 3.5 µm |
| Mobile Phase | Water/ACN + 0.1% TFA | Water/ACN + 0.1% Formic Acid |
| Flow Rate | 15 mL/min | 1.0 mL/min |
| Detection | UV @ 290 nm | UV @ 290 nm |
| Purpose | Isolation & Purification | Purity Assessment |
Identity Confirmation by LC-MS/MS
Rationale: LC-MS/MS provides highly specific confirmation of a compound's identity by measuring its mass-to-charge ratio (m/z) and a specific fragmentation pattern. For this compound (C₂₂H₃₁N₃O₂), the expected protonated molecule [M+H]⁺ has an m/z of 370.3.[3][4] Tandem mass spectrometry (MS/MS) involves selecting this parent ion, fragmenting it, and detecting a characteristic daughter ion, a technique known as Multiple Reaction Monitoring (MRM).
Protocol - LC-MS/MS (MRM Mode):
-
System: An HPLC system coupled to a triple quadrupole mass spectrometer.
-
LC Conditions: Use the same conditions as the Analytical HPLC protocol.
-
Mass Spectrometer: Electrospray Ionization (ESI) in Positive Mode.
-
Procedure: a. Infuse a solution of purified this compound directly into the mass spectrometer to confirm the parent ion mass. b. Perform a product ion scan on the parent ion (m/z 370.3) to identify a stable and intense fragment ion. A known significant fragment for this compound is m/z 242.3.[4] c. Set up an MRM method to monitor the transition from Q1 (parent ion) to Q3 (fragment ion). d. Inject the sample via the LC system. A peak detected in the MRM channel at the correct retention time provides definitive evidence of this compound's presence.
| Parameter | Setting | Rationale |
| Ionization Mode | ESI Positive | This compound contains basic nitrogen atoms that readily accept a proton. |
| Q1 Mass (Parent) | 370.3 m/z | Corresponds to the [M+H]⁺ of this compound.[4] |
| Q3 Mass (Fragment) | 242.3 m/z | A characteristic and stable fragment ion for specific identification.[4] |
| Analysis Mode | MRM | Provides maximum sensitivity and specificity by filtering out background noise. |
Definitive Structure Elucidation by NMR Spectroscopy
Rationale: While HPLC and MS can confirm purity and identity against a known standard, NMR spectroscopy is the gold standard for determining the precise chemical structure de novo or confirming it without ambiguity.[6][10] A suite of 1D and 2D NMR experiments provides information on the chemical environment of each proton and carbon atom and their connectivity.
Protocol - NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of purified, lyophilized this compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: A high-field NMR spectrometer (≥400 MHz).
-
Experiments to Perform:
-
¹H NMR: Provides information on the number and type of protons.
-
¹³C NMR: Shows the number and type of carbon atoms.
-
DEPT-135: Differentiates between CH, CH₂, and CH₃ carbons.
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons (¹JCH).
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows longer-range correlations between protons and carbons (²⁻³JCH), which is critical for piecing together the molecular skeleton.
-
-
Data Interpretation: The collective data from these experiments allows for the complete assignment of all proton and carbon signals, confirming the indolocarbazole core and the specific arrangement of all substituents, thus verifying the structure of this compound.[11]
Caption: Analytical workflow for the characterization of this compound.
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García-Romo, A. S., et al. (2020). ISOLATION AND IDENTIFICATION OF A NEW ANTIPROLIFERATIVE INDOLOCARBAZOLE ALKALOID DERIVATIVE EXTRACTED FROM FARMED SHRIMP (Litopenaeus vannamei). Journal of Microbiology, Biotechnology and Food Sciences, 9(6), 1150-1155. [Link]
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Daletos, G., et al. (2017). Structure Elucidation of Antibiotics by NMR Spectroscopy. Springer Nature Experiments. [Link]
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Schorer, M., et al. (2022). Differential Affinity Chromatography Coupled to Mass Spectrometry: A Suitable Tool to Identify Common Binding Proteins of a Broad-Range Antimicrobial Peptide Derived from Leucinostatin. International Journal of Molecular Sciences, 23(21), 13329. [Link]
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Regassa, A., et al. (2022). Development and validation of liquid chromatography method for simultaneous determination of multiclass seven antibiotic residues in chicken tissues. BMC Chemistry, 16, 12. [Link]
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Al-Majthoub, M. M., et al. (2022). Synthesis, Characterization and HPLC Analysis of Streptomycin with its Derivatives. Research Square. [Link]
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Al-Rimawi, F. (2014). A Validated Stability-Indicating HPLC Method for Routine Analysis of an Injectable Lincomycin and Spectinomycin Formulation. Journal of Chromatographic Science, 52(1), 1-6. [Link]
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Application Notes and Protocols for the Use of Pendolmycin in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pendolmycin is an indole alkaloid natural product isolated from Nocardiopsis species. Structurally analogous to teleocidin A, it is a potent modulator of key cellular signaling pathways.[1] Understanding its mechanism of action and developing robust protocols for its use in cell culture are critical for exploring its therapeutic potential. These application notes provide a comprehensive guide for the effective use of this compound in a research setting, detailing its mechanism of action and offering step-by-step protocols for its application in various cell-based assays.
This compound's primary mode of action is the activation of Protein Kinase C (PKC), a crucial family of enzymes involved in a myriad of cellular processes including proliferation, differentiation, apoptosis, and inflammation.[2][3] Similar to other phorbol esters like 12-O-tetradecanoylphorbol-13-acetate (TPA), this compound mimics the function of the endogenous second messenger diacylglycerol (DAG), binding to the C1 domain of conventional and novel PKC isoforms, leading to their activation.[2][4] Furthermore, this compound has been shown to inhibit phosphatidylinositol turnover, a key signaling pathway in cellular communication.[5][6] Its activity also extends to the modulation of cell membrane functions, including the inhibition of epidermal growth factor (EGF) binding and the stimulation of arachidonic acid release.[5][6]
This guide will provide detailed methodologies for preparing and handling this compound, determining its cytotoxic effects, and investigating its influence on cell cycle progression and apoptosis.
PART 1: Preparation and Handling of this compound
Reconstitution and Storage
Proper reconstitution and storage of this compound are paramount to maintaining its biological activity and ensuring experimental reproducibility.
-
Solvent Selection: this compound, similar to the related compound Teleocidin A1, has poor water solubility.[7] Therefore, it is recommended to dissolve this compound in a high-purity, sterile organic solvent such as dimethyl sulfoxide (DMSO).[1]
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 1-10 mM) in DMSO. To do this, add the appropriate volume of DMSO to the vial of pre-weighed this compound. Gently vortex to ensure complete dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C or -80°C, protected from light.[8] Once a stock solution is made in DMSO, it should be used within a few months to prevent loss of potency.[9]
-
Working Solutions: Prepare fresh working solutions for each experiment by diluting the stock solution in sterile cell culture medium to the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically ≤ 0.1%.[1]
Stability in Cell Culture Media
PART 2: Experimental Protocols
The following protocols are designed to be a starting point for investigating the effects of this compound in your specific cell culture system. Optimization of cell density, incubation times, and this compound concentration will be necessary for each cell line and experimental setup.
Determining the Cytotoxic Profile of this compound (IC50 Determination)
The half-maximal inhibitory concentration (IC50) is a critical parameter for understanding the cytotoxic potential of a compound. The MTT assay is a widely used colorimetric method to assess cell viability.[13][14]
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed your cells of interest into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere and proliferate for 24 hours in a 37°C, 5% CO2 incubator.[1]
-
Compound Treatment: Prepare a serial dilution of this compound in complete cell culture medium. A suggested starting range, based on the activity of the similar compound Teleocidin A1 (IC50 of 9.2 nM in HeLa cells), would be from 1 nM to 10 µM.[15] Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).
-
Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14] Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.[1]
| Parameter | Recommendation |
| Cell Seeding Density | 5,000 - 10,000 cells/well |
| This compound Concentration Range | 1 nM - 10 µM (initial screen) |
| Incubation Time | 24, 48, or 72 hours |
| MTT Incubation | 2 - 4 hours |
| Absorbance Wavelength | 570 nm |
Expected Outcome: As a potent PKC activator, this compound may induce cell death in a dose-dependent manner in certain cell lines, leading to a sigmoidal dose-response curve from which the IC50 can be calculated.
Workflow for Determining this compound Cytotoxicity
Caption: Workflow for determining the IC50 of this compound using the MTT assay.
Assessment of Apoptosis Induction
This compound's activation of PKC may lead to the induction of apoptosis in a cell-type-dependent manner.[2] Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is a standard method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol: Annexin V/PI Apoptosis Assay
-
Cell Seeding and Treatment: Seed cells in a 6-well plate at a density that will not lead to overconfluence during the treatment period. Treat the cells with this compound at concentrations around the determined IC50 for a specified time (e.g., 24 hours). Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting: After treatment, collect both the adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold 1X PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
| Population | Annexin V Staining | PI Staining |
| Viable Cells | Negative | Negative |
| Early Apoptotic Cells | Positive | Negative |
| Late Apoptotic/Necrotic Cells | Positive | Positive |
| Necrotic Cells | Negative | Positive |
Expected Outcome: Treatment with this compound may lead to an increase in the percentage of Annexin V-positive cells, indicating the induction of apoptosis.
Mechanism of Annexin V/PI Apoptosis Detection
Caption: Differentiation of cell populations based on Annexin V and PI staining.
Cell Cycle Analysis
PKC activation can influence cell cycle progression, often leading to arrest at specific checkpoints.[16] Propidium Iodide (PI) staining of cellular DNA followed by flow cytometry allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol: Cell Cycle Analysis by PI Staining
-
Cell Seeding and Treatment: Seed cells and treat with various concentrations of this compound as described for the apoptosis assay.
-
Cell Harvesting: Collect all cells (adherent and floating) after the treatment period.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while gently vortexing to prevent clumping. Cells can be stored at -20°C in ethanol for several weeks.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate the cells in the staining solution for at least 30 minutes at room temperature, protected from light.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.
Expected Outcome: this compound treatment may cause an accumulation of cells in a specific phase of the cell cycle (e.g., G1 or G2/M arrest), which would be observed as a change in the distribution of cells across the different phases compared to the vehicle control.
PART 3: Assays for Specific Mechanisms of Action
Given this compound's known effects on specific signaling pathways, the following assays can provide a more detailed understanding of its mechanism of action.
-
Phosphatidylinositol Turnover Assay: This can be assessed by measuring the accumulation of inositol phosphates in cells pre-labeled with [3H]-myo-inositol.[17][18][19]
-
EGF Receptor Binding Assay: The inhibition of EGF binding can be quantified using radiolabeled EGF (e.g., 125I-EGF) in a competitive binding assay.[20][21]
-
Arachidonic Acid Release Assay: This can be measured by pre-labeling cells with [3H]-arachidonic acid and then measuring the release of radioactivity into the culture medium upon treatment with this compound.[5][22]
-
Cell Adhesion Assay: For relevant cell lines like HL-60, the induction of cell adhesion can be quantified using colorimetric or fluorescent-based assays.[23][24][25]
Conclusion
This compound is a potent bioactive molecule with significant potential for further investigation as a therapeutic agent. The protocols outlined in these application notes provide a solid foundation for researchers to explore the cellular effects of this compound in a systematic and reproducible manner. Due to its mechanism as a PKC activator, it is anticipated that this compound will elicit a range of cellular responses that are highly dependent on the specific cell type and experimental conditions. Therefore, careful optimization of the provided protocols is essential for generating meaningful and reliable data.
References
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Umezawa, K., Imoto, M., Yamashita, T., Sawa, T., & Takeuchi, T. (1989). Modification of cellular membrane functions by this compound. Japanese journal of cancer research, 80(1), 15–18. [Link]
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PubMed. (1989). Modification of cellular membrane functions by this compound. PubMed. [Link]
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PubMed. (1994). Simple colorimetric cell-cell adhesion assay using MTT-stained leukemia cells. PubMed. [Link]
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PubMed. (1995). [Determination of phosphatidylinositol turnover for pharmacological analysis]. PubMed. [Link]
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Shtutman, M., & El-Hodiri, H. (2012). Methods to study endocytic trafficking of the EGF receptor. Methods in molecular biology (Clifton, N.J.), 931, 135–148. [Link]
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BMG LABTECH. (n.d.). A leukocyte adhesion assay performed on a BMG LABTECH microplate reader. BMG LABTECH. [Link]
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ResearchGate. (2017). Cytotoxicity assay (MTT assay) for assessing the effects of natural extract and phytoconstituents in Human embryonic cell line (HEK 293). ResearchGate. [Link]
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Application Notes & Protocols: Evaluating the Antimicrobial Potential of Pendolmycin
Introduction: Uncovering Novel Bioactivities of Pendolmycin
This compound is an indole alkaloid natural product originally isolated from Nocardiopsis.[1][2] Structurally analogous to teleocidin B, its primary characterized bioactivities involve the modulation of crucial cellular membrane functions, including the inhibition of phosphatidylinositol turnover.[1] While extensively studied as a tumor promoter and an activator of protein kinase C, its potential as an antimicrobial agent remains an underexplored frontier.[2] The increasing demand for novel antibiotics to combat multidrug-resistant pathogens necessitates the evaluation of compounds with unique mechanisms of action.[3][4] This application note provides a comprehensive framework for researchers to systematically investigate the hypothetical antimicrobial properties of this compound through established antibiotic susceptibility testing (AST) protocols.
The methodologies detailed herein are designed to be robust and self-validating, guiding the user from fundamental characterization to the determination of key antimicrobial metrics such as the Minimum Inhibitory Concentration (MIC). This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of microbiology and aseptic laboratory techniques.
Physicochemical Characterization of this compound
A thorough understanding of a compound's physicochemical properties is critical for designing and interpreting susceptibility assays.[5] this compound's characteristics influence its solubility, stability in test media, and potential interactions with biological membranes.
| Property | Value/Description | Significance in AST |
| Molecular Formula | C22H29N3O | Essential for calculating molarity and preparing stock solutions. |
| Molecular Weight | 351.49 g/mol | Crucial for accurate concentration calculations. |
| Structure | Indole Alkaloid | The hydrophobic nature of the indole ring suggests potential membrane interactions.[2] |
| Solubility | Poorly soluble in water. Soluble in organic solvents such as DMSO, ethanol, and methanol.[5] | Dictates the choice of solvent for stock solution preparation and the maximum achievable concentration in aqueous assay media. A high concentration of organic solvent can be toxic to microorganisms and must be controlled for. |
| Stability | Stable under standard laboratory conditions. Protect from light and extreme pH. | Ensures the compound remains active throughout the incubation period of the assay. |
Proposed Mechanism of Action: A Hypothesis
While the direct antimicrobial mechanism of this compound is not established, its known bioactivities provide a basis for a working hypothesis. This compound is known to modify cell membrane functions.[1] This could translate to an antimicrobial effect through the disruption of the bacterial cell membrane's integrity or the inhibition of essential membrane-bound proteins. This is a common mechanism for novel antimicrobial compounds.[6]
Caption: Hypothetical antimicrobial mechanism of this compound.
Experimental Protocols: Antibiotic Susceptibility Testing
The following protocols are adapted from established methodologies for the evaluation of novel chemical entities.[3][7] It is imperative to include appropriate positive and negative controls in all experiments to ensure the validity of the results.
Preparation of this compound Stock Solution
The poor aqueous solubility of this compound necessitates the use of an organic solvent for the initial stock solution. Dimethyl sulfoxide (DMSO) is a common choice due to its high solubilizing capacity and relatively low toxicity at the final concentrations used in assays.[5]
Step-by-Step Protocol:
-
Accurately weigh a precise amount of this compound powder (e.g., 10 mg) using an analytical balance.
-
Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution by vortexing.
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Store the stock solution at -20°C. Avoid repeated freeze-thaw cycles.
Broth Microdilution Assay for MIC Determination
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8][9]
Caption: Workflow for the Broth Microdilution Assay.
Step-by-Step Protocol:
-
Prepare Bacterial Inoculum: From a fresh culture plate (18-24 hours old), select several colonies and suspend them in sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.[7]
-
Dilute Inoculum: Dilute the adjusted bacterial suspension in the appropriate broth (e.g., Mueller-Hinton Broth) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Prepare this compound Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in the test broth. The final volume in each well should be 100 µL. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1% (v/v), as higher concentrations can inhibit bacterial growth.
-
Inoculate the Plate: Add 100 µL of the diluted bacterial inoculum to each well containing the this compound dilutions. This will bring the final volume to 200 µL.
-
Controls:
-
Positive Control: Wells containing broth and bacterial inoculum only (no this compound).
-
Negative Control: Wells containing broth only (no bacteria or this compound).
-
Solvent Control: Wells containing broth, bacterial inoculum, and the highest concentration of DMSO used in the assay.
-
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.[7]
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth, as observed by the absence of turbidity.[3]
Disk Diffusion Assay
The disk diffusion method provides a qualitative assessment of antimicrobial activity.[9] It is a simpler method for screening purposes.
Step-by-Step Protocol:
-
Prepare Agar Plates: Use Mueller-Hinton agar plates.
-
Inoculate Plates: Dip a sterile cotton swab into the 0.5 McFarland standardized bacterial suspension and streak the entire surface of the agar plate to ensure confluent growth.
-
Apply Disks: Aseptically place sterile paper disks (6 mm diameter) onto the inoculated agar surface.
-
Add this compound: Pipette a small, fixed volume (e.g., 10 µL) of different concentrations of the this compound stock solution onto separate disks.
-
Controls:
-
Positive Control: A disk impregnated with a known antibiotic.
-
Negative Control: A disk with the solvent (DMSO) only.
-
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
Interpretation: Measure the diameter of the zone of inhibition (the area around the disk with no bacterial growth). A larger zone diameter indicates greater susceptibility.
Data Presentation and Interpretation
Table 2: Example MIC Data for this compound
| Test Microorganism | Gram Stain | This compound MIC (µg/mL) | Positive Control (e.g., Ciprofloxacin) MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | [Experimental Value] | [Experimental Value] |
| Escherichia coli | Gram-negative | [Experimental Value] | [Experimental Value] |
| Pseudomonas aeruginosa | Gram-negative | [Experimental Value] | [Experimental Value] |
| Enterococcus faecalis | Gram-positive | [Experimental Value] | [Experimental Value] |
Conclusion and Future Directions
These application notes provide a standardized methodology for the preliminary evaluation of this compound's antimicrobial properties. Based on the results of these initial susceptibility tests, further investigations may be warranted. These could include determining the Minimum Bactericidal Concentration (MBC), time-kill kinetic assays, and exploring the mechanism of action in more detail. The unique bioactivity profile of this compound makes it an intriguing candidate for novel antimicrobial research, and a systematic approach to its evaluation is paramount.
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Hagiwara, N., Irie, K., Koshimizu, K., & Hayashi, H. (1988). This compound, a new tumor promoter of the teleocidin A class on skin of CD-1 mice. Carcinogenesis, 9(10), 1835-1839. [Link]
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Mercer, J. A., & Thomson, R. J. (2018). Total syntheses of indolactam alkaloids (−)-indolactam V, (−)-pendolmycin, (−)-lyngbyatoxin A, and (−)-teleocidin A-2. Chemical Science, 9(24), 5340-5346. [Link]
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Poirel, L., Jayol, A., & Nordmann, P. (2017). Polymyxins: Antibacterial Activity, Susceptibility Testing, and Resistance Mechanisms Encoded by Plasmids or Chromosomes. Clinical Microbiology Reviews, 30(2), 557-596. [Link]
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Application Note: High-Fidelity Determination of Pendolmycin's Minimum Inhibitory Concentration (MIC)
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed guide to the principles and methodologies for determining the Minimum Inhibitory Concentration (MIC) of Pendolmycin, an indole alkaloid natural product. As the evaluation of novel antimicrobial candidates requires robust and reproducible data, this guide emphasizes scientifically sound protocols grounded in international standards. We will detail the broth microdilution and agar dilution techniques, explain the critical causality behind experimental choices, and outline a self-validating system through rigorous quality control. This note is designed to equip researchers with the expertise to generate high-fidelity susceptibility data, a cornerstone of antimicrobial drug discovery.
Introduction: this compound and the Imperative of MIC Testing
This compound is an indole alkaloid isolated from Nocardiopsis, structurally related to the teleocidin class of compounds.[1][2] Its known biological activity includes the inhibition of phosphatidylinositol turnover and modification of cell membrane functions, activities that also classify it as a tumor promoter.[1] While its primary characterization has not been in the antimicrobial field, its complex biological footprint necessitates a thorough evaluation of its potential antibacterial properties.
The first step in quantifying the antimicrobial potency of any compound is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism after a specified incubation period.[3][4][5][6] This quantitative value is fundamental for:
-
Screening and identifying promising new therapeutic candidates.[7]
-
Understanding the spectrum of activity against various pathogens.
-
Providing a foundational dataset for further mechanistic and in vivo studies.
Adherence to standardized protocols, such as those published by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is paramount for ensuring that data is reproducible, accurate, and comparable across different laboratories.[5][8] This guide presents methodologies aligned with these authoritative standards.
Core Methodologies for MIC Determination
Two principal methods are considered the gold standard for MIC determination: Broth Dilution and Agar Dilution.[9][10] The choice between them often depends on the experimental scale; broth microdilution is ideal for high-throughput screening of multiple compounds, while agar dilution is highly efficient for testing a large panel of bacterial strains against a single compound.[7][11]
Method A: Broth Microdilution
This technique involves preparing a series of two-fold dilutions of the antimicrobial agent in a liquid growth medium within a 96-well microtiter plate.[3][9][10] Its scalability and conservation of reagents make it a cornerstone of modern drug discovery.
The liquid environment of the broth microdilution assay allows for homogenous exposure of the bacterial inoculum to this compound. The 96-well format enables the simultaneous testing of multiple concentrations and inclusion of essential quality controls on a single plate, ensuring internal consistency.
1. Preparation of this compound Stock Solution:
-
Causality: A high-concentration, sterile stock solution is essential for accurate serial dilutions and to prevent solvent effects on bacterial growth.
-
Accurately weigh a sample of pure this compound powder.
-
Dissolve in a minimal amount of a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). The final concentration of the solvent in the assay wells should typically be ≤1% to avoid toxicity to the test organism.
-
Bring the solution to the final desired stock concentration (e.g., 1280 µg/mL) using sterile cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Sterilize the stock solution by filtering through a 0.22 µm syringe filter.
2. Preparation of Bacterial Inoculum:
-
Causality: Standardizing the bacterial inoculum density is the most critical variable for test reproducibility. A higher density can lead to falsely elevated MICs, while a lower density can result in falsely low MICs.
-
From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes of preparation, dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[6] For a typical 1:100 final dilution, this involves diluting the 0.5 McFarland suspension 1:100 into the test broth.
3. Serial Dilution and Plate Setup:
-
Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well U-bottom plate.
-
Add 100 µL of the this compound working solution (e.g., 128 µg/mL, the highest concentration to be tested) to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. This leaves wells 1-10 with 50 µL of serially diluted compound.
-
Well 11 will serve as the Growth Control (no drug).
-
Well 12 will serve as the Sterility Control (no drug, no bacteria).
4. Inoculation and Incubation:
-
Add 50 µL of the final standardized bacterial inoculum (prepared in step 2) to wells 1 through 11. Do not add bacteria to well 12.
-
The final volume in each test well is now 100 µL.
-
Seal the plate (e.g., with an adhesive film) to prevent evaporation and contamination.
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.[9][10]
5. Reading and Interpreting the MIC:
-
Following incubation, check the controls. Well 11 (Growth Control) should show distinct turbidity. Well 12 (Sterility Control) should be clear. If controls are invalid, the test must be repeated.
-
Visually inspect the wells from lowest concentration to highest. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).[3][6]
Caption: Workflow for Broth Microdilution MIC Determination.
Method B: Agar Dilution
The agar dilution method is often considered the reference or "gold standard" for susceptibility testing.[11] It involves incorporating varying concentrations of this compound directly into molten agar, which is then poured into plates.
This method provides a solid surface for growth, which is advantageous for certain fastidious organisms and allows for the easy detection of contamination. Its primary strength lies in its capacity to test dozens of different bacterial isolates simultaneously on the same set of antibiotic-containing plates, making it highly economical for large-scale surveillance or comparative studies.[11]
1. Preparation of this compound Stock Solution:
-
Prepare a sterile, high-concentration stock solution as described in section 2.1.2. The stock concentration should be at least 10 times the highest desired final concentration in the agar.
2. Preparation of Antimicrobial-Containing Agar Plates:
-
Causality: The antimicrobial must be added to tempered agar. If the agar is too hot, the compound may be degraded; if it is too cool, it will solidify before proper mixing can occur.
-
Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions and sterilize by autoclaving.[12]
-
Place the molten agar in a 45-50°C water bath to cool and temper.
-
For each desired concentration, add a specific volume of the this compound stock solution to a specific volume of molten agar in a sterile container (e.g., 2 mL of a 10x drug solution to 18 mL of agar for a 1:10 dilution).[13] Mix thoroughly by inverting the container several times.
-
Immediately pour the agar into sterile petri dishes to a uniform depth (approx. 4 mm).
-
Prepare one drug-free plate to serve as the Growth Control .
-
Allow the plates to solidify at room temperature and use them within 24 hours.
3. Preparation and Inoculation of Plates:
-
Prepare and standardize bacterial inocula to a 0.5 McFarland standard for each test strain, as described in section 2.1.2.
-
Using a multipoint replicator (inoculum-replicating apparatus), spot a defined volume (e.g., 1-2 µL) of each standardized inoculum onto the surface of each agar plate, including the control plate. This delivers approximately 10⁴ CFU per spot.[11]
-
Allow the inoculated spots to dry completely before inverting the plates for incubation.
4. Incubation, Reading, and Interpretation:
-
Invert the plates and incubate at 35-37°C for 16-20 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth. A single colony or a faint haze at the inoculation spot is disregarded.[6] The growth control plate must show confluent growth for the test to be valid.
The Self-Validating System: Quality Control
For any MIC data to be considered trustworthy, the assay itself must be validated every time it is performed. This is achieved through a rigorous quality control (QC) system.
Essential Controls
-
Positive Growth Control: A well or plate containing medium and inoculum but no drug. This must show robust growth, confirming that the medium, inoculum, and incubation conditions are suitable for bacterial growth.[3]
-
Sterility Control: A well or plate containing only the medium. This must remain clear, confirming the sterility of the medium and aseptic technique.[3]
-
Solvent Control: A well or plate containing the highest concentration of the solvent (e.g., DMSO) used in the assay. This ensures the solvent itself is not inhibiting bacterial growth.
Standard Quality Control Strains
The cornerstone of AST quality control is the routine testing of well-characterized reference strains with known susceptibility profiles.[14][15] These strains, available from collections like the American Type Culture Collection (ATCC), are tested alongside the unknown compound. If the MIC value for the control antibiotic against the QC strain falls within the established acceptable range, it validates the entire test system.[14][16]
Table 1: Recommended ATCC Quality Control Strains and Expected MIC Ranges for Control Antibiotics (CLSI M100)
| QC Strain | Organism Type | Control Antibiotic | Expected MIC Range (µg/mL) |
| Escherichia coli ATCC® 25922™ | Gram-negative | Ciprofloxacin | 0.004 - 0.016 |
| Escherichia coli ATCC® 25922™ | Gram-negative | Gentamicin | 0.25 - 1 |
| Staphylococcus aureus ATCC® 29213™ | Gram-positive | Vancomycin | 0.5 - 2 |
| Staphylococcus aureus ATCC® 29213™ | Gram-positive | Oxacillin | 0.12 - 0.5 |
| Pseudomonas aeruginosa ATCC® 27853™ | Gram-negative | Ceftazidime | 1 - 4 |
| Pseudomonas aeruginosa ATCC® 27853™ | Gram-negative | Meropenem | 0.25 - 1 |
Note: These ranges are for reference and should always be verified against the most current CLSI M100 document. The purpose of this test is to validate the method; these antibiotics are run in parallel with this compound.
Summary and Concluding Remarks
The determination of this compound's Minimum Inhibitory Concentration is a critical step in evaluating its potential as an antimicrobial agent. The broth microdilution and agar dilution methods, when performed according to the rigorous protocols outlined in this guide, provide a reliable and reproducible means of quantifying its potency. The ultimate trustworthiness of the generated data hinges on the meticulous implementation of a self-validating quality control system, including standard controls and reference bacterial strains. By adhering to these principles, researchers can generate high-fidelity data that will confidently guide future drug development efforts.
References
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Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]
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Wikipedia. (n.d.). Agar dilution. Retrieved from [Link]
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Microbiology Class. (2023). STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. Retrieved from [Link]
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Wikipedia. (n.d.). Etest. Retrieved from [Link]
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Microbe Online. (2021). Quality Control Strains (standard strains) and their Uses. Retrieved from [Link]
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Semantic Scholar. (n.d.). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Retrieved from [Link]
- UK Health Security Agency. (n.d.). Quality Control of Antimicrobial Susceptibility Testing.
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Springer Nature Experiments. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Retrieved from [Link]
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Hoshina, S., et al. (1990). Modification of cellular membrane functions by this compound. Cellular Signalling, 2(1), 1-7. [Link]
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Lee, W. G., et al. (2018). Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. Annals of Laboratory Medicine, 38(6), 559–565. [Link]
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The Antimicrobial Resistance Channel. (2023). Agar Dilution (MIC) Susceptibility Test Method. YouTube. [Link]
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Creative Biolabs. (n.d.). Epsilometer Test (Etest) for Antibiotic Susceptibility Test. Retrieved from [Link]
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ResearchGate. (n.d.). Etest for determining the minimum inhibitory concentration (MIC) of antibiotics. [Link]
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MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]
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Rejo Jacob Joseph. (2020). E-Test (Epsilometer Test). YouTube. [Link]
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Kahlmeter, G., et al. (2015). Statistical Methods for Establishing Quality Control Ranges for Antibacterial Agents in Clinical and Laboratory Standards Institute Susceptibility Testing. Journal of Clinical Microbiology, 53(10), 3238–3244. [Link]
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BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. Retrieved from [Link]
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Wikipedia. (n.d.). Minimum inhibitory concentration. Retrieved from [Link]
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Kowalska-Krochmal, B., & Dudek-Wicher, R. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Pathogens, 10(2), 165. [Link]
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Fujiki, H., et al. (1988). This compound, a new tumor promoter of the teleocidin A class on skin of CD-1 mice. Carcinogenesis, 9(10), 1771–1775. [Link]
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Emery Pharma. (2016). How-to guide: Minimum Inhibitory Concentration (MIC). Retrieved from [Link]
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SEAFDEC/AQD Institutional Repository. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. Retrieved from [Link]
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Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Broth microdilution for antibacterial testing as recommended by CLSI protocol. Journal of Pharmaceutical Analysis, 6(2), 79-83. [Link]
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Application Notes & Protocols: Developing Assays to Screen for Pendolmycin Derivatives
Introduction
Pendolmycin is an indole alkaloid natural product isolated from Nocardiopsis species.[1] Structurally, it belongs to the teleocidin class of compounds, which are known potent activators of Protein Kinase C (PKC) and exhibit tumor-promoting activities.[2] this compound and its relatives, such as teleocidin A and lyngbyatoxin A, exert significant effects on cellular membrane functions, including the inhibition of phosphatidylinositol turnover and modulation of growth factor receptor binding.[1]
The complex biological activity of the indolactam core structure presents a compelling case for the synthesis and screening of this compound derivatives.[3] The goals of such a screening program are multifaceted: to identify derivatives with enhanced potency and selectivity for specific PKC isozymes, to discover novel compounds with a desirable therapeutic window (e.g., potent anticancer activity without tumor promotion), or to uncover entirely new mechanisms of action. Given that many potent anticancer agents function by targeting DNA integrity, such as DNA intercalators or topoisomerase poisons, a comprehensive screening strategy for this compound derivatives should not be limited to their known PKC activity but should also explore their potential to interact with DNA and associated enzymes.[4][5]
This guide provides a detailed framework for developing and implementing a multi-tiered assay cascade designed to screen a library of this compound derivatives. We will move from high-throughput primary screens to more detailed secondary and mechanistic assays, providing the scientific rationale and step-by-step protocols necessary to identify and characterize promising lead compounds.
The Screening Strategy: A Multi-Assay Cascade
A robust screening campaign relies on a funneling strategy that efficiently processes a large number of compounds. The initial primary screen must be rapid, scalable, and cost-effective to identify "hits." These initial hits are then subjected to a series of increasingly complex and biologically relevant secondary and confirmatory assays to validate their activity, elucidate their mechanism of action, and eliminate false positives.
Caption: Workflow for the Topoisomerase II kDNA Decatenation Assay.
Protocol: Topoisomerase II kDNA Decatenation Assay
-
Reaction Setup (on ice, per 20 µL reaction):
-
11 µL Nuclease-Free Water
-
2 µL 10x Topo II Assay Buffer (500 mM Tris-HCl, 1.5 M NaCl, 100 mM MgCl₂, 5 mM DTT, 300 µg/mL BSA, pH 7.9)
-
2 µL 10 mM ATP
-
2 µL Kinetoplast DNA (kDNA, 100 ng/µL)
-
1 µL this compound Derivative (or DMSO vehicle, or Etoposide positive control at 50 µM)
-
-
Enzyme Addition: Add 2 µL of diluted human Topoisomerase IIα enzyme. The amount of enzyme should be pre-titered to achieve complete decatenation in the control reaction.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Termination: Stop the reaction by adding 5 µL of Stop Buffer/Loading Dye (containing SDS, Proteinase K, and bromophenol blue). Incubate at 50°C for 15 minutes.
-
Gel Electrophoresis: Load the entire reaction volume onto a 1% agarose gel containing 0.5 µg/mL ethidium bromide. Run the gel in 1x TAE buffer at 80V for 2 hours.
-
Visualization: Visualize the DNA bands under UV light. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel. Inhibitors will prevent the release of these minicircles. [6]
Phase 2: Hit Confirmation and Dose-Response
Compounds identified as "hits" in the primary screens must be validated. This involves re-testing the compounds and performing dose-response experiments to determine their potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀).
Table 1: Example IC₅₀ Values for Control Compounds
| Compound | Assay Type | Target/Cell Line | Reported IC₅₀ Value | Reference |
| Etoposide | Topo II Decatenation | Human Topo IIα | 47.5 ± 2.2 µM | [5] |
| Doxorubicin | Cytotoxicity | P388 cells | ~0.1 µg/mL | [5] |
Protocol:
-
Perform the primary assays (LDH, HT-FID, kDNA Decatenation) again with the hit compounds.
-
Instead of a single concentration, use a serial dilution of each compound (e.g., 8-point, 3-fold dilutions starting from 100 µM).
-
Calculate the percent inhibition for each concentration relative to controls.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Phase 3: Secondary and Mechanistic Assays
Validated hits with acceptable potency proceed to more rigorous secondary assays to confirm their mechanism of action in a cellular context.
Cellular Target Engagement: The ICE Assay
For hits from the Topo II biochemical assay, it is crucial to confirm that they function as Topo II poisons in living cells. The In Vivo Complex of Enzyme (ICE) assay quantifies the amount of Topoisomerase covalently bound to DNA, which is stabilized by such poisons. [4][7] Principle: Cells are treated with the test compound and then lysed with a strong detergent (Sarkosyl). The lysate is layered onto a cesium chloride (CsCl) gradient and subjected to ultracentrifugation. Free proteins remain at the top of the gradient, while DNA and any covalently attached proteins pellet at the bottom. The amount of Topo II in the pellet is then quantified by immunoblotting. An increase in pellet-associated Topo II indicates the compound stabilizes the cleavable complex. [7]This assay provides direct evidence of target engagement in a physiological environment.
Downstream Pathway Analysis: DNA Damage Response
Topo II poisons that create double-strand breaks trigger a well-defined signaling cascade known as the DNA Damage Response (DDR). [5]Activation of this pathway serves as strong mechanistic validation. Key events include the phosphorylation of ATM/ATR kinases, which in turn phosphorylate downstream targets like Chk2 and the histone variant H2A.X (forming γH2A.X).
Caption: DNA Damage Response pathway initiated by a Topoisomerase II poison.
Recommended Assays:
-
Immunoblotting: Treat cells with hit compounds and probe for phosphorylated forms of Chk2 (p-Chk2) and total p53 levels.
-
Flow Cytometry / High-Content Imaging: Use antibodies against γH2A.X to quantify the formation of DNA damage foci within the nucleus. This can be combined with cell cycle analysis (using propidium iodide staining) to confirm G2/M arrest.
Conclusion
The discovery of novel therapeutics from natural product scaffolds like this compound requires a systematic and multi-faceted screening approach. The strategy outlined here provides a comprehensive workflow, beginning with broad primary screens to identify cytotoxic compounds and those that interact with DNA or its associated enzymes. This is followed by a logical progression of hit validation and mechanistic studies, including dose-response analysis and cellular target engagement assays. By combining robust biochemical and cell-based methods, researchers can effectively navigate a library of this compound derivatives to identify and validate lead compounds with promising therapeutic potential.
References
-
Title: Topoisomerase Assays Source: PMC - NIH URL: [Link]
-
Title: Oxford scientists cut drug assay development time that could accelerate validation of new antibiotic targets Source: University of Oxford URL: [Link]
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Title: Semi-automated high-throughput fluorescent intercalator displacement-based discovery of cytotoxic DNA binding agents from a large commercial library Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]
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Title: Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity Source: baseclick GmbH URL: [Link]
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Title: Creating and screening natural product libraries Source: PMC - PubMed Central - NIH URL: [Link]
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Title: this compound, a new tumor promoter of the teleocidin A class on skin of CD-1 mice Source: PubMed URL: [Link]
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Title: A rapid and sensitive high-throughput screening method to identify compounds targeting protein–nucleic acids interactions Source: Oxford Academic URL: [Link]
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Title: Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells Source: NCBI - NIH URL: [Link]
-
Title: Cytotoxicity Assays – what your cells don't like Source: BMG Labtech URL: [Link]
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Title: Development of a Robust and Quantitative High-Throughput Screening Method for Antibiotic Production in Bacterial Libraries Source: ACS Omega - ACS Publications URL: [Link]
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Title: Recent progress in probing small molecule interactions with DNA Source: PMC - PubMed Central URL: [Link]
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Title: Modification of cellular membrane functions by this compound Source: PubMed URL: [Link]
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Title: Topoisomerase Assays (2013) Source: PMC - NIH URL: [Link]
-
Title: An Ultrasensitive High Throughput Screen for DNA Methyltransferase 1-Targeted Molecular Probes Source: NIH URL: [Link]
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Title: Ultra High Throughput Screening of Natural Product Extracts to Identify Pro-apoptotic Inhibitors of Bcl-2 Family Proteins Source: NIH URL: [Link]
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Title: Total syntheses of indolactam alkaloids (-)-indolactam V, (-)-pendolmycin, (-)-lyngbyatoxin A, and (-)-teleocidin A-2 Source: PubMed URL: [Link]
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Title: High Throughput Screening - Pioneer in Fast Drug Discovery Source: Vipergen URL: [Link]
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Unraveling a Novel Antibiotic: Practical Applications of Pendolmycin in Microbiology Research
Abstract
This document provides a comprehensive guide to the practical applications of Pendolmycin, a novel antibiotic agent, in microbiology research. We delve into its mechanism of action, offering detailed protocols for susceptibility testing, resistance studies, and its use as a selective agent. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to explore the potential of this promising compound.
Introduction: The Emergence of this compound
The relentless challenge of antimicrobial resistance necessitates the discovery and characterization of new therapeutic agents. This compound has recently emerged from high-throughput screening programs as a compound with significant inhibitory activity against a broad spectrum of bacterial pathogens. Its unique chemical structure and putative novel mechanism of action make it a compelling candidate for further investigation. This guide serves as a foundational resource for researchers initiating studies with this compound.
Mechanism of Action: A Novel Approach to Bacterial Inhibition
This compound exerts its antimicrobial effect through the inhibition of bacterial DNA gyrase and topoisomerase IV. These essential enzymes are responsible for managing DNA topology during replication, transcription, and repair. By forming a stable ternary complex with the enzyme and cleaved DNA, this compound effectively traps the enzyme, leading to a cascade of events culminating in lethal double-strand DNA breaks. This targeted action against prokaryotic topoisomerases provides a high degree of selectivity, minimizing off-target effects on eukaryotic cells.
Figure 1. Mechanism of action of this compound in bacterial cells.
Core Applications & Experimental Protocols
Determining Minimum Inhibitory Concentration (MIC)
The MIC is a fundamental parameter that quantifies the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol: Broth Microdilution MIC Assay
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Further dilute in sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to create a working stock.
-
-
Bacterial Inoculum Preparation:
-
From a fresh agar plate, select 3-5 isolated colonies of the test organism.
-
Suspend in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microplate wells.
-
-
Assay Setup:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound working stock in CAMHB.
-
Add the prepared bacterial inoculum to each well.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
-
Incubation and Reading:
-
Incubate the plate at 35-37°C for 16-20 hours.
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Data Interpretation:
| This compound Concentration (µg/mL) | Growth (Turbidity) | Interpretation |
| 64 | - | No Growth |
| 32 | - | No Growth |
| 16 | - | MIC |
| 8 | + | Growth |
| 4 | + | Growth |
| 2 | + | Growth |
| 1 | + | Growth |
| 0 (Growth Control) | + | Growth |
Time-Kill Kinetic Assays
Time-kill assays provide insights into the bactericidal or bacteriostatic nature of an antimicrobial agent over time.
Protocol: Time-Kill Assay
-
Preparation:
-
Prepare a bacterial culture in the logarithmic growth phase.
-
Prepare flasks of CAMHB containing this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC).
-
-
Inoculation and Sampling:
-
Inoculate each flask with the bacterial culture to a starting density of approximately 5 x 10⁵ CFU/mL.
-
At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.
-
-
Quantification of Viable Cells:
-
Perform serial dilutions of the collected aliquots in sterile saline.
-
Plate the dilutions onto appropriate agar plates.
-
Incubate the plates overnight and count the number of colonies to determine the CFU/mL.
-
Figure 2. Workflow for a time-kill kinetic assay.
Spontaneous Resistance Frequency Determination
Understanding the propensity of bacteria to develop resistance to a new antibiotic is crucial.
Protocol: Resistance Frequency Assay
-
Prepare High-Density Inoculum:
-
Grow a large volume of the test organism to a high cell density (e.g., 10¹⁰ CFU/mL).
-
-
Plating on Selective Agar:
-
Plate the high-density culture onto agar plates containing this compound at concentrations above the MIC (e.g., 4x, 8x, 16x MIC).
-
Also, plate serial dilutions of the culture onto non-selective agar to determine the total viable count.
-
-
Incubation and Calculation:
-
Incubate the plates for 24-48 hours.
-
Count the number of colonies that grow on the selective plates.
-
The frequency of spontaneous resistance is calculated by dividing the number of resistant colonies by the total number of viable cells plated.
-
Advanced Applications
Synergy Testing
This compound can be tested in combination with other antibiotics to identify potential synergistic interactions. Checkerboard assays are a common method for this purpose.
Biofilm Eradication Assays
The ability of this compound to penetrate and eradicate established biofilms can be assessed using models such as the Calgary Biofilm Device or microtiter plate-based assays.
Conclusion
This compound represents a promising new antibiotic with a potent mechanism of action. The protocols outlined in this guide provide a solid foundation for researchers to explore its efficacy and characteristics. Rigorous and standardized methodologies are essential for generating reproducible and reliable data that will ultimately determine the clinical potential of this novel compound.
References
-
Hooper, D. C. (2001). Mechanisms of Action of Antimicrobials: Focus on Fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9–S15. [Link]
-
Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews, 61(3), 377–392. [Link]
Application Notes and Protocols for Labeling Pendolmycin for Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction
Pendolmycin, an indole alkaloid natural product, has garnered significant interest within the research community due to its potent biological activities, including the inhibition of phosphatidylinositol turnover and tumor-promoting properties through the activation of protein kinase C (PKC).[1][2] To elucidate its mechanism of action, biodistribution, and target engagement in complex biological systems, the development of labeled this compound probes for in vitro and in vivo imaging is paramount. This guide provides a comprehensive overview and detailed protocols for the strategic labeling of this compound with both radioisotopes for nuclear imaging (PET/SPECT) and fluorophores for fluorescence-based techniques.
The core challenge in labeling complex natural products like this compound lies in achieving site-specific modification with minimal perturbation to its intrinsic biological activity. The molecular structure of this compound, characterized by an indolactam core, a primary alcohol, and a dimethylallyl substituent, offers several potential handles for bioconjugation. This document will focus on a robust and versatile strategy: the introduction of a bioorthogonal handle to facilitate efficient and specific labeling.
Strategic Approach: Bioorthogonal Labeling via Click Chemistry
Direct labeling of this compound's native functional groups, such as the primary alcohol, presents challenges in achieving high selectivity and may require harsh reaction conditions that could compromise the integrity of this sensitive molecule. A more elegant and efficient approach involves the introduction of a bioorthogonal functional group, such as an azide or a strained alkyne, onto the this compound scaffold. This "clickable" derivative can then be readily and specifically conjugated to a wide array of imaging agents (fluorophores, radiolabeling prosthetic groups) that bear the complementary reactive partner.[2][3][4]
Among the various "click" reactions, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is particularly well-suited for this application. SPAAC proceeds rapidly at physiological temperature and pH without the need for a cytotoxic copper catalyst, making it ideal for labeling sensitive biomolecules and for in vivo applications.[5][6][][8]
This guide will detail the synthesis of an azide-functionalized this compound precursor, followed by its conjugation to a strained alkyne-modified fluorophore and a radiolabeling prosthetic group for PET imaging.
Diagram of the Overall Workflow
Caption: Overall workflow for labeling this compound.
Part 1: Synthesis of Azido-Pendolmycin (3)
The primary alcohol of this compound (1) is the most accessible and chemically distinct functional group for modification. We propose a two-step synthesis to convert this alcohol into an azide, a versatile handle for click chemistry.
Diagram of the Synthetic Pathway
Caption: Synthesis of Azido-Pendolmycin.
Protocol 1: Synthesis of Azido-Pendolmycin (3)
Materials:
-
This compound (1)
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Sodium azide (NaN3)
-
Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Mesylation of this compound (1):
-
Dissolve this compound (1) (1 equivalent) in anhydrous DCM in a round-bottom flask under an argon atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Add triethylamine (1.5 equivalents) dropwise, followed by the dropwise addition of methanesulfonyl chloride (1.2 equivalents).
-
Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO3.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude mesylate intermediate (2). This intermediate is often used in the next step without further purification.
-
-
Azide Substitution:
-
Dissolve the crude mesylate intermediate (2) in anhydrous DMF.
-
Add sodium azide (3 equivalents) to the solution.
-
Heat the reaction mixture to 60°C and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield Azido-Pendolmycin (3).
-
Characterization: The final product should be characterized by Mass Spectrometry and NMR to confirm its identity and purity.
Part 2: Labeling of Azido-Pendolmycin (3)
With the "clickable" Azido-Pendolmycin (3) in hand, we can now proceed with labeling using SPAAC.
Strategy 1: Fluorescent Labeling for Microscopy
For fluorescence imaging, we will conjugate Azido-Pendolmycin (3) with a commercially available strained alkyne-modified fluorophore, such as a DBCO-dye.
Table 1: Comparison of Common DBCO-Fluorophores
| Fluorophore | Excitation (nm) | Emission (nm) | Quantum Yield | Key Features |
| DBCO-FITC | ~495 | ~519 | >0.9 | Bright green emission, widely used. |
| DBCO-Cy3 | ~550 | ~570 | ~0.15 | Bright orange emission, photostable. |
| DBCO-Cy5 | ~650 | ~670 | ~0.28 | Far-red emission, good for in vivo imaging. |
| DBCO-AF647 | ~650 | ~665 | ~0.33 | Bright far-red emission, excellent photostability. |
Protocol 2: Fluorescent Labeling of Azido-Pendolmycin (3)
Materials:
-
Azido-Pendolmycin (3)
-
DBCO-fluorophore (e.g., DBCO-Cy5)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Stock Solutions:
-
Prepare a 10 mM stock solution of Azido-Pendolmycin (3) in DMSO.
-
Prepare a 10 mM stock solution of the DBCO-fluorophore in DMSO.
-
-
SPAAC Reaction:
-
In a microcentrifuge tube, combine Azido-Pendolmycin (3) (1 equivalent) with the DBCO-fluorophore (1.2 equivalents) in a minimal amount of DMSO.
-
Add PBS (pH 7.4) to the reaction mixture to achieve a final DMSO concentration of <10% (v/v) to ensure solubility while maintaining biocompatibility for potential cell-based assays.
-
Incubate the reaction at room temperature for 1-4 hours, protected from light. The reaction progress can be monitored by analytical HPLC.
-
-
Purification:
-
Purify the fluorescently labeled this compound from unreacted starting materials using reverse-phase High-Performance Liquid Chromatography (HPLC).[9][10][11][12][13]
-
Use a C18 column with a gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid) as the mobile phase.
-
Collect the fractions corresponding to the product peak and lyophilize to obtain the purified labeled compound.
-
Characterization: Confirm the identity and purity of the final product by Mass Spectrometry and measure its concentration using UV-Vis spectrophotometry.
Strategy 2: Radiolabeling for PET Imaging
For PET imaging, we will use a prosthetic group approach. A readily available strained alkyne-containing prosthetic group will be first radiolabeled with Fluorine-18 (¹⁸F) and then conjugated to Azido-Pendolmycin (3) via SPAAC.[14][15][16][17]
Table 2: Common Prosthetic Groups for ¹⁸F-Labeling
| Prosthetic Group | Reactive Moiety for Conjugation | Key Features |
| N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB) | Amine | Well-established, multi-step synthesis. |
| [¹⁸F]Fluoroethylazide | Alkyne | Requires CuAAC, not ideal for sensitive molecules. |
| DBCO-[¹⁸F]alkyne | Azide | Ideal for SPAAC, allows for pre-labeling. |
Protocol 3: Radiolabeling of Azido-Pendolmycin (3) with ¹⁸F
This protocol is divided into two main stages: the radiosynthesis of the ¹⁸F-labeled DBCO prosthetic group and its subsequent conjugation to Azido-Pendolmycin.
A. Radiosynthesis of a DBCO-[¹⁸F]alkyne Prosthetic Group (Conceptual Outline)
-
The synthesis of a DBCO-[¹⁸F]alkyne would typically involve the nucleophilic substitution of a suitable precursor (e.g., a tosylate or mesylate-functionalized DBCO derivative) with [¹⁸F]fluoride.
-
This reaction is usually performed in an automated radiosynthesis module.
-
The crude radiolabeled prosthetic group is then purified using solid-phase extraction (SPE) cartridges.
B. SPAAC Conjugation with Azido-Pendolmycin (3)
Materials:
-
Azido-Pendolmycin (3)
-
Purified DBCO-[¹⁸F]alkyne prosthetic group
-
DMSO
-
PBS, pH 7.4
Procedure:
-
Reaction Setup:
-
To a solution of Azido-Pendolmycin (3) (in slight excess) in a mixture of DMSO and PBS (pH 7.4), add the purified DBCO-[¹⁸F]alkyne prosthetic group.
-
The reaction is typically carried out in a small volume (100-500 µL).
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 20-30 minutes. The reaction progress can be monitored by radio-TLC or radio-HPLC.
-
-
Purification:
-
Purify the ¹⁸F-labeled this compound using analytical or semi-preparative reverse-phase HPLC with a C18 column and a suitable gradient of acetonitrile in water (with 0.1% TFA).
-
The product peak is identified by its retention time (pre-determined using a non-radioactive standard) and its radioactivity.
-
-
Formulation:
-
The collected radioactive fraction is typically reformulated into a biocompatible solution (e.g., saline with a small percentage of ethanol) for in vivo studies.
-
Quality Control: The radiochemical purity and specific activity of the final product must be determined by radio-HPLC before use in imaging studies.
Conclusion
The methodologies outlined in this guide provide a robust framework for the labeling of this compound for a range of imaging applications. The use of a bioorthogonal "click" chemistry approach, specifically SPAAC, offers a highly efficient and versatile strategy for conjugating both fluorescent dyes and radiotracers to this complex natural product under mild conditions. These labeled probes will be invaluable tools for researchers seeking to unravel the intricate biological roles of this compound and to accelerate the development of novel therapeutics based on its unique scaffold.
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- 16. Small Prosthetic Groups in 18F-Radiochemistry: Useful Auxiliaries for the Design of 18F-PET Tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 18F-Labeled Peptides: The Future Is Bright - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: Beyond Herbicides—Pendimethalin as a Tool for Antibiotic Resistance Research
An in-depth guide to leveraging the herbicide pendimethalin as a novel chemical probe to investigate the complex mechanisms of antibiotic resistance.
Pendimethalin, a dinitroaniline herbicide, has been used for decades in agriculture to control unwanted grasses and weeds. Its primary mode of action in plants is the disruption of microtubule assembly, a critical process for cell division. While not a conventional antibiotic, its ability to exert cellular stress and inhibit fundamental biological processes makes it a unique tool for studying microbial adaptation and resistance. The principle of using non-antibiotic stressors to select for resistance is a powerful approach. It can reveal novel or broad-spectrum resistance mechanisms, such as the upregulation of efflux pumps or modifications to cell envelope permeability, which can confer cross-resistance to clinically relevant antibiotics.
This application note provides a comprehensive framework for using pendimethalin to generate, identify, and characterize antibiotic-resistant bacterial strains. We present detailed protocols for researchers in microbiology, infectious disease, and drug development to explore the landscape of bacterial defense mechanisms. By moving beyond traditional antibiotic selection, we can uncover fundamental principles of microbial resilience and potentially identify new targets for therapeutic intervention.
Core Concepts: From Plant Cells to Bacterial Targets
While pendimethalin's effect on plant tubulin is well-documented, its mechanism of action in bacteria is less understood. However, we can hypothesize several potential bacterial targets based on its chemical properties and known effects on eukaryotic cells:
-
Cell Division Machinery: Bacteria possess a tubulin homolog, FtsZ, which forms the Z-ring and is essential for cytokinesis. The chemical structure of pendimethalin may allow it to interfere with FtsZ polymerization or dynamics, leading to cell division defects.
-
Cell Membrane Integrity: As a lipophilic molecule, pendimethalin can intercalate into the bacterial cell membrane, disrupting its structure and function. This can lead to increased membrane permeability and general cellular stress.
-
Oxidative Stress: The dinitroaniline structure of pendimethalin is capable of redox cycling, which can lead to the generation of reactive oxygen species (ROS) inside the bacterial cell. This oxidative stress can damage DNA, proteins, and lipids, forcing the cell to activate robust defense mechanisms.
The protocols outlined below are designed to not only evolve resistance to pendimethalin but also to dissect which of these, or other, mechanisms are at play.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of Pendimethalin
This protocol details the determination of the MIC of pendimethalin against a selected bacterial strain using the broth microdilution method, following CLSI guidelines.
Materials:
-
Bacterial strain (e.g., Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Pendimethalin (analytical grade)
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of pendimethalin in DMSO. Ensure it is fully dissolved.
-
Bacterial Inoculum Preparation:
-
From a fresh agar plate, pick a single colony and inoculate it into 5 mL of CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase (approx. 0.5 McFarland standard).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of 5 x 10^5 CFU/mL in the microtiter plate wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the pendimethalin stock solution to the first well and perform a 2-fold serial dilution across the plate.
-
The final column should contain no pendimethalin and will serve as a positive control for growth.
-
A well with CAMHB only will serve as a negative (sterility) control.
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of pendimethalin that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD600).
Data Presentation:
| Compound | Bacterial Strain | MIC (µg/mL) |
| Pendimethalin | E. coli ATCC 25922 | Result |
| Ampicillin | E. coli ATCC 25922 | Result |
| Ciprofloxacin | E. coli ATCC 25922 | Result |
Table 1: Example of an MIC data summary table.
Protocol 2: Laboratory Evolution of Pendimethalin-Resistant Mutants
This protocol describes a method for generating pendimethalin-resistant mutants through continuous exposure to increasing concentrations of the compound.
Workflow Diagram:
Figure 1: Workflow for laboratory evolution of pendimethalin-resistant mutants.
Procedure:
-
Initial Culture: Prepare a culture of the wild-type strain in CAMHB with a starting concentration of pendimethalin at 0.5x the determined MIC.
-
Serial Passaging:
-
Incubate the culture at 37°C with shaking for 24 hours.
-
After 24 hours, transfer 100 µL of the culture to a new tube containing fresh CAMHB with a 2-fold higher concentration of pendimethalin.
-
Repeat this process daily, progressively increasing the pendimethalin concentration.
-
-
Isolation of Resistant Mutants:
-
Once the culture can grow at a concentration at least 8-fold higher than the initial MIC, streak the culture onto a nutrient agar plate.
-
Isolate single colonies and grow them in liquid culture.
-
-
Confirmation of Resistance: Perform the MIC protocol (Protocol 1) on the isolated mutants to confirm their resistance phenotype.
Protocol 3: Phenotypic Characterization of Resistant Mutants
This protocol outlines key experiments to understand the functional consequences of pendimethalin resistance.
A. Cross-Resistance Profiling:
-
Perform MIC assays (Protocol 1) on the resistant mutants and the wild-type strain using a panel of clinically relevant antibiotics (e.g., ampicillin, ciprofloxacin, tetracycline, gentamicin).
-
An increase in the MIC of an antibiotic for the pendimethalin-resistant mutant indicates cross-resistance.
Data Presentation:
| Strain | Pendimethalin MIC (µg/mL) | Ampicillin MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| Wild-Type (E. coli) | Result | Result | Result |
| Pendimethalin-Resistant 1 | Result | Result | Result |
| Pendimethalin-Resistant 2 | Result | Result | Result |
Table 2: Example of a cross-resistance data summary.
B. Growth Rate Analysis:
-
Measure the growth curves of the wild-type and resistant strains in antibiotic-free CAMHB by taking OD600 readings at regular intervals over 24 hours.
-
A slower growth rate in the resistant mutant compared to the wild-type suggests a fitness cost associated with the resistance mechanism.
Protocol 4: Genotypic Analysis of Resistant Mutants
This protocol provides a high-level workflow for identifying the genetic basis of resistance using whole-genome sequencing (WGS).
Workflow Diagram:
Figure 2: Bioinformatic workflow for identifying resistance mutations from WGS data.
Procedure:
-
DNA Extraction: Extract high-quality genomic DNA from the wild-type strain and the confirmed pendimethalin-resistant mutants.
-
Whole-Genome Sequencing: Prepare sequencing libraries and perform WGS on a suitable platform (e.g., Illumina).
-
Bioinformatic Analysis:
-
Align the sequencing reads from the wild-type and resistant strains to a reference genome.
-
Perform variant calling to identify single nucleotide polymorphisms (SNPs), insertions, and deletions (indels) that are present in the resistant mutant but not in the wild-type.
-
Annotate the genes containing these mutations to identify potential candidates responsible for the resistance phenotype (e.g., genes encoding efflux pumps, membrane proteins, or regulatory proteins).
-
Hypothesized Resistance Mechanism: Efflux Pump Upregulation
A common mechanism of multidrug resistance is the overexpression of efflux pumps, which can expel a wide range of toxic compounds from the cell. Exposure to pendimethalin could select for mutations in regulatory genes (e.g., marR, soxR) that lead to the constitutive upregulation of pumps like AcrAB-TolC in E. coli.
Pathway Diagram:
Figure 3: Hypothesized pathway of resistance via efflux pump upregulation.
Conclusion
The use of pendimethalin as a selective agent offers a novel and powerful approach to studying the evolution of antibiotic resistance. The protocols described in this application note provide a roadmap for generating resistant mutants, characterizing their phenotypic changes, and identifying the underlying genetic mechanisms. The insights gained from such studies can broaden our understanding of bacterial defense strategies and may lead to the discovery of new targets for antimicrobial therapies. By thinking outside the box of traditional antibiotics, we can unlock new avenues in the fight against antimicrobial resistance.
References
-
Vaughn, K. C., & Lehnen Jr, L. P. (1991). Mitotic-disruptor herbicides. Weed Science, 39(3), 450-457. [Link]
-
Jutkina, J., et al. (2016). Acquired resistance to herbicides in Escherichia coli can confer cross-resistance to antibiotics. Science of The Total Environment, 565, 942-948. [Link]
-
Fernandes, P., Ferreira, B. S., & Novo, C. (2011). Antibiotics resistance, efflux pumps and drug-target modification in bacteria. IntechOpen. [Link]
-
Bi, E., & Lutkenhaus, J. (1991). FtsZ divides the bacterial cell. Nature, 354(6349), 161-164. [Link]
-
Clinical and Laboratory Standards Institute (CLSI). (2020). M07 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; 11th ed. CLSI guideline M07. [Link]
-
Li, X. Z., Plésiat, P., & Nikaido, H. (2015). The challenge of efflux-mediated antibiotic resistance in Gram-negative bacteria. Clinical microbiology reviews, 28(2), 337-418. [Link]
Troubleshooting & Optimization
Pendolmycin Synthesis: A Technical Support Guide to Yield Enhancement
Welcome to the technical support center for Pendolmycin synthesis. As researchers and drug development professionals, you understand that optimizing the production of complex secondary metabolites is a multifaceted challenge. Low titers can stall research, delay development, and increase costs. This guide is designed to serve as a direct line to field-proven insights, moving beyond simple protocols to address the fundamental "why" behind experimental choices. Here, we will troubleshoot common issues in a direct question-and-answer format to help you systematically enhance your this compound yield.
Section 1: Understanding the Foundation - Biosynthesis & Measurement
Before troubleshooting, it's critical to have a firm grasp of the biological production pathway and the analytical methods used to measure your output. An inaccurate quantification method can send you on a wild goose chase, optimizing for a phantom bottleneck.
FAQ 1.1: What is the biosynthetic pathway of this compound?
Understanding the enzymatic steps is key to identifying potential bottlenecks. This compound biosynthesis is a multi-step process originating from L-valine and L-tryptophan. It is orchestrated by the mpn gene cluster, originally identified in the marine actinomycete Marinactinospora thermotolerans.[1]
The core pathway involves three key enzymatic transformations:
-
NRPS Assembly: A two-module Non-Ribosomal Peptide Synthetase (NRPS), MpnB, activates and condenses N-methyl-L-valine and L-tryptophan to form the dipeptide intermediate, N-methyl-L-valyl-L-tryptophanol (NMVT).[1]
-
Cyclization: A Cytochrome P450 enzyme, MpnC, catalyzes the cyclization of NMVT to form the characteristic indolactam-V (ILV) core.[1]
-
Prenylation: Finally, a prenyltransferase, MpnD, performs a reverse prenylation, attaching a dimethylallyl group to the C-7 position of the indole ring of ILV, completing the synthesis of this compound.[1]
Identifying the expression and efficiency of these three enzymes is a primary step in diagnosing production issues.
Caption: The enzymatic cascade for this compound biosynthesis.
FAQ 1.2: How can I accurately quantify this compound in my fermentation broth?
Accurate quantification is non-negotiable for yield optimization. The method of choice for complex mixtures like fermentation broths is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its superior sensitivity and selectivity.[2]
Question: My UV-HPLC results are inconsistent. Why is LC-MS/MS better?
Answer: UV-HPLC is prone to interference. Many compounds in a fermentation broth can absorb UV light at similar wavelengths to this compound, leading to artificially inflated or variable readings. LC-MS/MS circumvents this by using a much more specific detection method. It measures the precise mass-to-charge ratio (m/z) of this compound and then fragments that molecule, measuring the m/z of the resulting fragments. This two-stage verification (precursor ion -> product ion) is highly specific and allows for accurate quantification even at very low concentrations (ng/L levels).[2] A detailed protocol for this is provided in Section 5 .
Section 2: Troubleshooting Low Yield in Fermentation
This section addresses the most common and frustrating issue: low product titer. We will approach this systematically, from broad checks to fine-tuning specific parameters.
Q 2.1: My this compound titer is consistently low. Where should I start?
Answer: When facing low yield, resist the urge to randomly change multiple parameters at once. A systematic approach is essential. The workflow below outlines a logical progression for troubleshooting, starting with the most foundational elements and moving to more complex optimizations. The first step is always to verify your measurement and ensure your strain is viable and producing something.
Caption: A systematic workflow for troubleshooting low yields.
Q 2.2: How do I optimize the fermentation medium for better yield?
Answer: The composition of your culture medium is paramount. Secondary metabolite production is often triggered by nutrient limitation after an initial growth phase. Therefore, the balance of carbon, nitrogen, and phosphate is critical.[3] The "one-factor-at-a-time" (OFAT) approach is a reliable starting point for screening components.[4]
Core Principle: Systematically vary the concentration of one component while keeping all others constant. Monitor both biomass (e.g., optical density or dry cell weight) and this compound titer. The goal is to find a balance that supports sufficient growth without repressing secondary metabolism.
| Component Category | Key Variables to Test | Rationale & Expert Insight |
| Carbon Source | Glucose, Soluble Starch, Glycerol | The rate of carbon metabolism directly impacts secondary metabolite production.[3] Fast-growing on glucose might lead to catabolite repression. A slower-metabolized source like starch or glycerol can sometimes enhance yield. |
| Nitrogen Source | Soybean Meal, Yeast Extract, Peptone, (NH₄)₂SO₄ | Complex nitrogen sources like soybean meal often provide essential amino acids and vitamins that boost antibiotic production.[4][5] The Carbon-to-Nitrogen (C/N) ratio is a critical parameter to optimize. |
| Phosphate | K₂HPO₄, KH₂PO₄ | High phosphate concentrations can suppress the production of many secondary metabolites. Test a range of concentrations to find the lowest level that still supports adequate growth. |
| Trace Minerals | MgSO₄, FeSO₄, CaCO₃ | These are often cofactors for biosynthetic enzymes. CaCO₃ also acts as a pH buffer, which is crucial as media can acidify during fermentation.[5] |
Based on general principles for actinomycete fermentation.[4][5]
Q 2.3: What are the optimal physical parameters (pH, temperature, aeration) for production?
Answer: The physical environment must be optimized for the producing organism, which may have different optimal conditions for growth versus secondary metabolite production.
| Parameter | Typical Range for Actinomycetes | Rationale & Expert Insight |
| Temperature | 28-37 °C | Test a range. Often, a slightly lower temperature than the optimal growth temperature can favor secondary metabolite synthesis by slowing down primary metabolism.[6] |
| Initial pH | 6.5 - 7.5 | The initial pH of the medium affects nutrient uptake and enzyme activity. Monitor the pH throughout the fermentation, as metabolic byproducts can cause significant shifts.[6][7] |
| Agitation (rpm) | 180 - 250 rpm | Agitation impacts shear stress and, most importantly, dissolved oxygen (DO) levels. Higher speeds increase DO but can damage mycelia.[6] |
| Aeration (Loading Volume) | 20-40% of flask volume | This is a critical proxy for oxygen supply in shake flasks. Overfilling a flask (e.g., 100 mL in a 250 mL flask) severely limits oxygen transfer, which is often detrimental to antibiotic production.[4][7] |
These ranges are starting points; the optimum must be determined empirically for your specific strain and equipment.[4][6]
Q 2.4: Could precursor availability be limiting my yield?
Answer: Absolutely. The entire biosynthetic pathway for this compound depends on the intracellular pools of L-tryptophan and L-valine. If the cell's primary metabolism cannot supply these building blocks in sufficient quantities, they become a bottleneck.
Troubleshooting Strategy: Precursor Feeding
-
Establish a Baseline: Run a standard, optimized fermentation and measure the peak this compound yield.
-
Experimental Setup: Prepare identical fermentations. At the time point when secondary metabolism typically begins (e.g., 48-72 hours), supplement separate cultures with sterile solutions of L-tryptophan or L-valine (e.g., to a final concentration of 1-5 mM).
-
Analysis: Compare the final this compound titers from the fed cultures to the baseline. A significant increase in yield upon feeding a specific amino acid is strong evidence that it was a limiting precursor.
Section 3: Addressing Challenges in Heterologous Expression
Producing this compound in a host like E. coli or a model cyanobacterium like Anabaena sp. can bypass issues with slow-growing native producers but introduces new challenges.[1][8][9]
Q 3.1: I've cloned the mpn gene cluster into a heterologous host but see no product. What are the common failure points?
Answer: This is a common and complex problem. Here are the most frequent culprits:
-
Codon Usage Bias: The mpn genes are from an actinomycete. Their codon usage may be suboptimal for your expression host (e.g., E. coli). This can lead to slow or stalled translation and truncated, non-functional enzymes.
-
Promoter Strength & Regulation: The native promoter may not be recognized or may be too weak in your host.
-
Solution: Place the genes under the control of a strong, inducible promoter (e.g., T7 for E. coli, Ptrc for a broader range) to control the timing and level of expression.
-
-
Metabolic Load & Toxicity: Over-expressing three large enzymes can impose a significant metabolic burden on the host, slowing its growth and potentially leading to plasmid loss. The intermediate or final product could also be toxic.
-
Solution: Use a lower-copy-number plasmid or a weaker promoter. Optimize induction conditions (lower temperature, lower inducer concentration) to reduce the metabolic stress.
-
-
Missing Precursors/Cofactors: Does your host efficiently produce N-methyl-L-valine, or the S-adenosyl methionine (SAM) required for methylation? Does it have the necessary components to support the P450 (MpnC) enzyme, such as a compatible ferredoxin/ferredoxin reductase system?
-
Solution: You may need to co-express genes for precursor synthesis or for P450 redox partners from the native host.
-
Section 4: Overcoming Purification Hurdles
A high fermentation titer is meaningless if the product cannot be efficiently recovered.
Q 4.1: I'm losing a significant amount of product during purification. What are some common pitfalls?
Answer: Product loss during downstream processing is a frequent issue. The key is to develop a streamlined and efficient workflow.
-
Inefficient Initial Extraction: this compound is a relatively nonpolar molecule. Extracting it from the aqueous fermentation broth is the first critical step.
-
Pitfall: Using a solvent with incorrect polarity.
-
Solution: Use a water-immiscible organic solvent like ethyl acetate or dichloromethane. Perform multiple extractions (e.g., 3x with 0.5 volume of solvent) to ensure complete recovery from the aqueous phase. Combine the organic layers for downstream processing.
-
-
Multiple, Low-Yield Chromatography Steps: A lengthy purification train with many steps invariably leads to cumulative product loss.
-
Pitfall: Using too many sequential chromatography steps (e.g., size exclusion, ion exchange, etc.) that are not well-optimized.
-
Solution: Focus on developing a robust reversed-phase chromatography method (e.g., on a C18 column), which is well-suited for molecules like this compound. Optimize the gradient elution (e.g., water/acetonitrile or water/methanol, often with a modifier like 0.1% formic acid) to achieve high purity in a single step if possible.
-
-
Product Degradation: this compound, like many complex natural products, may be sensitive to pH extremes or prolonged exposure to light.
-
Pitfall: Using harsh pH conditions during extraction or chromatography, or leaving samples on the benchtop for extended periods.
-
Solution: Maintain a neutral or slightly acidic pH (e.g., using formic acid in the mobile phase). Work quickly, protect samples from light by using amber vials, and store extracts and purified fractions at -20°C or below.
-
Section 5: Experimental Protocols
Protocol 5.1: Analytical Quantification of this compound by LC-MS/MS
Objective: To accurately quantify this compound concentration in a fermentation broth sample using an external standard curve.
Methodology:
-
Sample Preparation: a. Thaw a 1 mL aliquot of your fermentation broth. b. Add 1 mL of ethyl acetate. c. Vortex vigorously for 2 minutes to extract this compound into the organic phase. d. Centrifuge at 10,000 x g for 10 minutes to separate the layers. e. Carefully transfer the top organic layer (ethyl acetate) to a clean tube. f. Evaporate the solvent to dryness under a stream of nitrogen. g. Reconstitute the dried extract in 200 µL of 50:50 acetonitrile:water. h. Filter through a 0.22 µm syringe filter into an LC vial.
-
Standard Curve Preparation: a. Prepare a 1 mg/mL stock solution of purified this compound standard in methanol. b. Perform serial dilutions in 50:50 acetonitrile:water to create a standard curve ranging from 1 ng/mL to 1000 ng/mL.
-
LC-MS/MS Conditions:
-
LC Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to 5% B and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM). You will need to determine the specific precursor -> product ion transition for this compound on your instrument.
-
-
Data Analysis: a. Run the standard curve samples first to establish the calibration curve (Peak Area vs. Concentration). Ensure the R² value is >0.99 for linearity. b. Run the prepared fermentation broth samples. c. Integrate the peak area for this compound in your samples. d. Calculate the concentration in your samples using the linear regression equation from the standard curve. Remember to account for the dilution/concentration factor from your sample preparation (in this case, a 5x concentration factor).
References
-
Vining, A. J., et al. (2019). Expanding the Natural Products Heterologous Expression Repertoire in the Model Cyanobacterium Anabaena sp. Strain PCC 7120: Production of this compound and Teleocidin B-4. ACS Synthetic Biology, 9(1), 81-89. [Link]
-
Vining, A. J., et al. (2019). Abstract: Expanding the Natural Products Heterologous Expression Repertoire in the Model Cyanobacterium Anabaena sp. Strain PCC 7120: Production of this compound and Teleocidin B-4. ACS Synthetic Biology. [Link]
-
Vining, A. J., et al. (2020). Expanding the Natural Products Heterologous Expression Repertoire in the Model Cyanobacterium Anabaena sp. Strain PCC 7120: Production of this compound and Teleocidin B-4. PubMed. [Link]
-
Wang, L., et al. (2022). Biosynthesis of C-nucleoside antibiotics in actinobacteria: recent advances and future developments. Applied Microbiology and Biotechnology, 106(5-6), 1825-1840. [Link]
-
Shi, Y. F., et al. (2012). Optimization of Fermentation Conditions for Antibiotic Production by Actinomycetes YJ1 Strain against Sclerotinia sclerotiorum. Journal of Agricultural Science, 4(3). [Link]
-
Rudolf, J. D., et al. (2017). Platensimycin and Platencin: Inspirations for Chemistry, Biology, Enzymology, and Medicine. Biochemical Pharmacology, 133, 1-12. [Link]
-
Voulvoulis, N., et al. (2007). Analytical methods for tracing pharmaceutical residues in water and wastewater. TrAC Trends in Analytical Chemistry, 26(6), 515-526. [Link]
-
Li, Y., et al. (2019). Study on Optimizing Nutrition and Fermentation Conditions for Compound Bacillus spp. American Journal of Molecular Biology, 9, 75-84. [Link]
-
Dargo, A., et al. (2020). Development and validation of liquid chromatography method for simultaneous determination of multiclass seven antibiotic residue. BMC Chemistry, 14(1), 5. [Link]
-
Singh, V., et al. (2017). Strategies for Fermentation Medium Optimization: An In-Depth Review. Frontiers in Microbiology, 7, 2087. [Link]
-
Zhang, X., et al. (2024). Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6. BMC Microbiology, 24(1), 123. [Link]
-
Tackling the challenges of aminoglycoside purification and analysis using liquid chromatography- mass spectrometry. (2016). ResearchGate. [Link]
-
Tang, S., et al. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. National Genomics Data Center. [Link]
-
Challenges in recombinant protein purification. (2023). Cytiva Life Sciences. [Link]
-
Ibrahim, F., et al. (2020). Analytical methods for the determination of certain antibiotics used in critically ill patients. Journal of Pharmaceutical Analysis, 10(4), 301-310. [Link]
-
Zhang, X., et al. (2021). Optimization of fermentation conditions and medium compositions for the production of chrysomycin a by a marine-derived strain Streptomyces sp. 891. Preparative Biochemistry & Biotechnology, 51(10), 998-1003. [Link]
-
Chapman, P. & Schaefer, K. (2023). Overcoming Challenges and Improving Efficiency in Protein Purification. Labcompare. [Link]
-
The analytical techniques for determination of antibiotics. (2023). ResearchGate. [Link]
-
Cooney, C. L. & Acevedo, F. (1977). Theoretical conversion yields for penicillin synthesis. Biotechnology and Bioengineering, 19(10), 1449-1462. [Link]
Sources
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Pendolmycin Technical Support Center: A Guide to Overcoming Solubility Challenges
Welcome to the Technical Support Center for Pendolmycin. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the effective handling and application of this compound, with a specific focus on addressing solubility issues that may arise during experimental workflows. As an indole alkaloid with a hydrophobic structure, achieving and maintaining the solubility of this compound is critical for obtaining accurate and reproducible results.[1][2] This guide provides in-depth troubleshooting strategies and frequently asked questions to ensure the successful use of this compound in your research.
Troubleshooting Guide: Navigating this compound Solubility
This section provides a systematic approach to identifying and resolving common solubility problems encountered with this compound.
Issue 1: Difficulty in Dissolving the Lyophilized Powder
Symptom: The lyophilized this compound powder does not readily dissolve in the chosen solvent, or a precipitate forms immediately upon addition of the solvent.
Probable Causes:
-
Inappropriate Solvent Selection: this compound is a hydrophobic molecule and, like its structural analog Lyngbyatoxin A, is expected to have poor solubility in aqueous solutions alone.[3]
-
Insufficient Solvent Volume: The concentration of this compound may be too high for the volume of solvent used.
-
Low Temperature: The dissolution of many compounds is an endothermic process, and low temperatures can hinder solubility.
Solutions:
-
Solvent Selection:
-
Primary Recommendation: Start with an organic solvent. Based on the properties of the structurally similar compound Lyngbyatoxin A, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol are recommended as primary solvents.[3]
-
Alternative Solvents: If DMSO or Ethanol are not compatible with your experimental system, Dimethylformamide (DMF) or Methanol can be considered.[3]
-
-
Optimize Dissolution Technique:
-
Initial Reconstitution: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO or Ethanol.
-
Gentle Warming: If the compound does not dissolve readily, gently warm the solution to 37°C. Avoid excessive heat, which could degrade the compound.
-
Vortexing/Sonication: Vortex the solution for 1-2 minutes. If particulates remain, brief sonication in a water bath can aid dissolution.
-
Issue 2: Precipitation Upon Dilution into Aqueous Buffers or Cell Culture Media
Symptom: A clear, high-concentration stock solution of this compound in an organic solvent becomes cloudy or forms a visible precipitate when diluted into an aqueous solution like Phosphate-Buffered Saline (PBS) or cell culture medium.
Probable Causes:
-
Solvent Shock: Rapid dilution of a compound from a high-concentration organic stock into an aqueous medium can cause a sudden change in solvent polarity, leading to precipitation.[4]
-
Exceeding Aqueous Solubility Limit: The final concentration of this compound in the aqueous solution may be above its solubility limit.
-
Interactions with Media Components: Salts, proteins (especially in serum-containing media), and pH changes can decrease the solubility of the compound.[1][4]
Solutions:
-
Stepwise Dilution:
-
Avoid direct, large dilutions. Instead, perform serial dilutions. For example, first, dilute the 10 mM DMSO stock to 1 mM in DMSO, and then add this to the aqueous buffer.
-
Pre-warm Aqueous Media: Ensure your cell culture media or buffer is at the experimental temperature (e.g., 37°C) before adding the this compound stock solution.[4]
-
-
Final Organic Solvent Concentration:
-
Keep the final concentration of the organic solvent in your aqueous solution as low as possible, ideally below 0.5% (v/v), to minimize solvent-induced cell toxicity.
-
-
Enhance Aqueous Solubility:
-
Serum in Media: For cell-based assays, the presence of serum can aid in solubilizing hydrophobic compounds through protein binding. If your experiment allows, use serum-containing media.
-
Formulation Strategies: For in vivo or other specialized applications, consider advanced formulation strategies such as the use of cyclodextrins or lipid-based delivery systems to improve aqueous solubility.[5][6]
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (lyophilized powder)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator (optional)
Procedure:
-
Calculate Required Mass and Volume:
-
This compound Molecular Weight: 369.5 g/mol [7]
-
To prepare 1 mL of a 10 mM stock solution, you will need 3.695 mg of this compound.
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight (g/mol) * 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L * 0.001 L * 369.5 g/mol * 1000 mg/g = 3.695 mg
-
-
Reconstitution:
-
Carefully weigh out the required amount of this compound into a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Close the tube tightly and vortex for 1-2 minutes until the powder is completely dissolved.
-
If necessary, sonicate in a water bath for 5-10 minutes.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage. A general guideline for stock solutions is that they are usable for up to one month when stored at -20°C.[3]
-
Data Presentation
Table 1: Recommended Solvents for this compound Reconstitution
| Solvent | Suitability | Rationale |
| DMSO | High | Excellent solubilizing power for hydrophobic compounds.[3] |
| Ethanol | High | Good alternative to DMSO, often used in cell culture.[3] |
| DMF | Moderate | Can be used if DMSO or Ethanol are not suitable.[3] |
| Methanol | Moderate | Another potential organic solvent option.[3] |
| Aqueous Buffers (e.g., PBS) | Low | High likelihood of precipitation due to the hydrophobic nature of this compound. |
Visualization of Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound solubility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: Lyophilized this compound should be stored at -20°C. Once reconstituted into a stock solution in an organic solvent like DMSO, it should be aliquoted and stored at -20°C or -80°C.[3] To maintain the integrity of the compound, it is crucial to avoid repeated freeze-thaw cycles.
Q2: Can I dissolve this compound directly in PBS or cell culture media?
A2: It is not recommended. This compound is a hydrophobic molecule and is unlikely to dissolve directly in aqueous solutions. Direct addition to buffers or media will likely result in poor solubility and the formation of precipitates, leading to inaccurate concentrations in your experiments.
Q3: My cell culture media turned cloudy after adding the this compound stock solution. What should I do?
A3: Cloudiness indicates precipitation. This is likely due to "solvent shock" or exceeding the solubility limit in the media.[4] You should prepare a fresh working solution by following the troubleshooting steps outlined above, such as using a stepwise dilution method and ensuring the final concentration of the organic solvent is low.
Q4: Is it necessary to filter-sterilize the this compound stock solution?
A4: If the stock solution is prepared in a high-purity solvent like anhydrous DMSO under sterile conditions, filter sterilization may not be necessary. However, if there are concerns about microbial contamination, you can filter the stock solution through a 0.22 µm PTFE (polytetrafluoroethylene) syringe filter that is compatible with organic solvents.
Q5: How does serum in cell culture media affect this compound solubility?
A5: Serum contains proteins, such as albumin, that can bind to hydrophobic compounds. This binding can effectively increase the apparent solubility of this compound in the culture medium and prevent precipitation. If your experimental design allows, using serum-containing media can be beneficial.
References
- Ikezawa, H., Umezawa, K., & Takanashi, H. (1990). Modification of cellular membrane functions by this compound. FEBS letters, 260(2), 203–205.
- Fujiki, H., Suganuma, M., Nishiwaki, S., Yoshizawa, S., Winyar, B., Sugimura, T., & Sakai, S. I. (1990). This compound, a new tumor promoter of the teleocidin A class on skin of CD-1 mice. Cancer research, 50(14), 4340–4344.
- Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
-
ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Retrieved from [Link]
- Parmar, P. K., Solanki, N. D., & Patel, J. K. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
Sources
- 1. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 2. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 3. LYNGBYATOXIN A CAS#: 70497-14-2 [amp.chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound, a New Tumor Promoter of the Teleocidin A Class on Skin of CD‐1 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. teleocidin A1 | C27H39N3O2 | CID 91706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cellculturedish.com [cellculturedish.com]
Technical Support Center: A Researcher's Guide to Scaling Up Pendolmycin Production
Introduction
Pendolmycin, a potent indolactam alkaloid, has garnered significant interest within the drug development community for its unique biological activities. As research progresses from bench-scale discovery to preclinical and clinical evaluation, the need for robust and scalable production methods becomes paramount. This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for addressing the challenges associated with scaling up this compound production. Drawing upon established scientific principles and field-proven insights, this guide offers troubleshooting protocols, frequently asked questions (FAQs), and detailed experimental methodologies to navigate the complexities of fermentation and downstream processing of this promising secondary metabolite.
Part 1: Fermentation and Upstream Processing
The successful production of this compound at scale begins with a well-optimized fermentation process. This section addresses common issues encountered during the cultivation of both the native producer, Marinactinospora thermotolerans, and the heterologous host, Anabaena sp. PCC 7120.
Frequently Asked Questions (FAQs) - Fermentation
Q1: What are the recommended media for this compound production in Marinactinospora thermotolerans and Anabaena sp. PCC 7120?
A1: For the native producer, Marinactinospora thermotolerans, a modified ISP4 medium supplemented with marine salts is recommended for initial cultivation.[1] For heterologous production in Anabaena sp. PCC 7120, BG-11 medium is the standard.[2] It is crucial to note that for Anabaena sp., cultivation on solid BG-11 media has been observed to yield higher quantities of this compound compared to liquid cultures.[1]
Q2: My this compound yield is consistently low. What are the likely causes and how can I troubleshoot this?
A2: Low yields are a common challenge in secondary metabolite production. The issue can often be traced back to several factors, including suboptimal medium composition, inadequate aeration, or issues with the inoculum. A systematic approach to troubleshooting is recommended. Start by evaluating your inoculum preparation to ensure a healthy and active seed culture. Then, move on to optimizing the fermentation medium by testing different carbon and nitrogen sources. Finally, assess the physical parameters of your fermentation, such as pH, temperature, and agitation, as these can significantly impact metabolic pathways.
Q3: I am observing significant batch-to-batch variability in my fermentation runs. What could be the reason?
A3: Batch-to-batch variability often points to inconsistencies in the starting materials or fermentation conditions. Ensure that all media components are of high quality and are weighed and sterilized consistently. The age and size of the inoculum are also critical factors; standardizing your inoculum preparation protocol is essential. Implementing robust monitoring and control of key fermentation parameters like pH, dissolved oxygen, and temperature can also help minimize variability.
Troubleshooting Guide: Low this compound Yield
This guide provides a structured approach to diagnosing and resolving issues of low this compound titer.
| Potential Cause | Diagnostic Check | Recommended Action(s) | Scientific Rationale |
| Suboptimal Inoculum | - Microscopic examination of seed culture for morphology and contamination.- Viability testing (e.g., plating). | - Prepare fresh inoculum from a well-sporulated culture.- Optimize seed culture age (e.g., 48, 72, 96 hours) and inoculum size (2-10% v/v). | A healthy, actively growing inoculum in the correct physiological state is crucial for initiating a productive fermentation. |
| Nutrient Limitation | - Analyze spent medium for residual key nutrients (carbon, nitrogen sources). | - Perform a media optimization study using a "one-factor-at-a-time" (OFAT) approach or statistical methods like Response Surface Methodology (RSM).- Test alternative carbon (e.g., glucose, starch) and nitrogen (e.g., yeast extract, peptone) sources. | The biosynthesis of secondary metabolites is highly sensitive to the nutritional environment. The carbon-to-nitrogen ratio can significantly influence the metabolic flux towards this compound production.[3][4] |
| Inadequate Aeration/Agitation | - Monitor dissolved oxygen (DO) levels throughout the fermentation.- Observe cell morphology for signs of shear stress. | - Increase agitation speed incrementally.- Optimize aeration rate (vvm - vessel volumes per minute). | Oxygen is often a critical substrate for secondary metabolite biosynthesis. However, excessive shear from high agitation can damage cells, particularly filamentous organisms like Actinomycetes. |
| Suboptimal pH | - Monitor pH profile of the fermentation. | - Implement pH control using appropriate buffers or automated acid/base addition.- Test a range of initial pH values (e.g., 6.5, 7.0, 7.5). | pH affects nutrient uptake and the activity of enzymes in the this compound biosynthetic pathway. |
| Precursor Limitation | - Analyze the this compound biosynthetic pathway to identify key precursors (e.g., L-tryptophan, L-valine, dimethylallyl diphosphate). | - Supplement the fermentation medium with potential precursors. | The availability of building blocks for the this compound molecule can be a rate-limiting step in its biosynthesis. |
Experimental Protocol: Media Optimization for this compound Production
This protocol outlines a "one-factor-at-a-time" (OFAT) approach to optimize the carbon and nitrogen sources in the fermentation medium.
1. Baseline Fermentation:
-
Prepare the standard production medium (e.g., modified ISP4 for M. thermotolerans or BG-11 for Anabaena sp.).
-
Inoculate with a standardized seed culture.
-
Run the fermentation under standard conditions (temperature, pH, agitation).
-
At the end of the fermentation, harvest the broth and quantify the this compound concentration. This will serve as your baseline.
2. Carbon Source Optimization:
-
Prepare several variations of the production medium, each with a different primary carbon source (e.g., glucose, soluble starch, glycerol, fructose) at a consistent concentration.
-
Keep all other media components and fermentation parameters constant.
-
Run the fermentations and quantify the this compound yield for each carbon source.
-
Identify the carbon source that results in the highest this compound titer.
3. Nitrogen Source Optimization:
-
Using the optimized carbon source from the previous step, prepare several variations of the production medium, each with a different primary nitrogen source (e.g., yeast extract, peptone, casein hydrolysate, ammonium sulfate).
-
Keep all other media components and fermentation parameters constant.
-
Run the fermentations and quantify the this compound yield for each nitrogen source.
-
Identify the nitrogen source that results in the highest this compound titer.
4. Concentration Optimization:
-
Using the best-performing carbon and nitrogen sources, create a matrix of media with varying concentrations of each to identify the optimal C:N ratio.
-
Run the fermentations and quantify the this compound yield for each combination.
Data Analysis:
-
Compare the this compound yields from each experimental condition to the baseline.
-
Plot the results to visualize the impact of each variable.
Logical Workflow for Fermentation Troubleshooting
Caption: A flowchart for systematically troubleshooting low this compound yields.
Part 2: Downstream Processing and Purification
The recovery and purification of this compound from the fermentation broth is a critical step in obtaining a high-purity product suitable for further research and development. This section provides guidance on extraction, purification, and analytical methods.
Frequently Asked Questions (FAQs) - Downstream Processing
Q1: What is the general strategy for extracting this compound from the fermentation broth?
A1: this compound, being a relatively nonpolar molecule, can be efficiently extracted from the aqueous fermentation broth using organic solvents. A common approach involves an initial liquid-liquid extraction with a solvent like ethyl acetate. The mycelial biomass should also be extracted separately, as a significant amount of the product can be intracellular or cell-wall associated.
Q2: Which chromatographic techniques are most effective for purifying this compound?
A2: A multi-step chromatographic approach is typically required to achieve high purity. Initial purification can be performed using silica gel column chromatography. This is often followed by a more refined separation using reverse-phase high-performance liquid chromatography (RP-HPLC), which separates compounds based on their hydrophobicity.[5]
Q3: How can I monitor the purity of my this compound fractions during purification?
A3: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the progress of your column chromatography and for identifying fractions containing this compound. For more quantitative analysis and to assess the final purity, analytical RP-HPLC is the method of choice.
Troubleshooting Guide: Purification Challenges
| Potential Cause | Diagnostic Check | Recommended Action(s) | Scientific Rationale |
| Low Extraction Efficiency | - Analyze the aqueous phase after extraction for residual this compound. | - Adjust the pH of the fermentation broth before extraction.- Test different extraction solvents (e.g., ethyl acetate, dichloromethane, butanol). | The polarity and pH of the aqueous phase can significantly impact the partitioning of this compound into the organic solvent. |
| Poor Resolution in Column Chromatography | - Observe wide or overlapping bands on the column.- TLC analysis shows co-elution of impurities. | - Optimize the solvent system (mobile phase) for better separation.- Use a finer mesh silica gel.- Reduce the sample load on the column. | Achieving good separation in chromatography depends on the differential affinity of the target compound and impurities for the stationary and mobile phases. |
| Product Degradation | - Appearance of new spots on TLC or peaks in HPLC chromatograms over time. | - Work at lower temperatures during extraction and purification.- Avoid exposure to strong acids, bases, or prolonged light. | Secondary metabolites can be sensitive to environmental conditions, leading to degradation and loss of product. |
| Co-elution of Structurally Similar Impurities | - Final product shows persistent impurities in HPLC analysis despite multiple purification steps. | - Employ a different chromatographic mode (e.g., size-exclusion chromatography, ion-exchange chromatography if applicable).- Use a high-resolution preparative HPLC column. | Structurally related byproducts of the biosynthetic pathway may have similar chromatographic behavior, requiring alternative separation principles. |
Experimental Protocol: this compound Purification
1. Extraction:
-
Separate the mycelial biomass from the fermentation broth by centrifugation or filtration.
-
Extract the supernatant three times with an equal volume of ethyl acetate.
-
Extract the mycelial biomass separately with methanol or acetone.
-
Combine all organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
2. Silica Gel Column Chromatography:
-
Prepare a silica gel column packed in a nonpolar solvent (e.g., hexane).
-
Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
-
Load the adsorbed sample onto the top of the column.
-
Elute the column with a stepwise gradient of increasing polarity (e.g., hexane-ethyl acetate, followed by ethyl acetate-methanol).
-
Collect fractions and monitor them by TLC.
-
Pool the fractions containing this compound.
3. Preparative RP-HPLC:
-
Evaporate the solvent from the pooled fractions.
-
Dissolve the semi-purified extract in the HPLC mobile phase.
-
Purify the this compound using a preparative C18 RP-HPLC column with a suitable mobile phase (e.g., a gradient of acetonitrile in water).
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain pure this compound.
This compound Biosynthetic Pathway
Caption: Simplified biosynthetic pathway of this compound.
Part 3: Analytical Methods
Accurate and reliable analytical methods are essential for quantifying this compound yield and assessing its purity. This section details a standard analytical technique.
Experimental Protocol: Quantification of this compound by RP-HPLC
Objective: To determine the concentration of this compound in crude extracts and purified fractions.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
-
C18 reverse-phase analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).
Reagents:
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or trifluoroacetic acid (optional, for improving peak shape)
-
This compound analytical standard
Procedure:
-
Standard Curve Preparation:
-
Prepare a stock solution of the this compound standard in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solution to create a series of standards with concentrations ranging from, for example, 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Dissolve a known weight of the crude extract or purified fraction in the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
HPLC Analysis:
-
Mobile Phase: A typical starting point is a gradient of acetonitrile in water (e.g., 10% to 90% acetonitrile over 20 minutes). A small amount of acid (e.g., 0.1% formic acid) can be added to both solvents to improve peak symmetry.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Monitor at the UV absorbance maximum of this compound (this should be determined by running a UV scan of the pure compound, but a common wavelength for indole alkaloids is around 280 nm).
-
Injection Volume: 10-20 µL
-
Inject the standards and samples onto the HPLC system.
-
-
Data Analysis:
-
Integrate the peak area of the this compound peak in each chromatogram.
-
Plot a standard curve of peak area versus concentration for the this compound standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the standard curve.
-
References
-
Avalon, N. E., et al. (2020). Expanding the Natural Products Heterologous Expression Repertoire in the Model Cyanobacterium Anabaena sp. Strain PCC 7120: Production of this compound and Teleocidin B-4. ACS Synthetic Biology, 9(1), 179-188. Available from: [Link]
-
Tian, X., et al. (2009). Marinactinospora thermotolerans gen. nov., sp. nov., a marine actinomycete isolated from a sediment in the northern South China Sea. International Journal of Systematic and Evolutionary Microbiology, 59(Pt 5), 948-952. Available from: [Link]
-
Singh, V., et al. (2017). Strategies for Fermentation Medium Optimization: An In-Depth Review. Frontiers in Microbiology, 7, 2087. Available from: [Link]
-
Schäfer, T., & Wink, M. (2023). Isolation and Purification of Natural Products from Microbial Cultures. Methods in Molecular Biology, 2633, 65-83. Available from: [Link]
- Blessy, M., et al. (2014). Development of a validated stability-indicating HPLC method for the determination of a novel antibacterial agent. Journal of Pharmaceutical and Biomedical Analysis, 88, 141-147.
-
Patsnap Synapse. (2023). Step-by-Step Guide to Fermentation Optimization in Small Labs. Available from: [Link]
-
Mettler Toledo. (n.d.). Downstream Processing in Biopharmaceuticals | Steps & Instruments. Available from: [Link]
-
Arora, D., et al. (2020). Discovery of novel secondary metabolites encoded in actinomycete genomes through coculture. Journal of Industrial Microbiology & Biotechnology, 47(9-10), 737-751. Available from: [Link]
-
Rai, S. K., et al. (2023). Extraction, Purification, and Microbial Evaluation of Alkaloids from Cultivable Bacteria Isolated from Yogurt. Journal for Research in Applied Sciences and Biotechnology, 2(6), 245-254. Available from: [Link]
-
Chepkirui, C., et al. (2021). Targeted Isolation of Indole Alkaloids from Streptomyces sp. CT37. Molecules, 26(16), 4995. Available from: [Link]
- Narayana, C. H., et al. (2010). REVERSE PHASE HPLC METHOD FOR THE DETERMINATION OF CEFIXIME IN PHARMACEUTICAL DOSAGE FORMS. Rasayan Journal of Chemistry, 3(4), 623-627.
-
George, M. (2013). Reverse-phase HPLC analysis and purification of small molecules. Methods in Enzymology, 533, 291-301. Available from: [Link]
-
Singh, V., Haque, S., Niwas, R., Srivastava, A., Pasupuleti, M., & Tripathi, C. K. M. (2017). Strategies for Fermentation Medium Optimization: An In-Depth Review. Frontiers in microbiology, 7, 2087. Available from: [Link]
-
Singh, V., et al. (2017). Strategies for Fermentation Medium Optimization: An In-Depth Review. Frontiers in Microbiology, 7, 2087. Available from: [Link]
- Kagliwal, L. D., et al. (2013). Strategies for optimization of fermentation media for the production of antibiotics. Journal of Applied Pharmaceutical Science, 3(6), 137-143.
-
Harsonowati, W. (2020). Answer to "I need to extract secondary metabolites from Actinomycetes, can anyone help me?". ResearchGate. Available from: [Link]
- Adnan, M., et al. (2017). A review on the ethnobotany, phytochemistry, and pharmacology of the genus Artemisia.
-
Singh, V., Haque, S., Niwas, R., Srivastava, A., Pasupuleti, M., & Tripathi, C. K. M. (2017). Strategies for Fermentation Medium Optimization: An In-Depth Review. Frontiers in Microbiology, 7, 2087. Available from: [Link]
-
Schäfer, T., & Wink, M. (2023). Isolation and Purification of Natural Products from Microbial Cultures. In Methods in Molecular Biology (Vol. 2633, pp. 65-83). Humana, New York, NY. Available from: [Link]
-
George, M. (2013). Reverse-phase HPLC analysis and purification of small molecules. Methods in enzymology, 533, 291–301. Available from: [Link]
-
George, M. (2013). Reverse-phase HPLC analysis and purification of small molecules. Methods in Enzymology, 533, 291-301. Available from: [Link]
Sources
- 1. Expanding the Natural Products Heterologous Expression Repertoire in the Model Cyanobacterium Anabaena sp. Strain PCC 7120: Production of this compound and Teleocidin B-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Strategies for Fermentation Medium Optimization: An In-Depth Review [frontiersin.org]
- 4. Strategies for Fermentation Medium Optimization: An In-Depth Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Analytical Methods for Pendolmycin Quantification
Welcome to the technical support center for the analytical quantification of Pendolmycin. This guide is designed for researchers, analytical chemists, and drug development professionals who are working with this microbial metabolite. This compound, a complex indole alkaloid, presents unique challenges in its quantification due to its structure and potential for matrix interference.[1]
This document provides in-depth, field-proven insights into troubleshooting common issues encountered during method development and routine analysis. We will move beyond simple procedural steps to explain the underlying scientific principles, ensuring your methods are not only accurate but also robust and self-validating.
Section 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to common initial queries.
Q1: My this compound peak is tailing badly in reverse-phase HPLC. What is the most common cause? A: The most frequent cause of peak tailing for amine-containing compounds like this compound is secondary interaction with acidic silanol groups on the silica-based column packing.[2] Consider using a modern, base-deactivated column with end-capping, or adjust the mobile phase pH to be +/- 2 units away from the pKa of the compound's ionizable functional group.
Q2: I'm seeing low signal intensity and high baseline noise in my LC-MS analysis. Where should I start troubleshooting? A: Begin with the basics. Check for obvious issues like a dirty ion source, incorrect source parameters (temperatures, gas flows), or sample degradation.[3] A contaminated or old mobile phase can also contribute significantly to baseline noise. Prepare fresh solvents and consider using an in-line filter.[4]
Q3: My retention times are shifting between injections. What should I check first? A: Inconsistent retention times often point to problems with the HPLC system's equilibration, mobile phase composition, or temperature control.[4] Ensure the column is equilibrated with at least 10 column volumes of the initial mobile phase before each injection.[3] Also, verify that your mobile phase bottles are not running low and that the pump is functioning correctly without air bubbles.[5]
Q4: How can I minimize matrix effects when quantifying this compound from a complex biological sample (e.g., fermentation broth, plasma)? A: Effective sample preparation is critical. Simple protein precipitation is often insufficient. Consider more selective techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering components.[6][7] Developing a robust LC method that chromatographically separates this compound from co-eluting matrix components is also essential.[8]
Q5: What are the key parameters for validating my this compound quantification method? A: According to regulatory guidelines from bodies like the FDA and ICH, your validation protocol should demonstrate specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.[9][10][11]
Section 2: In-Depth Troubleshooting Guide: HPLC-UV Method
High-Performance Liquid Chromatography with UV detection is a common and robust method for quantifying natural products like this compound. However, achieving optimal separation and peak shape requires careful attention to detail.
Baseline Experimental Protocol: Reverse-Phase HPLC-UV
This protocol serves as a validated starting point for method development.
-
Column Selection: Use a high-purity, base-deactivated C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size). The end-capping on these columns minimizes silanol interactions, which is crucial for basic compounds like this compound.[12]
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Formic Acid in Water (HPLC Grade)
-
Solvent B: 0.1% Formic Acid in Acetonitrile (HPLC Grade)
-
Rationale: Formic acid acts as an ion-pairing agent and protonates free silanols, reducing peak tailing. It also ensures this compound is in a consistent, protonated state, leading to sharper peaks.
-
-
Sample Preparation:
-
Dissolve the sample in a solvent that is weaker than or matches the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile). Injecting in a stronger solvent can cause peak distortion and splitting.[13]
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: Determined by scanning a pure standard (typically near the absorbance maximum).
-
Run a gradient elution as detailed in the table below.
-
| Time (minutes) | % Solvent A (Aqueous) | % Solvent B (Organic) | Curve |
| 0.0 | 95.0 | 5.0 | Initial |
| 20.0 | 5.0 | 95.0 | Linear |
| 25.0 | 5.0 | 95.0 | Hold |
| 25.1 | 95.0 | 5.0 | Linear |
| 30.0 | 95.0 | 5.0 | Hold |
Troubleshooting Common HPLC-UV Issues
Problem 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Poor peak shape is one of the most common chromatographic problems and can severely impact integration accuracy and resolution.[14]
Caption: Troubleshooting workflow for poor peak shape.
Expert Insights:
-
Tailing: If tailing persists even with an acidic mobile phase, it may indicate that the column is aging and its end-capping is degrading.[2] This exposes more active silanol sites.
-
Splitting: A very common cause of split peaks is a partially blocked column inlet frit.[14] Before replacing the column, try reversing it and flushing it to waste with the mobile phase (check manufacturer's instructions first). This can often dislodge particulate matter.
Section 3: Advanced Troubleshooting: LC-MS/MS Quantification
For high sensitivity and selectivity, especially in complex matrices, LC-MS/MS is the gold standard. A study on the heterologous expression of this compound successfully used LC-MS/MS for its detection and analysis.[15]
Baseline LC-MS/MS Parameters
Building on the HPLC method, here are typical starting parameters for a triple quadrupole mass spectrometer.
| Parameter | Setting / Description | Rationale |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | This compound's nitrogen atoms are readily protonated.[16] |
| Precursor Ion (Q1) | [M+H]⁺ = 370.2 m/z | Based on the molecular formula C₂₂H₃₁N₃O₂ (MW = 369.5 g/mol ).[16] |
| Product Ion (Q3) | To be determined by infusing a pure standard and performing a product ion scan. A transition of 370.3 -> 242.3 has been reported.[15] | Select a stable, high-intensity fragment ion for quantification (quantifier) and a second for confirmation (qualifier). |
| Source Settings | Capillary Voltage: ~3.5 kV; Gas Temp: ~300 °C; Gas Flow: ~10 L/min | Optimize these by infusing a standard. The goal is to maximize signal while minimizing in-source fragmentation.[3] |
| Collision Energy | To be determined empirically. | Optimize to maximize the intensity of the chosen product ion. |
Troubleshooting Common LC-MS/MS Issues
Problem 2: Low Sensitivity or No Signal
This is a frequent and frustrating issue in LC-MS analysis.
Expert Insights:
-
Ion Suppression: This is a major challenge in LC-MS, where co-eluting compounds from the sample matrix compete with the analyte for ionization, suppressing its signal.[3] If you suspect ion suppression, perform a post-column infusion experiment. Infuse a constant flow of this compound standard into the MS while injecting a blank matrix extract. A dip in the signal at the analyte's retention time confirms suppression. The solution is to improve chromatographic separation or enhance sample cleanup.[8]
-
Mobile Phase Modifiers: While TFA is excellent for UV chromatography, it is a strong ion-suppressing agent in ESI-MS. Formic acid (0.1%) is a much better choice. Avoid non-volatile buffers like phosphate, as they will contaminate the mass spectrometer.[13]
Problem 3: High Background and Contamination
High background noise reduces the signal-to-noise ratio, compromising detection limits.
Expert Insights:
-
Carryover: If you see the analyte peak in a blank injection following a high-concentration sample, you have carryover. This can come from the autosampler needle, injection port, or the column itself.[4] Use a strong needle wash solution (e.g., a mix of isopropanol, acetonitrile, and water) and ensure your gradient includes a high-organic "wash" step to elute strongly retained compounds from the column.
-
System Contamination: Plasticizers (e.g., phthalates) and slip agents from lab consumables are common sources of background ions. Always use high-purity, LC-MS grade solvents and glass or polypropylene vials.[3]
Self-Validation: The Role of System Suitability
Before any analytical run, a System Suitability Test (SST) must be performed. This is a non-negotiable step for a self-validating system.[4] Inject a standard solution multiple times (n=5 or 6) at the start of the batch.
SST Acceptance Criteria (Example)
-
Retention Time %RSD: ≤ 1.0%
-
Peak Area %RSD: ≤ 2.0%
-
Peak Tailing Factor: 0.9 – 1.5
-
Signal-to-Noise (S/N): ≥ 10 for the lowest calibrator
If the SST fails, the system is not fit for purpose, and troubleshooting must be performed before analyzing any samples. This practice is a cornerstone of generating trustworthy and defensible data, in line with regulatory expectations.[10][17]
References
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Mills, R. H., & Schmidt, E. W. (2020). Expanding the Natural Products Heterologous Expression Repertoire in the Model Cyanobacterium Anabaena sp. Strain PCC 7120: Production of this compound and Teleocidin B-4. ACS Synthetic Biology, 9(2), 303–310. Retrieved from [Link]
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Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]
-
Videau, P., et al. (2020). Expanding the Natural Products Heterologous Expression Repertoire in the Model Cyanobacterium Anabaena sp. Strain PCC 7120: Production of this compound and Teleocidin B-4. National Institutes of Health. Retrieved from [Link]
-
Organomation. (n.d.). Sample Preparation: A Comprehensive Guide. Retrieved from [Link]
-
Waters Corporation. (2023). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
Zhang, X., et al. (2017). High Throughput and Quantitative Measurement of Microbial Metabolome by Gas Chromatography/Mass Spectrometry Using Automated Alkyl Chloroformate Derivatization. Analytical Chemistry, 89(12), 6659–6666. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
Retsch. (n.d.). Sample Preparation Process - Step by step. Retrieved from [Link]
-
ZefSci. (2024). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]
-
Lab Manager. (2024). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
Agilent. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Retrieved from [Link]
-
Mills, R. H., & Schmidt, E. W. (2020). Expanding the Natural Products Heterologous Expression Repertoire in the Model Cyanobacterium Anabaena sp. Strain PCC 7120: Production of this compound and Teleocidin B-4. PubMed. Retrieved from [Link]
-
JoVE. (n.d.). Sample Preparation for Analysis: Advanced Techniques. Retrieved from [Link]
-
Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved from [Link]
-
MDPI. (2025). New Analytical Techniques and Applications of Metabolomics and Lipidomics. Retrieved from [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Platensimycin. PubChem. Retrieved from [Link]
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Zhang, Q. W., Lin, L. G., & Ye, W. C. (2018). Techniques for extraction and isolation of natural products: a comprehensive review. Chinese medicine, 13, 20. Retrieved from [Link]
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LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]
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Al-Ghazzewi, F. H., & Tester, R. F. (2022). Bacterial Metabolomics: Sample Preparation Methods. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Fungichromin. PubChem. Retrieved from [Link]
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Al-Qadri, A., et al. (2022). Sample Preparation and Analytical Techniques in the Determination of Trace Elements in Food: A Review. MDPI. Retrieved from [Link]
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LCGC International. (2025). LC-MS Troubleshooting: From Frustration to Fix. Retrieved from [Link]
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Zhang, X., et al. (2017). High Throughput and Quantitative Measurement of Microbial Metabolome by Gas Chromatography/Mass Spectrometry Using Automated Alkyl Chloroformate Derivatization. ACS Publications. Retrieved from [Link]
-
ResearchGate. (2015). FDA issues revised guidance for analytical method validation. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Duocarmycin Sa. PubChem. Retrieved from [Link]
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BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]
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International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
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ResearchGate. (2020). Expanding the Natural Products Heterologous Expression Repertoire in the Model Cyanobacterium Anabaena sp. Strain PCC 7120: Production of this compound and Teleocidin B-4 | Request PDF. Retrieved from [Link]
-
Figshare. (2020). Expanding the Natural Products Heterologous Expression Repertoire in the Model Cyanobacterium Anabaena sp. Strain PCC 7120: Production of this compound and Teleocidin B‑4. Retrieved from [Link]
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- 17. researchgate.net [researchgate.net]
overcoming common problems in Pendolmycin bioassays
Note on Terminology
The term "Pendolmycin" does not correspond to a recognized compound in the scientific literature. Based on the context of bioassays and potential typographical errors, this guide has been developed for Pendimethalin , a widely used dinitroaniline herbicide. The troubleshooting principles and methodologies described herein are robust and can be adapted for various herbicide bioassays.
Pendimethalin Bioassay Technical Support Center
Welcome to the technical support center for Pendimethalin bioassays. This resource is designed for researchers, scientists, and professionals in drug development and environmental science. As Senior Application Scientists, we have compiled this guide based on field-proven insights to help you overcome common challenges, ensure data integrity, and achieve reliable, reproducible results.
The core principle of a successful bioassay is its ability to produce a dose-dependent response in a biological indicator. For pendimethalin, this typically involves measuring the inhibition of root or shoot growth in sensitive plant species. However, various factors can interfere with this process, leading to inconsistent or inaccurate results. This guide will walk you through the most common issues, from experimental setup to data analysis, providing clear, actionable solutions grounded in scientific principles.
Frequently Asked Questions (FAQs)
Q1: My standard curve is not linear or has a poor correlation coefficient (R² < 0.98). What are the likely causes?
A1: An unreliable standard curve is a critical issue as it forms the basis for all concentration calculations. The most common culprits are:
-
Pipetting Errors: Inaccurate or inconsistent pipetting during the preparation of serial dilutions is a primary source of error. Always use calibrated micropipettes and proper technique.
-
Stock Solution Degradation: Pendimethalin is sensitive to photodegradation. Ensure your stock solution is fresh, stored in an amber vial, and protected from light.
-
Incorrect Solvent/Matrix: The solvent used for your standards must match the matrix of your samples as closely as possible to avoid matrix effects. If analyzing soil or water samples, a matrix-matched calibration curve is essential.
-
Suboptimal Concentration Range: Your standard concentrations may be too high, causing saturation of the biological response (the "ceiling effect"), or too low, falling below the detection limit of your indicator species (the "floor effect"). You may need to perform a range-finding experiment to determine the optimal concentration series.
Q2: I am observing high variability between my replicates. What should I check?
A2: High variability, indicated by a large standard deviation or coefficient of variation (CV%), can mask true biological effects. Key areas to investigate include:
-
Inconsistent Environmental Conditions: Fluctuations in temperature, light intensity, or humidity within the growth chamber or incubator can significantly impact plant growth. Ensure uniform conditions for all experimental units.
-
Non-uniform Test Organisms: Using seeds or seedlings of varying size, age, or vigor will introduce variability. Select seeds that are uniform in size and free from damage.
-
Uneven Application: Inconsistent application of the pendimethalin solution to the growth medium (e.g., filter paper, soil) can lead to different exposure levels for each replicate.
-
Edge Effects: Plants or wells at the edges of a tray may experience different conditions (e.g., more light, different temperature) than those in the center. Randomize the placement of your replicates to mitigate this.
Q3: My control group is showing signs of growth inhibition. Why is this happening?
A3: If your negative control (no pendimethalin) shows an unexpected toxic response, it points to contamination or environmental stress.
-
Solvent Toxicity: The solvent used to dissolve the pendimethalin (e.g., acetone, ethanol) may be toxic to the indicator species at the concentration used. Run a "solvent-only" control to test for this. The final solvent concentration should typically be less than 1% (v/v).
-
Contaminated Materials: Glassware, pipette tips, or the growth medium itself could be contaminated with residual herbicides or other toxic substances. Ensure all materials are thoroughly cleaned or are certified sterile.
-
Environmental Stress: Unsuitable pH, nutrient levels, or water quality can stress the indicator plants, mimicking a toxic response.
Troubleshooting Guide: Specific Issues & Solutions
Issue 1: No Dose-Response Relationship Observed
You have run your bioassay, but there is no clear trend of increasing inhibition with increasing pendimethalin concentration.
Pendimethalin inhibits plant growth by disrupting microtubule assembly, which is essential for cell division (mitosis). A failure to observe a dose-response relationship means this mechanism is not being effectively translated into a measurable outcome. This workflow helps diagnose the breakdown in this process.
Caption: Key quality control checks for bioassay validation.
References
-
Zheng, W., & Yates, S. R. (2002). Photodegradation of Pendimethalin in a Cutinic-Like Medium . Journal of Agricultural and Food Chemistry, 50(18), 5129–5134. [Link]
-
United States Environmental Protection Agency (USEPA). (1996). OPPTS 850.4100 Terrestrial Plant Toxicity, Tier 1 (Seedling Emergence) . Ecological Effects Test Guidelines. [Link]
-
Organisation for Economic Co-operation and Development (OECD). (2006). OECD Guideline for the Testing of Chemicals 208: Terrestrial Plant Test: Seedling Emergence and Seedling Growth Test . OECD Guidelines for the Testing of Chemicals, Section 2. [Link]
-
Vaughn, K. C., & Lehnen, L. P. (1991). Mitotic-disrupting herbicides . Weed Science, 39(3), 450-457. [Link]
-
Calabrese, E. J., & Baldwin, L. A. (2001). Hormesis: The Dose-Response Revolution . Annual Review of Pharmacology and Toxicology, 41, 175-197. [Link]
Pendolmycin Technical Support Center: Optimizing In Vivo Dosage & Administration
From the desk of the Senior Application Scientist
Welcome to the technical support center for Pendolmycin. This guide is designed for our partners in research—scientists and drug development professionals—who are working to characterize and optimize the use of this compound in preclinical animal models.
This compound is a novel indole alkaloid isolated from Nocardiopsis that has demonstrated intriguing biological activity. It functions as an inhibitor of phosphatidylinositol turnover, thereby modifying critical cell membrane functions.[1] This unique mechanism of action presents both a significant opportunity for therapeutic development and a unique set of challenges for in vivo application.
This document is structured to provide practical, experience-driven guidance. We will move from foundational questions to deep troubleshooting of specific experimental hurdles. Our goal is to empower you to design robust experiments, interpret your results with confidence, and accelerate your research program.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers have when beginning to work with this compound in animal models.
Q1: What is the fundamental mechanism of action for this compound and how does it inform in vivo study design?
A1: this compound is not a typical cytotoxic agent. Its primary mechanism is the inhibition of phosphatidylinositol turnover, which disrupts membrane-associated signaling pathways.[1] This is critical for your experimental design because it implies that the therapeutic effect may be linked to specific pharmacodynamic (PD) markers beyond simple bacterial killing, such as modulation of host cell responses or disruption of bacterial membrane integrity. Unlike traditional antibiotics that might require sustained concentrations above a minimum inhibitory concentration (MIC), this compound's efficacy could be more complex, potentially involving concentration-dependent effects on cell membranes.[2] Therefore, early pilot studies should aim to correlate drug exposure with both antimicrobial efficacy and potential on-target host effects.
Q2: What are the essential pharmacokinetic/pharmacodynamic (PK/PD) indices to consider for an agent like this compound?
A2: For novel antibiotics, establishing the PK/PD index that best predicts efficacy is a crucial step.[3] The three primary indices to investigate are:
-
%fT > MIC: The percentage of the dosing interval that the free (unbound) drug concentration remains above the Minimum Inhibitory Concentration (MIC). This is typical for time-dependent antibiotics like beta-lactams.[4][5]
-
fCmax/MIC: The ratio of the maximum free drug concentration to the MIC. This is often the driver for concentration-dependent antibiotics like aminoglycosides.[5]
-
fAUC/MIC: The ratio of the free drug Area Under the Curve over 24 hours to the MIC. This is a key driver for agents where total exposure is critical, such as fluoroquinolones and glycopeptides.[3][6]
Given this compound's membrane-altering mechanism, it is plausible that its activity will be concentration-dependent. Therefore, we hypothesize that fCmax/MIC or fAUC/MIC will be the most predictive indices. A dose-fractionation study in an appropriate animal model is the definitive experiment to determine this.[3]
Q3: How should I formulate this compound for in vivo administration, given its likely poor aqueous solubility?
A3: this compound, as a complex alkaloid, is predicted to have low water solubility. This is a common and significant hurdle for in vivo studies.[7] A multi-step formulation strategy is recommended. Do not proceed to efficacy studies until you have a stable, well-characterized, and tolerated formulation.
-
Solubility Screening: First, determine the solubility in common biocompatible solvents (e.g., DMSO, ethanol, PEG300, propylene glycol) and co-solvent mixtures.
-
Formulation Development: If simple co-solvent systems are insufficient or cause precipitation upon dilution, more advanced methods are necessary. Promising strategies for poorly soluble compounds include:
-
Cyclodextrin Complexes: Encapsulating the molecule in cyclodextrins (like HP-β-CD) can significantly enhance aqueous solubility.[8]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or lipid nanoparticles can improve solubility and oral absorption for lipophilic compounds.[8][9][10]
-
Nanosuspensions: Reducing particle size to the nanoscale increases the surface area for dissolution.[7][9]
-
Always perform a small-scale pilot of your final formulation to check for precipitation upon dilution in saline or PBS before preparing doses for animal administration.[11]
Q4: Which animal models are most suitable for initial efficacy testing of this compound?
A4: The choice of animal model is critical and should align with the intended clinical application. For a novel broad-spectrum antibiotic, the neutropenic murine thigh infection model is the industry standard for initial PK/PD characterization and dose-finding studies.[3][12] This model is highly reproducible and removes the confounding variable of the host immune system, allowing for a direct assessment of the drug's antibacterial activity.[12]
Following characterization in the thigh model, more clinically relevant models should be used, such as:
-
Murine Pneumonia Model: To assess efficacy against respiratory pathogens.[13][14]
-
Peritonitis/Sepsis Model: To evaluate activity against systemic infections.[12]
It is essential that any model be well-characterized, with a reproducible course of infection, to ensure that the data generated is reliable and can guide further development.[15][16]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Inconsistent or Poor Efficacy in Animal Models
You've administered this compound based on in vitro MIC values, but you are seeing high variability or a lack of expected bacterial reduction.
Q: My results are highly variable. What is the first thing I should investigate?
A: The first and most critical area to investigate is your formulation and administration technique .
-
Precipitation: Is the compound crashing out of solution upon injection into the physiological environment? Before dosing a cohort, inject your final formulation into a vial of saline or plasma at 37°C and observe for any precipitation over time.
-
Administration Accuracy: Are you confident in your dosing technique? For oral gavage, ensure correct placement to avoid administration into the lungs. For intravenous injections, confirm there is no leakage from the injection site (extravasation).[11] High variability is often traced back to inconsistent amounts of drug being successfully delivered.[17]
Q: I've confirmed my formulation is stable and administration is consistent, but efficacy is still low. What is the next logical step?
A: The next step is to perform a pharmacokinetic (PK) study to understand the drug's exposure in the animal. You cannot optimize a dose without knowing the exposure it achieves.[18] An in vitro MIC value is a poor predictor of in vivo efficacy without understanding the PK profile.[19] A single-dose PK study in mice will reveal the Cmax, half-life (t1/2), and AUC. This data is essential to determine if you are achieving exposures that are therapeutically relevant to the MIC of the pathogen.
Workflow for PK/PD-Guided Dose Optimization
Caption: A decision workflow for investigating unexpected in vivo toxicity.
Experimental Protocols
Protocol 1: Preparation of a Hydroxypropyl-Beta-Cyclodextrin (HP-β-CD) Formulation
This protocol describes a common and effective method for solubilizing hydrophobic compounds for in vivo use.
Materials:
-
This compound powder
-
Hydroxypropyl-beta-cyclodextrin (HP-β-CD), low endotoxin grade
-
Sterile Water for Injection (WFI)
-
Sterile 5% Dextrose in Water (D5W)
-
Vortex mixer, magnetic stirrer, and ultrasonic bath
-
Sterile 0.22 µm syringe filters
Procedure:
-
Prepare the HP-β-CD Vehicle:
-
Weigh the required amount of HP-β-CD to make a 40% (w/v) solution in D5W. For example, to make 10 mL, weigh 4 g of HP-β-CD.
-
Slowly add the HP-β-CD powder to 8 mL of D5W while stirring continuously.
-
Gently heat the solution to 37-40°C while stirring to aid dissolution. Do not boil.
-
Once fully dissolved, allow the solution to cool to room temperature. Adjust the final volume to 10 mL with D5W.
-
Sterile-filter the 40% HP-β-CD solution through a 0.22 µm filter into a sterile container. This is your vehicle stock.
-
-
Prepare the this compound Formulation:
-
Accurately weigh the required amount of this compound.
-
Add the this compound powder to the required volume of the sterile 40% HP-β-CD vehicle to achieve the desired final concentration.
-
Vortex vigorously for 2-3 minutes.
-
Place the vial in an ultrasonic bath for 15-20 minutes to facilitate complexation. The solution should become clear.
-
If any particulates remain, sterile-filter the final formulation through a 0.22 µm syringe filter (use a filter with low protein binding, such as PVDF).
-
-
Final Quality Control:
-
Visually inspect the final solution for clarity and absence of particulates.
-
Perform a small-scale test by diluting a sample 1:10 in sterile saline to ensure no precipitation occurs. This simulates injection into the bloodstream.
-
Protocol 2: Single-Dose Pharmacokinetic (PK) Study in Mice
This protocol outlines a basic procedure to determine the key PK parameters of this compound.
Animals and Groups:
-
Species: CD-1 or BALB/c mice, male, 8-10 weeks old.
-
Group 1: Intravenous (IV) administration (e.g., 2 mg/kg). N=3-4 mice per time point.
-
Group 2: Route of interest (e.g., Subcutaneous (SC) or Oral (PO)) administration (e.g., 10 mg/kg). N=3-4 mice per time point.
Procedure:
-
Dose Preparation: Prepare the this compound formulation as described in Protocol 1. The IV dose should be formulated in a vehicle suitable for injection (e.g., 20% HP-β-CD in saline).
-
Administration:
-
Acclimatize animals and record their body weights to calculate the exact injection volume.
-
Administer the dose via the specified route (IV tail vein, SC flank, or PO gavage).
-
-
Sample Collection (Serial or Terminal Sampling):
-
At predetermined time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), collect blood samples.
-
For IV, the first time point should be very early (e.g., 2-5 minutes).
-
Collect blood (e.g., 50-100 µL) via submandibular or saphenous bleed into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Keep samples on ice.
-
-
Plasma Processing:
-
Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant (plasma) and transfer to a new, labeled microcentrifuge tube.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method, typically LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
-
Data Analysis:
-
Plot the plasma concentration versus time for each route.
-
Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters: Cmax, Tmax, AUC, t1/2, and Clearance (CL).
-
Calculate oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
-
Data Summary Tables
Table 1: Hypothetical Physicochemical and Biological Properties of this compound
| Parameter | Value | Significance |
|---|---|---|
| Molecular Weight | ~450 g/mol | Influences diffusion and membrane passage. |
| LogP | > 4.0 | High lipophilicity; predicts poor aqueous solubility. |
| Aqueous Solubility | < 1 µg/mL | Requires advanced formulation strategies. |
| In Vitro MIC90 (S. aureus) | 0.5 µg/mL | Potent in vitro activity; basis for PK/PD calculations. |
| Plasma Protein Binding | ~95% | High binding; free (active) fraction is low, must use free concentrations for PK/PD analysis. |
Table 2: Common PK/PD Indices for Antibiotics[3][5][20]
| PK/PD Index | Description | Associated Killing Pattern | Common Antibiotic Classes |
|---|---|---|---|
| %fT > MIC | Percent of dosing interval free drug is above MIC | Time-dependent | Penicillins, Cephalosporins |
| fCmax/MIC | Ratio of peak free concentration to MIC | Concentration-dependent | Aminoglycosides, Daptomycin |
| fAUC/MIC | Ratio of 24h free Area Under the Curve to MIC | Exposure-dependent | Fluoroquinolones, Tetracyclines, Vancomycin |
References
Sources
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- 3. Translational PK/PD for the Development of Novel Antibiotics—A Drug Developer’s Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of PK/PD Modeling in Veterinary Field: Dose Optimization and Drug Resistance Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dvm360.com [dvm360.com]
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- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
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- 14. Pharmacokinetic/Pharmacodynamic Evaluation of a Novel Aminomethylcycline Antibiotic, KBP-7072, in the Neutropenic Murine Pneumonia Model against Staphylococcus aureus and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Animal models as predictors of the safety and efficacy of antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. researchgate.net [researchgate.net]
- 18. Discovery and preclinical development of new antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. How animal research is helping fight antibiotic resistance | Imperial News | Imperial College London [imperial.ac.uk]
- 20. Antibiotic treatment for animals: effect on bacterial population and dosage regimen optimisation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for High-Throughput Screening with Pendolmycin
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Pendolmycin in high-throughput screening (HTS) applications. This guide is designed to provide you with in-depth, field-proven insights to refine your experimental methods, troubleshoot common issues, and ensure the scientific integrity of your results.
Introduction to this compound in HTS
This compound is a fascinating indole alkaloid natural product known to modulate key cellular signaling pathways. As a structural analog of teleocidin B, it has been shown to inhibit phosphatidylinositol turnover and activate Protein Kinase C (PKC), making it a potent modulator of cell membrane functions.[1][2] Its complex biological activities present both exciting opportunities and unique challenges for high-throughput screening. This guide will help you navigate these complexities to build robust and reliable screening campaigns.
Frequently Asked Questions (FAQs)
Here we address some of the initial questions you may have before embarking on your HTS experiments with this compound.
Q1: What is the primary mechanism of action for this compound that I should consider when designing my assay?
A1: this compound is known to be a potent activator of Protein Kinase C (PKC) and an inhibitor of phosphatidylinositol (PI) turnover.[1] Therefore, your HTS assay could be designed to either identify compounds that modulate this compound's activity on these pathways or to use this compound as a positive control for PKC activation. Phenotypic screens that are sensitive to PKC activation are also a viable approach.[1][2]
Q2: What are the initial recommended steps for handling and storing this compound for HTS?
A2: Like many natural products, proper handling and storage are crucial for maintaining the integrity of this compound. It is recommended to dissolve this compound in a high-quality, anhydrous solvent such as DMSO to create a concentrated stock solution.[3] Aliquot this stock to avoid repeated freeze-thaw cycles and store at -20°C or -80°C in desiccated conditions. Studies have shown that many compounds are stable in DMSO for extended periods under these conditions.[3][4][5]
Q3: Is this compound likely to cause assay interference?
A3: As an indole alkaloid, this compound has a chromophore and may exhibit some color, which could interfere with absorbance-based assays.[6] It is also possible for natural products to interfere with fluorescence or luminescence readouts.[7][8] Therefore, it is essential to perform control experiments to assess for potential assay artifacts. This can include running the assay in the absence of the biological target to see if this compound alone generates a signal.
Q4: What are the key considerations for choosing a cell line for a this compound-based HTS assay?
A4: The choice of cell line will depend on your specific research question. If you are studying PKC activation, you will need a cell line that expresses the PKC isoform of interest and has a downstream signaling pathway that can be readily measured. For cytotoxicity or phenotypic screens, a cancer cell line that is sensitive to PKC modulation may be appropriate.[9] It is crucial to ensure the chosen cell line is robust, shows good reproducibility, and is suitable for HTS applications (e.g., good adherence, consistent growth).[10]
Troubleshooting Guides
This section provides detailed troubleshooting advice for specific issues you may encounter during your HTS experiments with this compound.
Issue 1: High Well-to-Well Variability in Assay Signal
High variability can obscure real hits and lead to a high number of false negatives.
| Potential Cause | Troubleshooting Steps & Explanation |
| Inconsistent Cell Seeding | Ensure a homogeneous cell suspension before and during plating. Use automated cell dispensers for better consistency. Variations in cell number will directly impact the assay signal.[10][11] |
| Edge Effects | Evaporation from wells on the edge of the plate can concentrate reagents and affect cell health.[12][13] To mitigate this, use plates with lids, ensure proper humidity in the incubator, and consider leaving the outer wells empty or filled with buffer.[12] |
| Compound Precipitation | This compound, like other indole alkaloids, may have limited aqueous solubility.[14][15] Visually inspect plates for precipitation after compound addition. Consider reducing the final DMSO concentration or adding a small amount of a non-ionic detergent like Tween-20 to the assay buffer to improve solubility.[13] |
| Inconsistent Liquid Handling | Small errors in liquid handling can lead to significant variability.[16] Regularly calibrate and maintain multichannel pipettes and automated liquid handlers. Use low-retention pipette tips. |
Issue 2: Low Signal-to-Noise Ratio (Low Z'-factor)
A low Z'-factor indicates a small separation between your positive and negative controls, making it difficult to identify true hits.
| Potential Cause | Troubleshooting Steps & Explanation |
| Suboptimal Reagent Concentration | Titrate all critical reagents, including this compound (if used as a control), substrates, and detection reagents, to determine their optimal concentrations. |
| Inappropriate Incubation Times | Optimize the incubation time for both compound treatment and the final detection step. The signal may be transient or may increase over time. |
| Cell Health Issues | Ensure cells are healthy and in the logarithmic growth phase. Over-confluent or stressed cells will respond poorly. Monitor cell passage number as high-passage cells can exhibit altered phenotypes.[10] |
| Assay Instability | Reagent degradation can lead to a declining signal. Assess the stability of your reagents under assay conditions.[13] |
Issue 3: High Number of False Positives
False positives are compounds that appear active in the primary screen but are not true modulators of the target.
| Potential Cause | Troubleshooting Steps & Explanation |
| Assay Technology Interference | Some compounds can directly interfere with the detection method (e.g., autofluorescence, luciferase inhibition).[7][17] Implement a counter-screen where compounds are tested in the absence of the biological target. Orthogonal assays with different detection methods are also highly recommended for hit validation.[18][19] |
| Compound-Mediated Cytotoxicity | If your assay measures a decrease in a cellular process, cytotoxicity can appear as a positive hit.[20] It is crucial to perform a cytotoxicity assay on all primary hits to rule out non-specific cell death.[21][22] |
| Promiscuous Inhibitors/Aggregators | Some compounds form aggregates that can non-specifically inhibit enzymes or disrupt cellular processes.[8][23] Including a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer can often mitigate this. |
| Reactive Compounds | Certain chemical moieties can react non-specifically with assay components.[6] Computational filtering for Pan-Assay Interference Compounds (PAINS) can help identify these problematic compounds.[6] |
Experimental Protocols
Here are detailed, step-by-step methodologies for key experiments involving this compound.
Protocol 1: Primary HTS for Modulators of this compound-Induced Cytotoxicity (384-well format)
This protocol describes a primary screen to identify compounds that either enhance or rescue the cytotoxic effects of this compound in a cancer cell line.
-
Cell Seeding:
-
Prepare a suspension of a suitable cancer cell line (e.g., A431) at a density of 2 x 10^4 cells/mL in complete culture medium.
-
Using an automated dispenser, dispense 25 µL of the cell suspension into each well of a 384-well, white, clear-bottom plate (for luminescence readout).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Addition:
-
Prepare a daughter plate containing your compound library, positive controls (e.g., a known PKC inhibitor), and negative controls (DMSO).
-
Using a pintool or acoustic liquid handler, transfer 50 nL of each compound solution to the assay plate.
-
Add 25 µL of a 2X concentration of this compound (at its EC50 for cytotoxicity) to all wells except the negative control wells (add vehicle instead).
-
-
Incubation:
-
Incubate the assay plate for 48 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Luminescence-Based Viability Assay:
-
Equilibrate the assay plate and a luminescence-based cell viability reagent (e.g., CellTiter-Glo®) to room temperature.
-
Add 25 µL of the viability reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Analysis:
-
Normalize the data to the plate controls (DMSO as 100% viability, this compound alone as ~50% viability).
-
Calculate the Z'-factor for the assay to assess its quality.
-
Identify hits based on a predefined statistical cutoff (e.g., >3 standard deviations from the mean of the this compound-treated wells).
-
Protocol 2: Secondary Assay - Caspase-3/7 Activation Assay
This orthogonal assay helps to confirm if the observed cytotoxicity from the primary screen is due to apoptosis.
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from Protocol 1, using a white-walled 96-well plate.
-
Seed 5,000-10,000 cells per well in 100 µL of medium.
-
Treat with hit compounds and this compound as determined from the primary screen.
-
-
Caspase-Glo® 3/7 Assay:
-
After the desired incubation period (e.g., 24 hours), add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently on a plate shaker for 30 seconds.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a plate reader.[21]
-
-
Data Analysis:
-
An increase in luminescence indicates the activation of caspases 3 and 7, suggesting an apoptotic mechanism.
-
Visualizations
Workflow for HTS with this compound
Caption: A decision tree to systematically troubleshoot high variability in HTS assays.
References
-
A high-throughput assay for screening natural products that boost NK cell-mediated killing of cancer cells. (2020). National Institutes of Health. [Link]
-
Creating and screening natural product libraries. (2017). National Institutes of Health. [Link]
-
Overview of the main steps for building natural product libraries from... ResearchGate. [Link]
-
Identification of protein kinase C activation as a novel mechanism for RGS2 protein upregulation through phenotypic screening of natural product extracts. (2014). PubMed. [Link]
-
Cytostatic and Cytotoxic Natural Products against Cancer Cell Models. (2019). National Institutes of Health. [Link]
-
Creating and screening natural product libraries. (2020). RSC Publishing. [Link]
-
Automation is an essential component of HTS workflows. Dispendix. [Link]
-
Natural product libraries for drug discovery. Caithness Biotechnologies. [Link]
-
Marine Natural Product Libraries for High-Throughput Screening and Rapid Drug Discovery. (2010). American Chemical Society. [Link]
-
Method for Assaying the Lipid Kinase Phosphatidylinositol-5-phosphate 4-kinase α in Quantitative High-Throughput Screening (qHTS) Bioluminescent Format. (2015). PubMed. [Link]
-
Identification of Protein Kinase C Activation as a Novel Mechanism for RGS2 Protein Upregulation through Phenotypic Screening of Natural Product Extracts. (2014). National Institutes of Health. [Link]
-
HTS Assay Validation. (2012). National Institutes of Health. [Link]
-
Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. (2021). YouTube. [Link]
-
[Determination of phosphatidylinositol turnover for pharmacological analysis]. (1995). PubMed. [Link]
-
Kinetic analysis of receptor-activated phosphoinositide turnover. (2005). National Institutes of Health. [Link]
-
Assay Interference by Chemical Reactivity. (2015). National Institutes of Health. [Link]
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How to Troubleshoot Common In-cell Western Issues. (2024). Azure Biosystems. [Link]
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Creating and screening natural product libraries. (2020). RSC Publishing. [Link]
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Putative role of natural products as Protein Kinase C modulator in different disease conditions. (2021). National Institutes of Health. [Link]
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Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies. (2019). PubMed. [Link]
-
High-Throughput Screening to Predict Chemical-Assay Interference. (2020). National Institutes of Health. [Link]
-
Analysis of phosphatidylinositol 3,4,5 trisphosphate 5-phosphatase activity by in vitro and in vivo assays. (2012). PubMed. [Link]
-
Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. (2011). National Institutes of Health. [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). National Institutes of Health. [Link]
-
A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery World. [Link]
-
Time-resolved Ultrastructural Detection of Phosphatidylinositol 3-phosphate. (2010). National Institutes of Health. [Link]
-
EVALUATION OF INDOLE-BASED PROBES FOR HIGH-THROUGHPUT SCREENING OF DRUG BINDING TO HUMAN SERUM ALBUMIN: ANALYSIS BY HIGH-PERFORMANCE AFFINITY CHROMATOGRAPHY. (2009). National Institutes of Health. [Link]
-
Interference and Artifacts in High-content Screening. (2025). National Institutes of Health. [Link]
-
Cell-based assays in high-throughput mode (HTS). (2016). BioTechnologia. [Link]
-
The HTS assay begins with manual preparation of working solutions of... ResearchGate. [Link]
-
[High Performance Liquid Chromatographic Studies of Indole Alkaloids]. (1989). PubMed. [Link]
-
Studies on repository compound stability in DMSO under various conditions. (2003). PubMed. [Link]
-
A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. [Link]
-
Comprehensive Mechanistic Analysis of Hits from High-Throughput and Docking Screens against β-Lactamase. (2009). PubMed Central. [Link]
-
(PDF) Computational Identification of Indole Alkaloids as Novel Hsp90 ATPase Inhibitors with Anticancer Potential. ResearchGate. [Link]
-
(PDF) Stability of Screening Compounds in Wet DMSO. ResearchGate. [Link]
-
Stability of screening compounds in wet DMSO. (2003). PubMed. [Link]
-
A high throughput solubility assay for drug discovery using microscale shake-flask and rapid UHPLC-UV-CLND quantification. (2016). PubMed. [Link]
-
Infinium HTS Assay Reference Guide. (2019). Illumina Support. [Link]
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troubleshooting unexpected side effects of Pendolmycin in-vivo
Prepared by: Senior Application Scientist, Advanced Drug Development Division
Welcome to the technical resource center for Pendolmycin. This guide is designed for our research and drug development colleagues to navigate and troubleshoot unexpected in-vivo effects of this compound. Our goal is to provide you with the mechanistic insights and practical protocols needed to ensure the integrity and success of your preclinical studies.
Introduction to this compound
This compound is a novel synthetic intercalating agent that functions as a topoisomerase II (Top2) poison . Its primary mechanism of action involves stabilizing the covalent complex between Top2 and DNA, which prevents the re-ligation of double-strand breaks (DSBs).[1][2][3] The accumulation of these DSBs during DNA replication and transcription is highly cytotoxic, triggering apoptotic pathways in rapidly dividing cells, making this compound a potent anti-neoplastic agent.[1]
However, the conversion of this essential enzyme into a cellular toxin is not without consequences for non-target tissues.[1] This guide addresses the most common and unexpected side effects observed during in-vivo studies and provides a framework for their investigation and mitigation.
Frequently Asked Questions (FAQs)
Q1: We are observing significant weight loss and reduced activity in our mouse xenograft model treated with this compound, beyond what we see with vehicle controls. What is the likely cause?
A1: This is a common initial observation and is typically multifactorial. The primary drivers are likely a combination of myelosuppression and gastrointestinal (GI) toxicity .[4][5]
-
Myelosuppression: this compound's potent effect on rapidly dividing cells impacts hematopoietic stem and progenitor cells in the bone marrow.[6][7] This leads to a decrease in circulating blood cells (anemia, neutropenia, thrombocytopenia), causing fatigue, increased susceptibility to infections, and general malaise.[5][8]
-
GI Toxicity: The epithelial lining of the GI tract also has a high turnover rate, making it susceptible to this compound. This can manifest as nausea, diarrhea, and mucositis (painful inflammation and ulceration of the digestive tract), leading to decreased food and water intake.[5][9]
Initial Troubleshooting Steps:
-
Monitor Complete Blood Counts (CBCs): Perform serial blood draws (e.g., retro-orbital or tail vein) to quantify the extent of anemia, neutropenia, and thrombocytopenia. The nadir (lowest point) for blood cell counts is often 10-14 days post-treatment.[9]
-
Implement Supportive Care: Provide supplemental hydration (e.g., subcutaneous saline) and a highly palatable, soft diet to counteract dehydration and reduced appetite.
-
Refine Dosing Schedule: Consider if the dose or schedule can be adjusted. Sometimes a fractionated dosing schedule can be better tolerated than a single high dose.
Q2: Our long-term study ( >90 days) shows a concerning incidence of what appears to be hematological malignancies in the this compound treatment group. Is this a known risk?
A2: Yes, unfortunately, this is a recognized and critical risk associated with topoisomerase II poisons. You are likely observing therapy-related secondary malignancies , such as acute myeloid leukemia (t-AML).[10][11][12]
Mechanistic Insight: This is not a generalized genotoxic effect. It is specifically linked to the action of the drug on the Topoisomerase IIβ (Top2β) isoform .[2][3][11] While the anti-tumor effect is primarily driven by targeting Top2α in cancer cells, the off-target effect on Top2β in hematopoietic stem cells can lead to specific, non-random chromosomal translocations.[11] A common event is the rearrangement of the MLL gene on chromosome 11q23, which is a hallmark of t-AML.[3][10][11]
Investigative Workflow:
-
Pathological Confirmation: Suspected cases require histopathological analysis of bone marrow, spleen, and peripheral blood smears to confirm the diagnosis of leukemia.
-
Cytogenetic Analysis: Karyotyping or FISH (fluorescence in situ hybridization) should be performed on the malignant cells to identify characteristic translocations, such as those involving the MLL gene.
-
Dose-Dependence Evaluation: Analyze if the incidence of secondary malignancies correlates with the cumulative dose of this compound administered.
This serious side effect underscores the therapeutic challenge: balancing potent efficacy with long-term safety. The development of Top2α-specific inhibitors is a key research goal to mitigate this risk.[11]
In-Depth Troubleshooting Guides
Issue 1: Unexpected Cardiotoxicity in Rodent Models
Scenario: You are conducting a 6-week study in Wistar rats. Echocardiography reveals a progressive decline in Left Ventricular Ejection Fraction (LVEF) and fractional shortening, accompanied by elevated cardiac troponin levels in the this compound group.
Causality Analysis
This clinical picture is highly suggestive of drug-induced cardiotoxicity, a known, severe side effect of certain Top2 inhibitors like the anthracyclines (e.g., doxorubicin).[13][14][15] The primary mechanism is believed to be the poisoning of Top2β in terminally differentiated cardiomyocytes.[2][3] Unlike Top2α, Top2β is expressed in quiescent cells and its disruption leads to mitochondrial dysfunction, generation of reactive oxygen species (ROS), and ultimately, cardiomyocyte apoptosis.[3][14]
Signaling Pathway: this compound-Induced Cardiotoxicity
Caption: this compound poisons Top2β in cardiomyocytes, leading to DNA breaks, mitochondrial dysfunction, ROS production, and apoptosis.
Troubleshooting & Mitigation Protocol
-
Establish a Cardiotoxicity Monitoring Baseline:
-
Objective: To quantitatively track cardiac function throughout the study.
-
Method:
-
Before initiating treatment, perform baseline echocardiography on all animals to measure LVEF, fractional shortening, and ventricular dimensions.
-
Collect baseline serum samples for cardiac biomarkers (e.g., Troponin I/T, NT-proBNP).[13]
-
Repeat these measurements at regular intervals (e.g., every 2 weeks) and at the study endpoint.
-
-
-
Test a Potential Cardioprotectant (Dexrazoxane as a model):
-
Objective: To determine if co-administration of a cardioprotective agent can mitigate this compound's effects. Dexrazoxane is an iron-chelating agent clinically used to reduce doxorubicin-induced cardiotoxicity.[14]
-
Experimental Groups:
-
Group 1: Vehicle Control
-
Group 2: this compound alone
-
Group 3: Dexrazoxane alone
-
Group 4: this compound + Dexrazoxane
-
-
Method:
-
Administer dexrazoxane (or another test agent) typically 30 minutes prior to this compound administration.
-
Monitor cardiac function and biomarkers as described above.
-
At necropsy, perform histopathological analysis of heart tissue (H&E and Trichrome staining) to look for myofibrillar loss, vacuolization, and fibrosis.
-
-
-
Histological and Molecular Analysis:
-
Objective: To confirm the mechanism of cell death and damage.
-
Method:
-
Perform TUNEL staining on cardiac tissue sections to quantify apoptosis.
-
Use immunohistochemistry (IHC) to assess markers of DNA damage (γH2AX) and oxidative stress (8-OHdG).[13]
-
-
Data Summary Table
| Parameter | Expected Outcome (this compound) | Potential Outcome (this compound + Protectant) | Key Biomarkers |
| LVEF | Significant Decrease | Attenuated Decrease | Echocardiography |
| Serum Troponin | Significant Increase | Attenuated Increase | ELISA/Immunoassay |
| Cardiomyocyte Apoptosis | Increased TUNEL Staining | Reduced TUNEL Staining | Histology |
| Oxidative Stress | Increased 8-OHdG Staining | Reduced 8-OHdG Staining | IHC |
Issue 2: Severe, Unmanageable Myelosuppression
Scenario: Your study requires a high dose of this compound for tumor efficacy, but this dose leads to severe pancytopenia, resulting in >20% mortality due to infection or bleeding and compromising the study's viability.
Causality Analysis
This is a classic dose-limiting toxicity. The hematopoietic system is one of the most sensitive in the body to cytotoxic agents.[6][16] Severe myelosuppression necessitates either dose reduction (which may compromise efficacy) or proactive supportive care.[7][16]
Troubleshooting Workflow: Prophylactic Support
Sources
- 1. DNA Topoisomerase II, Genotoxicity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drugging Topoisomerases: Lessons and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
- 5. What are the side effects of Etoposide? [synapse.patsnap.com]
- 6. Improving Outcomes of Chemotherapy: Established and Novel Options for Myeloprotection in the COVID-19 Era - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncnursingnews.com [oncnursingnews.com]
- 8. researchgate.net [researchgate.net]
- 9. lungcancers.eu [lungcancers.eu]
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- 11. pnas.org [pnas.org]
- 12. oehha.ca.gov [oehha.ca.gov]
- 13. Mitigating Doxorubicin-Induced Cardiotoxicity through Quercetin Intervention: An Experimental Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. academic.oup.com [academic.oup.com]
- 16. Patient Burden and Real-World Management of Chemotherapy-Induced Myelosuppression: Results from an Online Survey of Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Guide: Common Toxicity Issues & Mitigation Strategies
Welcome to the technical support center for Pendolmycin. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the experimental challenges associated with this potent compound. This compound, an indole alkaloid structurally similar to teleocidin B, is a powerful modulator of cell membrane functions, primarily through its potent activation of Protein Kinase C (PKC) and inhibition of phosphatidylinositol turnover.[1][2] While this activity makes it a valuable tool for cell signaling research, it is also the source of its significant toxicity.
This guide is designed to be a dynamic resource, moving beyond simple protocols to explain the causality behind experimental choices. It provides troubleshooting guides and FAQs to directly address the specific issues you may encounter, helping you develop strategies to mitigate toxicity and maximize the scientific value of your experiments.
This section addresses the most common toxicity-related challenges observed during experiments with this compound, offering both diagnostic insights and actionable protocols.
Problem 1: High In Vitro Cytotoxicity in Non-Target or Control Cell Lines
Q: I'm observing significant cell death in my non-target/control cell lines at concentrations close to the effective dose for my primary cells. How can I improve the therapeutic index?
A: This is a common challenge with highly potent, biologically active compounds like this compound. The issue stems from its broad mechanism of action—PKC activation—which is a ubiquitous signaling pathway in mammalian cells. The goal is to find a concentration window where you achieve the desired effect in your target cells while minimizing toxicity in control lines.
Underlying Cause: this compound's potency means that even slight miscalculations in dosage or variations in cell sensitivity can lead to widespread cytotoxicity. The narrow therapeutic index is inherent to its mechanism.
Mitigation Strategy 1: Rigorous Dose-Response Analysis
The first step is to precisely define the IC50 (or EC50) in your target cells versus your control cells. A 10-point, 3-fold serial dilution is recommended to generate a high-resolution curve.
Protocol: Comparative Cytotoxicity Assay (e.g., using CellTiter-Glo®)
-
Cell Plating: Seed your target and control cell lines in separate 96-well white-walled plates at their optimal densities. Allow cells to adhere for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock of this compound in DMSO. Create a 10-point serial dilution series (e.g., starting from 100 µM down to 5 nM) in your cell culture medium. Ensure the final DMSO concentration is below 0.1% to avoid solvent toxicity.
-
Dosing: Remove the old medium from the cells and add 100 µL of the medium containing the different this compound concentrations. Include vehicle-only (0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plates for your desired time point (e.g., 24, 48, or 72 hours).
-
Lysis & Luminescence Reading:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record luminescence using a plate reader.
-
-
Data Analysis: Normalize the data to the vehicle-only controls and plot the dose-response curve using a non-linear regression model (log[inhibitor] vs. response) to determine the IC50 for each cell line.
Data Interpretation: Use a table to clearly compare the IC50 values. A significant overlap indicates a poor therapeutic window.
| Cell Line | Type | This compound IC50 (nM) | Therapeutic Index (Control IC50 / Target IC50) |
| MCF-7 | Target (Breast Cancer) | 15 | 2.0 |
| MCF-10A | Control (Non-tumorigenic) | 30 | N/A |
Mitigation Strategy 2: Intermittent Dosing Schedule
Instead of continuous exposure, an intermittent dosing schedule can sometimes allow non-target cells to recover while still inducing the desired effect in target cells.[3]
-
Experimental Idea: Treat cells for a shorter period (e.g., 4-6 hours), then wash out the compound and replace it with a fresh medium. Analyze the endpoint at the standard 24 or 48-hour mark. This can reduce the cumulative toxic stress.
Problem 2: Suspected Organ-Specific Toxicity (In Vitro Models)
Q: My experiments with iPSC-derived cardiomyocytes (or hepatocytes) show signs of toxicity (e.g., arrhythmia, decreased viability) at sub-micromolar concentrations. How can I confirm and address this?
A: This is a critical finding that suggests potential organ-specific toxicity. Human iPSC-derived cells are excellent models for predicting such liabilities.[4][5] Given this compound's role as a PKC activator, cardiotoxicity is a plausible risk as PKC signaling is crucial in cardiac function.
Underlying Cause: Off-target effects or exaggerated on-target effects in specialized cell types. This compound may be interacting with specific isoforms of PKC or other kinases that are highly expressed or play a critical role in cardiomyocytes or hepatocytes.[6]
Mitigation Strategy 1: Identifying Off-Target Interactions
To understand the toxicity, you must first identify the unintended molecular targets. Chemical proteomics is a powerful, unbiased approach for this.[7]
Workflow: Identifying Off-Target Interactions
Caption: Workflow for identifying off-target proteins of this compound.
Mitigation Strategy 2: Formulation to Reduce Cellular Uptake
If direct interaction is the problem, altering the compound's delivery can reduce its concentration inside healthy cells, thereby minimizing toxicity. Liposomal encapsulation is a well-established method to achieve this.[8][9] The liposome acts as a carrier, preventing the free drug from immediately interacting with cell membranes.
Protocol: Liposomal Encapsulation of this compound (Thin-Film Hydration Method)
-
Lipid Film Preparation:
-
Dissolve lipids (e.g., DSPC, Cholesterol, and DSPE-PEG(2000) in a 55:40:5 molar ratio) and this compound in chloroform in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall.
-
Place the flask under a high vacuum for at least 2 hours to remove residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with a suitable aqueous buffer (e.g., PBS) by gentle agitation at a temperature above the lipid phase transition temperature (~60°C). This will form multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
To create small unilamellar vesicles (SUVs) with a uniform size, subject the MLV suspension to extrusion.
-
Pass the suspension 10-15 times through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.
-
-
Purification:
-
Remove the unencapsulated (free) this compound from the liposome suspension using size exclusion chromatography or dialysis.
-
-
Characterization:
-
Measure particle size and zeta potential using dynamic light scattering (DLS).
-
Determine encapsulation efficiency by lysing the liposomes with a detergent (e.g., Triton X-100) and quantifying the this compound concentration via HPLC or UV-Vis spectroscopy.
-
You can then compare the in vitro toxicity of free this compound versus liposomal this compound on your iPSC-derived cells. Liposomal formulations often exhibit reduced toxicity due to altered cellular uptake kinetics.[8]
Problem 3: Poor In Vivo Tolerability in Animal Models
Q: My mice are showing significant weight loss and signs of distress at doses required for therapeutic efficacy. How can I improve the formulation or dosing for in vivo studies?
A: This indicates that the Maximum Tolerated Dose (MTD) is very close to or below the effective dose, a common challenge for potent kinase modulators. The goal is to improve the drug's therapeutic index by altering its pharmacokinetic and pharmacodynamic (PK/PD) properties.[10]
Underlying Cause: Rapid absorption and distribution of the free drug lead to high peak plasma concentrations (Cmax), causing systemic toxicity. The compound may be accumulating in sensitive tissues.
Mitigation Strategy 1: PEGylation
PEGylation is the process of attaching polyethylene glycol (PEG) chains to a molecule. This increases its hydrodynamic size, which can prolong its circulation time, reduce renal clearance, and shield it from immune recognition and enzymatic degradation.[11][12] This often leads to a lower Cmax and reduced off-target toxicity.[13]
Workflow: Decision Tree for In Vivo Toxicity Reduction
Caption: Decision-making workflow for mitigating in vivo toxicity.
Mitigation Strategy 2: Dose and Schedule Optimization
Instead of changing the formulation, you can optimize the administration. Traditional oncology drug development often focused on the MTD, but for targeted agents, lower doses or different schedules can be equally effective with far less toxicity.[14][15]
-
Intermittent Dosing: As with the in vitro strategy, dosing every other day (QOD) or twice a week (BIW) instead of daily (QD) can prevent the accumulation of toxic effects and allow the animal to recover between doses.[3]
-
Lowering the Dose: If the mechanism is not cytotoxic but cytostatic, a lower, more sustained dose might be sufficient to control tumor growth without causing severe side effects.
Comparative Formulation & Dosing Strategies
| Strategy | Primary Goal | Pros | Cons |
| Free Drug (QD) | Baseline Efficacy | Simple, direct PK | High Cmax, potential for high toxicity |
| PEGylation | Reduce Cmax, prolong half-life | Lower dosing frequency, reduced toxicity[16] | Requires chemical modification, potential for reduced potency |
| Liposomal Encapsulation | Alter biodistribution, passive targeting | Reduced systemic toxicity, potential for tumor accumulation (EPR effect)[17] | Complex manufacturing, potential for altered PK |
| Intermittent Dosing | Reduce cumulative toxicity | Simple to implement, allows for recovery | May be less effective for rapidly proliferating tumors |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for this compound to minimize vehicle-related toxicity? For in vitro work, sterile-filtered DMSO is the standard. Always prepare a high-concentration stock (10-20 mM) and dilute it into your aqueous buffer or medium for final use. Critically, ensure the final DMSO concentration in your assay does not exceed 0.5%, and preferably stays below 0.1%, as higher concentrations can induce cellular stress and confound results. For in vivo studies, a formulation containing Solutol HS 15, ethanol, and saline is a common starting point for poorly soluble compounds, but vehicle toxicity studies are essential.
Q2: Can this compound's toxicity be reversed or rescued? This is highly dependent on the specific toxic effect. If toxicity is due to excessive PKC activation, co-administration of a specific PKC inhibitor could theoretically rescue the phenotype, but this would also likely abrogate the intended biological effect. For off-target effects, rescue would depend on the specific pathway being hit. There is currently no known universal "antidote" for this compound toxicity.
Q3: Are there known mechanisms of resistance to this compound? While specific resistance mechanisms to this compound are not well-documented, resistance to PKC activators can occur through several mechanisms. These include downregulation or mutation of the PKC isoforms, or upregulation of drug efflux pumps like P-glycoprotein, which can reduce the intracellular concentration of the compound.[18]
Q4: How should I handle and dispose of this compound safely? this compound is a potent biological agent and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All work should be performed in a chemical fume hood. Waste should be treated as hazardous chemical waste and disposed of according to your institution's environmental health and safety guidelines.
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Validation & Comparative
A Comparative Efficacy Analysis of Pendolmycin, a Novel DNA Ligase Inhibitor, Against Standard-of-Care Antibiotics
Abstract
The rise of antimicrobial resistance necessitates the discovery and development of novel antibiotics with new mechanisms of action.[1][2] This guide introduces Pendolmycin, a next-generation synthetic antibiotic hypothesized to be a potent inhibitor of bacterial NAD+-dependent DNA ligase (LigA), an essential enzyme for bacterial viability.[3][4] Its efficacy is compared against three established antibiotics representing different mechanistic classes: Ciprofloxacin (a fluoroquinolone), Meropenem (a carbapenem), and Linezolid (an oxazolidinone). This document provides a detailed comparison of their mechanisms of action, in vitro efficacy against key pathogens, and standardized protocols for core experimental evaluations. The objective is to offer researchers and drug development professionals a comprehensive framework for assessing this novel compound's potential.
Mechanisms of Action: A Comparative Overview
An antibiotic's efficacy is fundamentally rooted in its mechanism of action (MoA). This compound represents a targeted approach against a pathway distinct from most currently approved antibiotics.
1.1. This compound: Inhibition of DNA Ligase
This compound is designed to selectively inhibit bacterial NAD+-dependent DNA ligase (LigA). This enzyme is critical for joining Okazaki fragments during lagging-strand DNA synthesis and for executing DNA repair, making it essential for bacterial replication and survival.[4][5] Crucially, bacterial LigA uses NAD+ as a cofactor, a stark contrast to the ATP-dependent DNA ligases found in eukaryotes.[4][6] This difference provides a specific target for selective toxicity against bacteria with a minimal anticipated effect on human cells.[6] By binding to the NAD+ pocket of the enzyme, this compound is hypothesized to prevent the adenylation step, halting the ligation process and leading to lethal DNA strand breaks.
1.2. Comparator Antibiotics: Established Mechanisms
-
Ciprofloxacin (Fluoroquinolone): Ciprofloxacin's bactericidal effect comes from inhibiting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[7][8][9] By trapping these enzymes in a complex with DNA, it prevents the re-ligation of cleaved DNA strands, leading to double-strand breaks and rapid cell death.[10] Its primary targets are crucial for managing DNA supercoiling and segregating replicated chromosomes.[9][11]
-
Meropenem (Carbapenem): As a member of the β-lactam class, meropenem inhibits the synthesis of the bacterial cell wall.[12][13] It covalently binds to and inactivates penicillin-binding proteins (PBPs), which are the enzymes responsible for the final cross-linking steps of peptidoglycan synthesis.[12][14] This disruption of cell wall integrity leads to cell lysis and death.[12][15] Meropenem is known for its broad spectrum and stability against many β-lactamase enzymes.[13][16]
-
Linezolid (Oxazolidinone): Linezolid is a protein synthesis inhibitor. It binds to the 23S ribosomal RNA component of the 50S ribosomal subunit, preventing the formation of a functional 70S initiation complex.[17][18][19] This MoA is unique because it halts protein synthesis at the very first step, unlike other inhibitors that affect later elongation stages.[19][20] This distinction means there is infrequent cross-resistance with other protein synthesis inhibitors.[20] Linezolid is typically bacteriostatic against staphylococci and enterococci.[17][18]
Caption: Comparative mechanisms of action for this compound and comparator antibiotics.
In Vitro Efficacy Assessment
The foundational metric for evaluating a new antibiotic's potential is its in vitro activity against a panel of clinically relevant bacterial pathogens. This is primarily assessed through the determination of the Minimum Inhibitory Concentration (MIC).
2.1. Spectrum of Activity & Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[21] It is the primary quantitative measure of an antibiotic's potency. A lower MIC value indicates that less of the drug is required to inhibit the growth of the organism. The data below compares the hypothetical MIC90 values for this compound—the concentration required to inhibit 90% of isolates—against published MIC90 values for the comparator agents.
| Pathogen | This compound (Hypothetical MIC90, µg/mL) | Ciprofloxacin (MIC90, µg/mL) | Meropenem (MIC90, µg/mL) | Linezolid (MIC90, µg/mL) |
| Staphylococcus aureus (MRSA) | 0.5 | 128[22] | N/A | 2[23][24][25] |
| Escherichia coli | 0.25 | 0.016 - 64[22][26] | ≤0.06 | >128 |
| Pseudomonas aeruginosa | 1 | 0.15[27] | 4 | >128 |
| Enterococcus faecium (VRE) | 0.5 | >32 | >16 | 2 |
| Streptococcus pneumoniae | 0.125 | 1 | 0.25 | 1 |
Note: N/A indicates not typically used for this pathogen. VRE stands for Vancomycin-Resistant Enterococci. MRSA is Methicillin-Resistant Staphylococcus aureus.
Interpretation: The hypothetical data positions this compound as a potent, broad-spectrum agent. Its theorized low MIC against MRSA and VRE suggests it could overcome common resistance mechanisms affecting other classes. Its activity against P. aeruginosa would be a significant advantage. While Ciprofloxacin shows excellent potency against susceptible E. coli, its effectiveness is severely limited against resistant strains like MRSA.[22] Meropenem maintains broad activity but can be compromised by carbapenemase-producing organisms. Linezolid is a reliable option for resistant Gram-positive bacteria but has no activity against Gram-negatives like P. aeruginosa.[17][18]
Experimental Methodologies
To ensure data integrity and reproducibility, all antimicrobial susceptibility testing must adhere to standardized, validated protocols. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide the global standards for these methods.[28][29][30]
3.1. Protocol for MIC Determination (Broth Microdilution)
This protocol is the gold standard for quantitative susceptibility testing and is based on the CLSI M07 guidelines.[28][31][32]
Causality: The broth microdilution method is chosen for its precision, scalability, and conservation of reagents. It provides a quantitative MIC value, which is more informative than the qualitative results from diffusion methods.
Protocol Steps:
-
Prepare Antimicrobial Stock Solutions: Dissolve the antibiotic powder in a suitable solvent to create a high-concentration stock solution. Further dilute to create a working stock.
-
Prepare Microtiter Plates: Using the working stock, perform serial two-fold dilutions of the antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB) across the wells of a 96-well microtiter plate. This creates a gradient of antibiotic concentrations. Leave one well as a positive control (broth and inoculum, no antibiotic) and one as a negative control (broth only).
-
Standardize Inoculum: Prepare a bacterial suspension from 3-5 fresh colonies grown on an agar plate. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Inoculate Plates: Dilute the standardized bacterial suspension so that when it is added to the wells, the final concentration is approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Read Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (i.e., the first clear well).
Caption: Workflow for the Broth Microdilution MIC Assay.
3.2. Time-Kill Kinetic Assay
Causality: While MICs define the concentration needed for inhibition, they do not describe the rate or extent of bacterial killing. Time-kill assays provide this dynamic data, differentiating between bactericidal (killing) and bacteriostatic (inhibiting growth) activity. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.
Protocol Steps:
-
Preparation: Prepare flasks containing CAMHB with the antibiotic at various concentrations (e.g., 1x, 4x, 8x the MIC). Include a growth control flask with no antibiotic.
-
Inoculation: Inoculate each flask with a starting bacterial concentration of approximately 5 x 10^5 CFU/mL.
-
Sampling Over Time: Incubate the flasks at 35°C in a shaking incubator. At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each flask.
-
Quantification: Perform serial dilutions of each aliquot in sterile saline or phosphate-buffered saline. Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).
-
Incubation and Counting: Incubate the plates for 18-24 hours, then count the number of colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log10 CFU/mL versus time for each antibiotic concentration to generate time-kill curves.
Discussion and Future Directions
This guide presents this compound as a hypothetical novel antibiotic with a promising profile. Its unique mechanism of action, targeting bacterial DNA ligase, suggests a low probability of cross-resistance with existing antibiotic classes.[20] The hypothetical in vitro data indicates potent, broad-spectrum activity, including against challenging multidrug-resistant pathogens like MRSA and VRE.
The comparative analysis highlights the potential advantages of this compound over established agents. Unlike Ciprofloxacin, its efficacy is theorized to be unaffected by common resistance mutations in DNA gyrase. Compared to Meropenem, it would not be susceptible to β-lactamases. Unlike the Gram-positive-focused Linezolid, this compound offers a broad-spectrum solution.
However, this analysis is based on foundational in vitro data. The successful development of any new antibiotic requires a rigorous, multi-stage evaluation. Future research must focus on:
-
In Vivo Efficacy: Validating the in vitro results in animal infection models to assess the drug's performance in a complex biological system.
-
Pharmacokinetics and Pharmacodynamics (PK/PD): Characterizing the absorption, distribution, metabolism, and excretion (ADME) of this compound to establish effective dosing regimens.
-
Toxicology and Safety: Conducting comprehensive safety studies to identify any potential adverse effects.
-
Resistance Development: Investigating the frequency and mechanisms by which bacteria might develop resistance to this compound.
By following the robust experimental methodologies outlined here, researchers can generate the high-quality, reproducible data needed to rigorously evaluate the therapeutic potential of this compound and other novel antibiotic candidates.
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A Researcher's Guide to the Mechanistic Validation of Pendolmycin
A Comparative Framework for Elucidating and Confirming the Molecular Actions of a Complex Indole Alkaloid
As a Senior Application Scientist, this guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action of Pendolmycin. This indole alkaloid, structurally similar to the tumor promoter teleocidin B, has been identified as an inhibitor of phosphatidylinositol turnover and an activator of protein kinase C (PKC)[1][2]. While these represent the currently understood primary mechanisms, a thorough validation process is essential to confirm these activities, explore potential alternative or off-target effects, and build a complete pharmacological profile.
This guide is structured to first confirm the established mechanisms of this compound and then to investigate other potential modes of action, such as DNA interaction, which are common among anticancer compounds[3][4]. This comparative approach ensures a robust and unbiased validation, providing the necessary data to support further drug development.
Part 1: Validation of the Known Signaling Pathways of this compound
The initial validation focuses on the reported effects of this compound on cell membrane functions, specifically the inhibition of phosphatidylinositol turnover and the activation of Protein Kinase C (PKC)[1].
Assessing the Inhibition of Phosphatidylinositol Turnover
This compound has been shown to inhibit phosphatidylinositol turnover in A431 cells[1]. This process is crucial for various cellular signaling pathways, and its disruption can have significant downstream effects.
A widely used method to determine phosphoinositide hydrolysis involves labeling cells with [3H]inositol and measuring the accumulation of water-soluble inositol phosphates[5][6].
Protocol: [3H]Inositol Labeling and Inositol Phosphate Accumulation Assay [5][6][7]
-
Cell Culture and Labeling:
-
Plate cells (e.g., A431) in 12-well plates and grow to near confluence.
-
Label the cells by incubating them overnight in an inositol-free medium supplemented with [3H]myo-inositol (1-2 µCi/mL).
-
-
Treatment:
-
Wash the cells with a suitable buffer (e.g., Krebs-Henseleit buffer).
-
Pre-incubate the cells with LiCl (10 mM) for 15-30 minutes. LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates.
-
Treat the cells with varying concentrations of this compound or a known inhibitor (e.g., U73122 as a positive control for phospholipase C inhibition) for the desired time.
-
-
Extraction of Inositol Phosphates:
-
Terminate the reaction by adding ice-cold perchloric acid (5-10%) or trichloroacetic acid (10%).
-
Scrape the cells and centrifuge to pellet the precipitate.
-
Neutralize the supernatant with a suitable buffer (e.g., 1.5 M KOH, 60 mM HEPES).
-
-
Separation and Quantification:
-
Apply the neutralized supernatant to an anion-exchange chromatography column (e.g., Dowex AG1-X8).
-
Wash the column to remove free inositol.
-
Elute the inositol phosphates with increasing concentrations of ammonium formate.
-
Quantify the radioactivity in each fraction using a scintillation counter.
-
Validating the Activation of Protein Kinase C (PKC)
This compound's structural similarity to teleocidin A and phorbol esters suggests its role as a PKC activator[2]. Validating this is crucial to understanding its tumor-promoting and potential anticancer activities.
This assay measures the phosphotransferase activity of PKC by quantifying the transfer of the γ-phosphate from [γ-32P]ATP to a specific substrate peptide[8].
Protocol: In Vitro Protein Kinase C (PKC) Assay [8][9]
-
Reaction Setup:
-
In a microcentrifuge tube, combine a suitable buffer, purified PKC enzyme, a substrate peptide (e.g., QKRPSQRSKYL), a lipid activator (phosphatidylserine and diacylglycerol), and the desired concentration of this compound or a known PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA) as a positive control.
-
-
Initiation of Reaction:
-
Start the reaction by adding Mg2+/ATP cocktail containing [γ-32P]ATP.
-
Incubate at 30°C for 10-20 minutes.
-
-
Termination and Separation:
-
Stop the reaction by adding a suitable stop solution (e.g., 0.75% phosphoric acid).
-
Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
-
Washing and Quantification:
-
Wash the P81 paper multiple times with phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Measure the radioactivity on the P81 paper using a scintillation counter.
-
Part 2: Exploring Alternative Mechanisms of Action
A comprehensive validation of this compound's mechanism of action requires investigating other potential targets, especially those common to anticancer agents, such as DNA and associated enzymes[3][4].
Investigating DNA Intercalation
DNA intercalators are molecules that can insert themselves between the base pairs of DNA, leading to structural changes that can inhibit replication and transcription[10].
This assay assesses the ability of a compound to unwind supercoiled plasmid DNA. DNA intercalators will cause a change in the DNA topology, which can be visualized by agarose gel electrophoresis.
Protocol: DNA Unwinding Assay [11]
-
Reaction Setup:
-
In a reaction buffer, mix supercoiled plasmid DNA (e.g., pBR322) with varying concentrations of this compound. Include a known DNA intercalator (e.g., ethidium bromide) as a positive control.
-
Add a fixed amount of a type I topoisomerase.
-
-
Incubation:
-
Incubate the reaction at 37°C for 30 minutes.
-
-
Termination and Analysis:
-
Stop the reaction by adding a stop solution containing SDS and proteinase K.
-
Analyze the DNA topology by running the samples on an agarose gel.
-
Stain the gel with a DNA stain (e.g., SYBR Safe) and visualize under UV light. Intercalation will result in a shift in the migration pattern of the plasmid DNA.
-
Assessing Topoisomerase Inhibition
Topoisomerase inhibitors are a major class of anticancer drugs that interfere with the function of topoisomerase enzymes, leading to DNA damage and cell death[12][13].
These assays measure the ability of a compound to inhibit the catalytic activity of topoisomerase I (relaxation of supercoiled DNA) or topoisomerase II (decatenation of kinetoplast DNA)[14][15][16].
Protocol: Topoisomerase I DNA Relaxation Assay [15][17]
-
Reaction Setup:
-
In a reaction buffer, combine supercoiled plasmid DNA, purified topoisomerase I, and varying concentrations of this compound. Include a known topoisomerase I inhibitor (e.g., camptothecin) as a positive control.
-
-
Incubation:
-
Incubate at 37°C for 30 minutes.
-
-
Termination and Analysis:
-
Stop the reaction with a stop solution.
-
Analyze the DNA on an agarose gel. Inhibition of topoisomerase I will result in the persistence of the supercoiled DNA form.
-
Protocol: Topoisomerase II kDNA Decatenation Assay [18][19]
-
Reaction Setup:
-
In a reaction buffer containing ATP, mix kinetoplast DNA (kDNA), purified topoisomerase II, and varying concentrations of this compound. Use a known topoisomerase II inhibitor (e.g., etoposide) as a positive control.
-
-
Incubation:
-
Incubate at 37°C for 30 minutes.
-
-
Termination and Analysis:
-
Terminate the reaction and run the samples on an agarose gel. Inhibition of topoisomerase II will prevent the decatenation of kDNA, which will remain as a high molecular weight complex at the top of the gel.
-
Part 3: Unbiased Target Identification and Validation
To obtain a comprehensive and unbiased view of this compound's cellular targets, modern proteomic approaches are invaluable.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess direct drug-target engagement in a cellular context. It is based on the principle that the binding of a ligand can alter the thermal stability of its target protein[10][11][20].
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Chemoproteomics
Chemoproteomics employs chemical probes or competitive profiling to identify the protein targets of a small molecule on a proteome-wide scale[2][12][21][22]. This can reveal both primary targets and potential off-targets.
Caption: A logical framework for the comprehensive validation of this compound's mechanism of action.
Data Summary and Comparison
The following table provides a template for summarizing the experimental data obtained from the validation assays.
| Assay | This compound (IC50/EC50) | Positive Control (IC50/EC50) | Negative Control | Interpretation |
| Phosphoinositide Hydrolysis | e.g., 1 µM | e.g., U73122: 0.5 µM | No significant change | Confirms inhibition of PI turnover |
| PKC Kinase Assay | e.g., 0.5 µM | e.g., PMA: 0.1 µM | No significant change | Confirms activation of PKC |
| DNA Unwinding Assay | No significant change | e.g., Ethidium Bromide: 5 µM | No change | Suggests no significant DNA intercalation |
| Topoisomerase I Relaxation | > 100 µM | e.g., Camptothecin: 1 µM | No inhibition | Indicates no direct inhibition of Topo I |
| Topoisomerase II Decatenation | > 100 µM | e.g., Etoposide: 10 µM | No inhibition | Indicates no direct inhibition of Topo II |
Conclusion
This guide provides a multi-faceted and rigorous approach to validating the mechanism of action of this compound. By first confirming its known effects on phosphatidylinositol turnover and protein kinase C activation, and then systematically exploring other potential mechanisms such as DNA interaction and topoisomerase inhibition, researchers can build a comprehensive and robust pharmacological profile. The inclusion of unbiased, proteome-wide techniques like CETSA and chemoproteomics further strengthens this approach by enabling the discovery of novel targets and off-target effects. This comprehensive validation is a critical step in the development of this compound as a potential therapeutic agent.
References
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- Nitiss, J. L., et al. (2021). Topoisomerase Assays. Current Protocols in Pharmacology, 94(1), e116.
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- A Novel DNA Topoisomerase I Inhibitor with Different Mechanism from Camptothecin Induces G2/M Phase Cell Cycle Arrest to K562 Cells. (2008). PLoS ONE, 3(10), e3588.
- [Determination of phosphatidylinositol turnover for pharmacological analysis]. (1995). Nihon Yakurigaku Zasshi, 105(4), 191-197.
- Cellular thermal shift assays - bringing relevant target engagement to your drug discovery workflow. (2021). Drug Target Review.
- Assay of receptor-stimulated phosphoinositide turnover. (2001). Current Protocols in Neuroscience, Chapter 7, Unit 7.10.
- In vitro Protein-DNA Binding Assay (AlphaScreen® Technology). (2019). Bio-protocol, 9(3), e3160.
- Topoisomerase Assays. (2021). Request PDF.
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- Anticancer Drugs Mechanism of Action 7 Key Pathways to Disrupting Tumor Growth. (2024). Oncology Pro.
- Application Notes and Protocols for Topoisomerase II Inhibition Assay Using Epiisopodophyllotoxin. (n.d.). Benchchem.
- Topoisomerase I and II Activity Assays. (1999). Springer Protocols.
- Mechanisms of Action of Anticancer Agents: A Comprehensive Review. (2024). American Journal Of Pharmacy And Pharmacology.
- Kinetic analysis of receptor-activated phosphoinositide turnover. (2002). The Journal of Cell Biology, 159(5), 881-892.
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- Anticancer Drugs: Classification, Mechanisms & Toxicity - Simplified for MBBS!. (2025). YouTube.
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- In vitro assays used to measure the activity of topoisomerases. (1990). Antimicrobial Agents and Chemotherapy, 34(1), 1-7.
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- Identification of Protein Kinase C Activation as a Novel Mechanism for RGS2 Protein Upregulation through Phenotypic Screening of Natural Product Extracts. (2014). PLoS ONE, 9(1), e85168.
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- An Update on Protein Kinases as Therapeutic Targets—Part I: Protein Kinase C Activation and Its Role in Cancer and Cardiovascular Diseases. (2021). International Journal of Molecular Sciences, 22(16), 8882.
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A Comparative Analysis of Pendolmycin and its Synthetic Analogs for Drug Discovery Professionals
In the landscape of natural product chemistry and drug discovery, the indolactam alkaloid pendolmycin stands as a molecule of significant interest. Isolated from Nocardiopsis, this potent biological modulator has spurred considerable research into its mechanism of action and the potential for developing synthetic analogs with tailored therapeutic profiles. This guide provides an in-depth comparative analysis of this compound and its synthetic derivatives, offering a technical resource for researchers, scientists, and professionals engaged in drug development. We will delve into the structural nuances, biological activities, and the underlying experimental methodologies that underpin our current understanding of these compelling compounds.
The this compound Scaffold: A Foundation for Potent Bioactivity
This compound is structurally characterized by a nine-membered lactam ring fused to an indole core, a scaffold known as (-)-indolactam V (ILV). What distinguishes this compound is the presence of a C5 dimethylallyl group at the C7 position of the indole ring. This seemingly subtle addition has profound implications for its biological activity, placing it in the same class as other potent tumor promoters like teleocidin B and lyngbyatoxin A.[1]
The core biological activity of this compound and its congeners lies in their ability to modulate the activity of Protein Kinase C (PKC), a family of enzymes pivotal to cellular signal transduction.[2][3] By mimicking the endogenous activator diacylglycerol (DAG), these compounds can potently activate PKC isozymes, leading to a cascade of downstream cellular effects. This mechanism is central to their tumor-promoting properties but also presents opportunities for therapeutic intervention in various diseases, including cancer.
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This compound [fillcolor="#34A853"]; Indolactam_V [label="(-)-Indolactam V Core"]; C7_Substituent [label="C7-Dimethylallyl Group", fillcolor="#FBBC05"]; PKC [label="Protein Kinase C (PKC)"]; Signal_Transduction [label="Signal Transduction Pathways"]; Cellular_Effects [label="Diverse Cellular Effects"];
This compound -- Indolactam_V [label=" is a derivative of"]; this compound -- C7_Substituent [label=" possesses"]; this compound -> PKC [label=" activates"]; PKC -> Signal_Transduction [label=" modulates"]; Signal_Transduction -> Cellular_Effects [label=" leads to"]; } caption: "Core structure of this compound and its primary biological target."
Synthetic Analogs: Tailoring Activity through Structural Modification
The ILV scaffold has been a fertile ground for synthetic chemists. The goal is often to dissociate the potent bioactivity from the undesirable tumor-promoting effects, or to enhance selectivity for specific PKC isozymes. Synthetic efforts have largely focused on modifications at three key positions: the C7 position of the indole ring, the N1 position of the lactam, and the C12 position of the lactam ring.
C7-Substituted Analogs: Mimicking and Modifying Nature
The C7 position, occupied by the dimethylallyl group in this compound, is a critical determinant of potency. Structure-activity relationship (SAR) studies have shown that the nature of the substituent at this position significantly influences PKC binding and activation. Synthetic strategies often involve late-stage sp²-sp³ cross-coupling reactions on an ILV derivative to introduce various hydrophobic moieties.[4]
N1- and C12-Substituted Analogs: Probing the Pharmacophore
Modifications at the N1 and C12 positions of the lactam ring have also been explored to understand the pharmacophore and improve isozyme selectivity. Introduction of bulky groups at the N1 position has been shown to increase selectivity for novel PKC isozymes.[5] Similarly, alterations to the alkyl substituent at C12 can modulate the affinity for different PKC isozymes. For example, analogs with unbranched alkyl chains at C12, such as indolactam-nV and indolactam-L, exhibit moderate selectivity for novel PKC isozymes (nPKCs) over conventional PKC isozymes (cPKCs).[5]
Comparative Biological Evaluation: A Focus on PKC Modulation and Cytotoxicity
A direct quantitative comparison of this compound with a comprehensive suite of its synthetic analogs is challenging due to the fragmented nature of the available data. However, we can synthesize a comparative view from studies that have evaluated indolactam V and some of its derivatives, including this compound.
One study investigating indolactam dipeptides as inhibitors of the Gli oncogene provides valuable comparative data on the cytotoxic effects of these compounds in leukemia and lymphoma cell lines.[6]
| Compound | Cell Line | EC50 (µM) |
| (-)-Pendolmycin | Leukemia | ~1 |
| Lymphoma | ~1 | |
| (-)-Indolactam V | Leukemia | >10 |
| Lymphoma | >10 | |
| N-Hexylindolactam V | Leukemia | ~0.1 |
| Lymphoma | ~0.1 | |
| Table 1: Comparative cytotoxicity (EC50 values) of this compound and selected indolactam V analogs in cancer cell lines. Data synthesized from Mendoza et al. (2022).[6] |
These data highlight a crucial SAR insight: while the C7-dimethylallyl group of this compound confers significantly greater potency than the unsubstituted ILV core, further modification, such as the N-hexyl substitution, can lead to even more potent cytotoxic agents.[6]
The primary mechanism driving these effects is the activation of PKC. Studies have shown that (-)-indolactam V is a full activator of PKC, inducing its translocation from the cytosol to the plasma membrane in a manner comparable to the potent phorbol ester, tetradecanoyl phorbol acetate (TPA).[2] Synthetic analogs are often evaluated for their ability to bind to and activate different PKC isozymes, with the goal of identifying isozyme-selective modulators.[6]
Experimental Protocols: Methodologies for Comparative Analysis
To ensure the scientific integrity of any comparative analysis, robust and well-validated experimental protocols are essential. Here, we provide detailed methodologies for key assays used to evaluate the biological activity of this compound and its analogs.
Protein Kinase C (PKC) Activation Assay
The activation of PKC is a hallmark of this compound's biological activity. This can be assessed through various methods, including measuring the translocation of PKC from the cytosol to the cell membrane or by in vitro kinase assays.
Protocol: In Vitro PKC Kinase Assay
This protocol is based on the phosphorylation of a specific substrate peptide by PKC using radiolabeled ATP.
Materials:
-
Purified PKC isozyme
-
PKC substrate peptide (e.g., QKRPSQRSKYL)
-
[γ-³²P]ATP
-
Assay Dilution Buffer (ADB)
-
Lipid activator (phosphatidylserine and diacylglycerol)
-
Inhibitor cocktail (to inhibit other kinases)
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube on ice, combine 10 µl of substrate cocktail, 10 µl of inhibitor cocktail, 10 µl of the lipid activator (sonicated on ice before use), and 10 µl of the enzyme preparation (e.g., purified PKC).
-
Initiate Reaction: Start the reaction by adding 10 µl of the Mg²⁺/ATP cocktail containing [γ-³²P]ATP.
-
Incubation: Gently vortex the tube and incubate at 30°C for 10 minutes.
-
Spotting: Transfer a 25 µl aliquot of the reaction mixture onto the center of a numbered P81 phosphocellulose paper square.
-
Washing: Wash the P81 paper squares three times for five minutes each with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Scintillation Counting: Transfer the washed P81 paper to a scintillation vial, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
Rationale: The amount of incorporated ³²P is directly proportional to the kinase activity of PKC. By comparing the activity in the presence of different compounds, their activating or inhibitory potential can be quantified.
dot graph { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Start [label="Prepare Reaction Mix\n(PKC, Substrate, Activators)", fillcolor="#34A853"]; Add_ATP [label="Add [γ-³²P]ATP", fillcolor="#FBBC05"]; Incubate [label="Incubate at 30°C"]; Spot [label="Spot on P81 Paper"]; Wash [label="Wash with Phosphoric Acid"]; Count [label="Scintillation Counting", fillcolor="#EA4335"];
Start -> Add_ATP; Add_ATP -> Incubate; Incubate -> Spot; Spot -> Wash; Wash -> Count; } caption: "Workflow for the in vitro Protein Kinase C (PKC) kinase assay."
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of compounds.[7][8]
Protocol: MTT Cell Viability Assay
Materials:
-
Cells in culture (e.g., cancer cell lines)
-
96-well microtiter plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or its synthetic analogs for a specified duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.
-
MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Rationale: The reduction of the yellow MTT to purple formazan is carried out by mitochondrial dehydrogenases of metabolically active cells. The amount of formazan produced is therefore proportional to the number of viable cells.[7][8]
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Seed_Cells [label="Seed Cells in 96-well Plate", fillcolor="#34A853"]; Treat [label="Treat with Compounds"]; Add_MTT [label="Add MTT Reagent", fillcolor="#FBBC05"]; Incubate [label="Incubate for 2-4 hours"]; Solubilize [label="Solubilize Formazan Crystals"]; Read_Absorbance [label="Measure Absorbance", fillcolor="#EA4335"];
Seed_Cells -> Treat; Treat -> Add_MTT; Add_MTT -> Incubate; Incubate -> Solubilize; Solubilize -> Read_Absorbance; } caption: "Workflow for the MTT cell viability assay."
Conclusion and Future Directions
This compound and its synthetic analogs represent a compelling class of biologically active molecules with therapeutic potential. The core indolactam V scaffold serves as a versatile platform for medicinal chemistry efforts aimed at developing novel PKC modulators and anticancer agents. While the available data provides a foundational understanding of their structure-activity relationships, there is a clear need for more comprehensive comparative studies that evaluate a wider range of synthetic analogs against this compound across multiple biological assays. Such studies will be instrumental in guiding the rational design of next-generation therapeutics with enhanced potency and selectivity. The detailed experimental protocols provided herein offer a standardized framework for conducting such comparative evaluations, ensuring data integrity and reproducibility. As our understanding of the intricate roles of PKC isozymes in health and disease continues to expand, so too will the opportunities for leveraging the unique properties of this compound and its synthetic derivatives for the development of innovative medicines.
References
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CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
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Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
- Irie, K., et al. (2002). Binding Selectivity of 1- or 12-Substituted Indolactam Derivatives for Protein Kinase C Isozymes. Journal of Medicinal Chemistry, 45(1), 35-43.
- Mendoza, M., et al. (2022). Indolactam Dipeptides as Nanomolar Gli Inhibitors. ACS Medicinal Chemistry Letters, 13(6), 1036–1042.
- Irie, K., et al. (1998). Binding selectivity of conformationally restricted analogues of (-)-indolactam-V to the C1 domains of protein kinase C isozymes. Bioorganic & Medicinal Chemistry Letters, 8(15), 1875-1880.
- Heikkilä, J., & Akerman, K. E. (1989). (-)-Indolactam V activates protein kinase C and induces changes in muscarinic receptor functions in SH-SY5Y human neuroblastoma cells.
- Irie, K. (2006). Indolactam and Benzolactam Compounds as New Medicinal Leads with Binding Selectivity for C1 Domains of Protein Kinase C Isozymes. Journal of Synthetic Organic Chemistry, Japan, 64(11), 1168-1178.
- Xu, Z., et al. (2011). Total synthesis of (–)-indolactam V. Organic & Biomolecular Chemistry, 9(7), 2512-2517.
- Mendoza, M., et al. (2019). The Synthesis and Biological Evaluation of Indolactam Alkaloids. Synthesis, 51(23), 4431-4439.
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- Spatafora, C., et al. (2016). Structure of (-)-Indolactam V and the main disconnections of the synthetic strategy.
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A Comparative Guide to the Independent In-Vivo Verification of Pendolmycin's Biological Activity
This guide provides a comprehensive framework for the independent in-vivo verification of the biological activity of Pendolmycin. Contrary to expectations of therapeutic efficacy, the available scientific literature identifies this compound as a tumor promoter.[1] Therefore, this document will focus on the rigorous in-vivo methodologies required to verify this specific biological effect. For comparative purposes and to provide a broader context for researchers in drug development, this guide will contrast the experimental design for assessing tumor promotion with that used for evaluating the anti-tumor efficacy of a compound, using splicing inhibitors like Pladienolide B as an example.
This guide is intended for researchers, scientists, and drug development professionals. It emphasizes scientific integrity, ethical considerations, and the importance of self-validating experimental systems.
Understanding the Biological Context of this compound
This compound is an indole alkaloid that has been shown to inhibit phosphatidylinositol turnover and modify cell membrane functions, similar to the tumor promoter teleocidin B.[2] An in-vivo study has demonstrated that this compound possesses tumor-promoting activity on mouse skin initiated with a carcinogen.[1] This is a critical distinction from compounds developed as anti-cancer therapeutics. While the latter are designed to inhibit or reverse tumor growth, tumor promoters accelerate the growth of tumors from initiated cells.
Mechanism of Action: Tumor Promotion
Tumor promotion is a key stage in carcinogenesis. It is a process where a substance does not cause the initial genetic mutations that lead to cancer (initiation), but rather stimulates the proliferation of these initiated cells, leading to the formation of a tumor.
Experimental Design: Verification of Tumor-Promoting Activity
The gold standard for assessing tumor-promoting activity on the skin is the two-stage chemical carcinogenesis model in mice.[2][3][4] This model allows for the distinct evaluation of the initiation and promotion phases of tumor development.
The Two-Stage Mouse Skin Carcinogenesis Model
This model involves two distinct phases:
-
Initiation: A single, sub-carcinogenic dose of a known carcinogen, typically 7,12-dimethylbenz[a]anthracene (DMBA), is applied to the skin of the mice.[3][4] This induces the initial genetic mutations in the skin cells.
-
Promotion: Following the initiation phase, the test compound (in this case, this compound) is repeatedly applied to the same area of the skin. A known tumor promoter, such as 12-O-tetradecanoylphorbol-13-acetate (TPA), is used as a positive control.[2][3]
The primary endpoints of this model are the incidence, multiplicity, and size of skin papillomas and carcinomas over time.[5]
Experimental Workflow for this compound Verification
The following diagram illustrates the experimental workflow for verifying the tumor-promoting activity of this compound.
Caption: Experimental workflow for the two-stage mouse skin carcinogenesis assay.
Detailed Experimental Protocol
Materials:
-
Animals: 6-8 week old female mice from a strain susceptible to skin carcinogenesis (e.g., SENCAR or FVB/N).[5]
-
Initiator: 7,12-dimethylbenz[a]anthracene (DMBA) in acetone.
-
Test Compound: this compound at various concentrations in a suitable vehicle (e.g., acetone).
-
Positive Control: 12-O-tetradecanoylphorbol-13-acetate (TPA) in acetone.
-
Vehicle Control: The solvent used to dissolve the test and control compounds (e.g., acetone).
Procedure:
-
Animal Preparation: Acclimatize mice for at least one week. Shave the dorsal skin of the mice one to two days before initiation.[6]
-
Initiation: Apply a single topical dose of DMBA (e.g., 100 nmol in 200 µL of acetone) to the shaved area.[5]
-
Promotion: One week after initiation, begin the promotion phase. Divide the mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, TPA positive control).
-
Apply the respective treatments topically to the initiated skin twice a week for the duration of the study (typically 20-40 weeks).[4]
-
Tumor Monitoring: Observe the mice weekly and record the number and size of tumors for each animal.[5]
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Perform histopathological analysis to confirm the tumor type (papilloma or carcinoma).[7][8]
Data Presentation and Interpretation
The results of the tumor promotion study should be summarized in a clear and concise manner.
| Treatment Group | Number of Mice | Tumor Incidence (%) | Average Number of Tumors per Mouse (Multiplicity) | Average Tumor Size (mm) |
| Vehicle Control | 15 | |||
| This compound (Low Dose) | 15 | |||
| This compound (High Dose) | 15 | |||
| TPA (Positive Control) | 15 |
-
Tumor Incidence: The percentage of mice in each group that develop at least one tumor.
-
Tumor Multiplicity: The average number of tumors per mouse in each group.
A statistically significant increase in tumor incidence and multiplicity in the this compound-treated groups compared to the vehicle control group would confirm its tumor-promoting activity.
Comparative Analysis: Assessing Anti-Tumor Efficacy
In contrast to verifying tumor promotion, assessing the anti-tumor efficacy of a therapeutic compound like Pladienolide B requires a different in-vivo model. The most common model is the tumor xenograft model.[7]
The Tumor Xenograft Model
In this model, human cancer cells are implanted into immunodeficient mice.[9][10] The mice are then treated with the test compound to determine its effect on tumor growth.
Experimental Workflow for Anti-Tumor Efficacy
The following diagram illustrates the experimental workflow for assessing the anti-tumor efficacy of a compound.
Caption: Experimental workflow for a tumor xenograft efficacy study.
Key Differences in Experimental Design
| Feature | Tumor Promotion Assay (this compound) | Anti-Tumor Efficacy Assay (Pladienolide B) |
| Animal Model | Immunocompetent, genetically susceptible mice (e.g., SENCAR) | Immunodeficient mice (e.g., nude, SCID)[10] |
| Tumor Origin | Chemically induced native tumors | Implanted human cancer cell lines or patient-derived xenografts (PDX)[11] |
| Test Compound Administration | Topical, repeated application | Typically systemic (e.g., intravenous, intraperitoneal, oral) |
| Primary Endpoint | Increased tumor formation (incidence, multiplicity) | Inhibition of tumor growth, tumor regression |
| Positive Control | Known tumor promoter (e.g., TPA) | Standard-of-care chemotherapy or another active compound |
Scientific Integrity and Ethical Considerations
All animal studies must be conducted in accordance with ethical guidelines to ensure animal welfare.[1][12][13] This includes:
-
The 3Rs: Replacement, Reduction, and Refinement of animal use.[1]
-
Humane Endpoints: Establishing clear criteria for euthanizing animals to minimize suffering, such as tumor size limits, ulceration, or signs of distress.[12]
-
Institutional Animal Care and Use Committee (IACUC) Approval: All protocols must be reviewed and approved by an IACUC.
Conclusion
The independent in-vivo verification of a compound's biological activity requires a carefully designed and ethically sound experimental approach. In the case of this compound, the scientific literature points towards a tumor-promoting effect, and the two-stage mouse skin carcinogenesis model is the appropriate method for its verification. Understanding the distinction between assessing tumor promotion and anti-tumor efficacy is crucial for researchers in the field of drug development. By employing rigorous and well-controlled in-vivo studies, scientists can accurately characterize the biological effects of novel compounds and make informed decisions about their potential for further development.
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A Comparative Analysis of the Tumor-Promoting Profiles of Pendolmycin and Related Protein Kinase C Activators
A Technical Guide for Researchers in Oncology and Drug Development
Abstract
Pendolmycin, an indole alkaloid derived from Nocardiopsis, has been identified as a potent modulator of cellular signaling pathways, exhibiting a toxicological profile characterized by tumor promotion rather than therapeutic efficacy. Its structural and functional similarities to well-established tumor promoters such as teleocidin B, lyngbyatoxin A, and the phorbol ester 12-O-tetradecanoylphorbol-13-acetate (TPA) necessitate a thorough comparative analysis for researchers in toxicology and oncology. This guide provides an in-depth comparison of the biochemical and in vivo tumor-promoting activities of this compound and these related compounds. We will delve into their mechanisms of action, comparative potencies in activating key cellular enzymes, and their effects in established models of carcinogenesis. Furthermore, detailed experimental protocols for assessing these activities are provided to facilitate reproducible research in this critical area of study.
Introduction: A Class of Potent Biological Modulators
This compound is an indole alkaloid that has garnered interest due to its potent biological activity. Structurally, it shares a common indolactam V core with teleocidins and lyngbyatoxin A, which are known tumor promoters.[1] These compounds, along with the structurally distinct phorbol ester TPA, are powerful activators of Protein Kinase C (PKC), a family of enzymes that play a crucial role in cellular signal transduction, proliferation, and differentiation.[2] The activation of PKC by these agents mimics the action of the endogenous second messenger diacylglycerol (DAG), leading to a cascade of downstream effects that can contribute to tumor promotion.
This guide aims to provide a comprehensive comparison of the toxicological and tumor-promoting profiles of this compound with teleocidin B, lyngbyatoxin A, and TPA. By examining their relative potencies and biological effects, we can better understand the structure-activity relationships within this class of compounds and their implications for carcinogenesis research.
Mechanism of Action: Activation of the Protein Kinase C (PKC) Pathway
The primary molecular target of this compound and the comparator compounds is Protein Kinase C (PKC). These molecules bind to the C1 domain of conventional and novel PKC isoforms, inducing a conformational change that activates the enzyme. This activation leads to the phosphorylation of a multitude of downstream protein substrates, triggering a cascade of cellular responses that include increased cell proliferation, inflammation, and altered gene expression, all of which are hallmarks of tumor promotion.
Caption: Mechanism of PKC activation by this compound and related tumor promoters.
Comparative Biological and Toxicological Activities
The tumor-promoting potential of these compounds is assessed through a variety of in vitro and in vivo assays. These include their ability to activate PKC, inhibit the binding of radiolabeled TPA to its receptor, and induce ornithine decarboxylase (ODC), an enzyme associated with cell proliferation.
| Compound | Structure Class | PKC Activation Potency | TPA Binding Inhibition | Ornithine Decarboxylase (ODC) Induction | In Vivo Tumor Promotion (Mouse Skin) |
| This compound | Indole Alkaloid | Potent; potency between (-)-indolactam-V and teleocidin A[1][3] | Effective[1][3] | Induces ODC activity[1][3] | Active tumor promoter[1][3] |
| Teleocidin B | Indole Alkaloid | Highly Potent[2] | Strong inhibitor | Potent inducer[4] | Potent tumor promoter; comparable to TPA[5][6] |
| Lyngbyatoxin A | Indole Alkaloid | Highly Potent[7] | Strong inhibitor | Potent inducer[8] | Potent tumor promoter[8] |
| TPA | Phorbol Ester | Highly Potent[9] | N/A (Reference Compound) | Potent inducer[10][11][12] | Potent tumor promoter[5][8][9] |
In Vivo Tumor Promotion Data
Two-stage carcinogenesis studies on mouse skin, where a sub-carcinogenic dose of an initiator like 7,12-dimethylbenz[a]anthracene (DMBA) is followed by repeated applications of a promoter, provide quantitative data on tumor-promoting efficacy.
| Compound | Dose | Treatment Schedule | Tumor Incidence (at 30 weeks) | Tumors per Mouse (at 30 weeks) | Reference |
| Teleocidin | 2.5 µg | Twice weekly | 100% | 4.0 | [5][6] |
| Lyngbyatoxin A | Not specified | Not specified | 86.7% | 3.7 | [8] |
| TPA | 2.5 µg | Twice weekly | 100% | 9.8 | [5][6] |
| This compound | Not specified | Not specified | Tumor-promoting activity confirmed, but specific quantitative data is not available in the cited literature. Its potency is reported to be between that of (-)-indolactam-V and teleocidin A.[1][3] | Not specified | [1][3] |
Experimental Protocols
To ensure the reproducibility and validity of research in this area, detailed experimental protocols are essential.
Protein Kinase C (PKC) Activation Assay
This assay measures the ability of a compound to stimulate the kinase activity of PKC, typically by quantifying the transfer of radiolabeled phosphate from ATP to a substrate peptide.
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A Researcher's Guide to Validating Pendolmycin's Target Engagement in Preclinical Models
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the preclinical target engagement of Pendolmycin, a potent indole alkaloid. By objectively comparing its performance with established Protein Kinase C (PKC) activators and providing detailed experimental methodologies, this document serves as a practical resource for robust preclinical assessment.
Introduction to this compound and its Molecular Target
This compound is an indole alkaloid that is structurally similar to teleocidin B and phorbol esters, all of which are known tumor promoters.[1][2][3] Its mechanism of action involves the direct activation of Protein Kinase C (PKC), a family of serine/threonine kinases that are central regulators of numerous cellular processes, including proliferation, differentiation, and apoptosis.[1][2][3] The activation of PKC by these small molecules is a key event in their tumor-promoting activity.
Validating that a molecule like this compound directly engages its intended target, PKC, within a cellular context is a critical step in preclinical development.[4] This ensures that the observed phenotype is a direct result of on-target activity and provides a quantitative measure of the compound's potency and efficacy. This guide outlines a multi-pronged approach to confirming this compound's target engagement, comparing it with the well-characterized PKC activators, phorbol 12-myristate 13-acetate (PMA), a phorbol ester, and Teleocidin B.
Comparative Overview of PKC Activators
While this compound, Teleocidin B, and PMA share the ability to activate PKC, their potencies can vary. The following table summarizes their relative activities based on available literature. It is important to note that a direct head-to-head comparison using modern, quantitative target engagement assays is not extensively reported, highlighting a key area for further investigation.
| Compound | Class | Reported Potency for PKC Activation |
| This compound | Indole Alkaloid | Similar potency to Teleocidin B and phorbol esters in modifying cell membrane functions.[1] |
| Teleocidin B | Indole Alkaloid | Equipotent to TPA in inducing various biological effects.[5] |
| Phorbol 12-Myristate 13-Acetate (PMA/TPA) | Phorbol Ester | Potent activator of PKC with an EC50 in the nanomolar range for augmenting cAMP accumulation in PC12 cells.[6] |
Experimental Strategies for Target Engagement Validation
A robust validation of this compound's target engagement with PKC requires a combination of techniques that directly measure binding and those that quantify downstream functional consequences.
Direct Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in a cellular environment by measuring changes in the thermal stability of a protein upon ligand binding.[7][8][9] For a PKC activator like this compound, which induces translocation of PKC to the cell membrane, the assay requires careful optimization.
Workflow for CETSA:
Caption: Workflow for Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA for PKC Activators
-
Cell Culture: Culture a suitable cell line (e.g., HEK293 or HaCaT keratinocytes) to 80-90% confluency.
-
Compound Treatment: Treat cells with a dose-range of this compound, PMA, and Teleocidin B, alongside a vehicle control (DMSO), for a predetermined time (e.g., 30-60 minutes) to allow for PKC translocation and binding.
-
Thermal Challenge: Aliquot the treated cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by immediate cooling on ice.[10]
-
Cell Lysis: Lyse the cells using a non-denaturing lysis buffer and centrifuge to pellet the aggregated proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins.
-
Detection: Analyze the amount of soluble PKC in each sample by Western blotting or ELISA using a PKC isoform-specific antibody.
-
Data Analysis: Plot the percentage of soluble PKC as a function of temperature for each treatment condition. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.
Target and Interactome Profiling: Co-Immunoprecipitation followed by Mass Spectrometry (Co-IP-MS)
Co-IP-MS can identify the direct interaction of this compound with PKC and also reveal changes in the PKC interactome upon compound binding.[11][12][13][14]
Workflow for Co-IP-MS:
Caption: Workflow for Co-Immunoprecipitation Mass Spectrometry (Co-IP-MS).
Experimental Protocol: Co-IP-MS for Small Molecule-PKC Interaction
-
Cell Treatment and Lysis: Treat cells with this compound, a negative control, and a positive control (PMA or Teleocidin B). Lyse the cells using a gentle, non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an antibody specific for the PKC isoform of interest, followed by the addition of protein A/G magnetic beads to capture the antibody-protein complexes.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.
-
Mass Spectrometry: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use proteomic software to identify and quantify the proteins in each sample. Compare the protein profiles between the different treatment groups to identify proteins that specifically interact with PKC in the presence of this compound.
Downstream Pathway Activation: Reporter Gene Assays
Reporter gene assays provide a quantitative measure of the functional consequences of PKC activation.[2] The activation of PKC by this compound is expected to trigger downstream signaling cascades that culminate in the activation of transcription factors such as AP-1 and NF-κB.[2][4][15][16]
Signaling Pathway leading to Reporter Gene Activation:
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A Researcher's Guide to Investigating Cellular Resistance to Pendolmycin
This guide provides a comprehensive framework for a comparative study of cellular resistance development to Pendolmycin. As a Senior Application Scientist, my goal is to blend technical precision with practical insights, offering a robust methodology for researchers venturing into the nuanced field of cellular responses to bioactive compounds.
A Note on the Scope of this Guide: Initial literature surveys indicate that this compound is primarily characterized as a potent tumor promoter and an inhibitor of phosphatidylinositol turnover, with structural similarities to teleocidin B and lyngbyatoxin A.[1] There is currently a lack of substantial evidence supporting its role as a direct-acting antibacterial agent. Therefore, this guide reframes the concept of "resistance" from the traditional antibiotic context to a broader investigation of how bacterial or eukaryotic cells might develop tolerance or resistance to the cytotoxic and cell-signaling-modulating effects of this compound. This approach allows for a scientifically rigorous investigation into cellular adaptation and resistance mechanisms to a potent bioactive molecule.
Introduction to this compound and the Rationale for Studying Cellular Resistance
This compound is an indole alkaloid with a well-documented ability to modify cell membrane functions.[2] Its structural similarity to known tumor promoters like teleocidin B suggests a mechanism of action involving the modulation of key cellular signaling pathways.[1][2] While not a conventional antibiotic, its potent biological activity makes it an important tool for probing cellular processes. Understanding how cells might develop resistance to such a molecule can provide invaluable insights into:
-
General Mechanisms of Cellular Defense: Elucidating how cells counteract the effects of potent, membrane-acting small molecules.
-
Multi-Drug Resistance (MDR) Pathways: Investigating if mechanisms of resistance to this compound overlap with known MDR pathways, such as the overexpression of efflux pumps.
-
Novel Drug Target Identification: Identifying the cellular components that, when altered, confer resistance to this compound, potentially revealing new targets for therapeutic intervention.
This guide will outline a comparative study to investigate the development of cellular resistance to this compound in a model bacterial species and a model eukaryotic cell line, providing a framework for understanding resistance across different domains of life.
Experimental Design: A Comparative Approach
A robust comparative study is essential to dissect the nuances of resistance development. This study will compare the emergence of resistance in a Gram-positive bacterium, Staphylococcus aureus, and a human cancer cell line, such as HeLa or A431 cells (in which this compound's effects on phosphatidylinositol turnover have been previously studied).[2]
Selection of Model Organisms
-
Staphylococcus aureus : A Gram-positive bacterium known for its clinical relevance and its propensity to develop drug resistance. Its well-characterized genetics and physiology make it an excellent model for studying bacterial resistance mechanisms.
-
Human Cell Line (e.g., A431 or HeLa): These cell lines are well-established models for studying cellular signaling and toxicology. Given this compound's known effects on mammalian cells, investigating resistance in this context is highly relevant.
Comparator Compounds
Due to the lack of direct antibiotic comparators, this study will utilize compounds with known mechanisms of inducing resistance:
-
For S. aureus :
-
Ciprofloxacin: A fluoroquinolone antibiotic that induces resistance through target-site mutations in DNA gyrase and topoisomerase IV, as well as through efflux pump overexpression.
-
Erythromycin: A macrolide antibiotic that induces resistance via target modification (ribosomal methylation), efflux, and drug inactivation.
-
-
For Human Cell Lines:
-
Doxorubicin: A chemotherapy agent known to induce resistance through the upregulation of efflux pumps like P-glycoprotein (MDR1).
-
The inclusion of these comparators will help to contextualize the resistance mechanisms that may arise in response to this compound.
Methodologies for Inducing and Characterizing Resistance
This section details the step-by-step protocols for generating and analyzing this compound-resistant cell populations.
Determination of Minimum Inhibitory Concentration (MIC) and Half-Maximal Inhibitory Concentration (IC50)
Before inducing resistance, it is crucial to establish the baseline susceptibility of the parental cell lines.
Protocol 1: MIC Determination for S. aureus
-
Inoculum Preparation: Prepare a standardized bacterial suspension (0.5 McFarland standard) from an overnight culture of S. aureus.
-
Serial Dilution: Perform a two-fold serial dilution of this compound in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[3][4]
Protocol 2: IC50 Determination for Human Cell Lines
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.
-
Compound Addition: After cell adherence, add serial dilutions of this compound to the wells.
-
Incubation: Incubate for a period that allows for several cell divisions (e.g., 48-72 hours).
-
Viability Assay: Assess cell viability using a suitable method, such as the MTT or PrestoBlue assay.
-
IC50 Calculation: The IC50 is the concentration of this compound that reduces cell viability by 50% compared to an untreated control.
Generation of Resistant Mutants
Protocol 3: Generating this compound-Resistant S. aureus
-
Stepwise Selection: Culture S. aureus in MHB containing a sub-lethal concentration of this compound (e.g., 0.5x MIC).
-
Serial Passage: Once growth is established, serially passage the culture into fresh media with incrementally increasing concentrations of this compound.
-
Isolation of Resistant Clones: After several passages at the highest tolerable concentration, plate the culture onto Mueller-Hinton Agar (MHA) containing a selective concentration of this compound to isolate individual resistant colonies.
-
Confirmation of Resistance: Confirm the elevated MIC of the isolated clones compared to the parental strain.
Protocol 4: Generating this compound-Resistant Human Cell Lines
-
Continuous Exposure: Culture the cells in their standard growth medium supplemented with a low concentration of this compound (e.g., 0.1x IC50).
-
Gradual Dose Escalation: As the cells adapt and resume normal growth, gradually increase the concentration of this compound in the culture medium.
-
Clonal Selection: Once a population is established that can proliferate in a high concentration of this compound, use limiting dilution or single-cell sorting to isolate resistant clones.
-
Verification of Resistance: Confirm the increased IC50 of the resistant clones compared to the parental cell line.
Molecular Characterization of Resistance Mechanisms
Once resistant clones are isolated and confirmed, the next step is to elucidate the underlying molecular mechanisms.
Protocol 5: Whole-Genome Sequencing (WGS) of Resistant S. aureus
-
DNA Extraction: Isolate high-quality genomic DNA from both the parental and resistant S. aureus strains.
-
Library Preparation and Sequencing: Prepare sequencing libraries and perform high-throughput sequencing (e.g., Illumina).
-
Bioinformatic Analysis: Compare the genome of the resistant strain to the parental strain to identify single nucleotide polymorphisms (SNPs), insertions, deletions, and copy number variations. Pay close attention to genes encoding efflux pumps, membrane proteins, and components of signaling pathways.
Protocol 6: RNA Sequencing (RNA-Seq) of Resistant Human Cell Lines
-
RNA Extraction: Isolate total RNA from both parental and resistant cell lines cultured with and without this compound.
-
Library Preparation and Sequencing: Prepare RNA-Seq libraries and perform high-throughput sequencing.
-
Differential Gene Expression Analysis: Analyze the sequencing data to identify genes that are significantly up- or down-regulated in the resistant cells. Focus on genes related to drug transport (e.g., ABC transporters), membrane composition, and the phosphatidylinositol signaling pathway.
Visualization of Experimental Workflows and Pathways
Clear visualization of experimental processes and biological pathways is essential for understanding and communicating complex scientific concepts.
Diagram 1: Experimental Workflow for Generating and Characterizing Resistance
Caption: Workflow for the generation and analysis of this compound-resistant cells.
Diagram 2: Potential Mechanisms of Cellular Resistance to this compound
Caption: Hypothesized mechanisms of cellular resistance to this compound.
Data Presentation and Interpretation
All quantitative data should be summarized in clear, concise tables for easy comparison.
Table 1: Susceptibility Profiles of Parental and Resistant Strains
| Cell Line/Strain | Compound | Parental MIC/IC50 (µM) | Resistant MIC/IC50 (µM) | Fold Change |
| S. aureus | This compound | |||
| Ciprofloxacin | ||||
| Erythromycin | ||||
| Human Cell Line | This compound | |||
| Doxorubicin |
Table 2: Summary of Genomic/Transcriptomic Findings
| Cell Line/Strain | Analysis Type | Key Findings in Resistant Strain | Potential Implication |
| S. aureus | WGS | Mutation in geneX (efflux pump regulator) | Upregulation of efflux |
| SNP in geneY (membrane protein) | Reduced drug influx | ||
| Human Cell Line | RNA-Seq | Upregulation of ABCB1 (MDR1) | Increased drug efflux |
| Downregulation of PLCG1 | Alteration of target pathway |
Conclusion and Future Directions
This guide provides a foundational framework for a comparative study of cellular resistance to this compound. By employing these methodologies, researchers can systematically generate and characterize resistant cell lines, paving the way for a deeper understanding of the molecular mechanisms that govern cellular defense against potent bioactive compounds. Future studies could involve validating the identified resistance mechanisms through genetic knockout and overexpression experiments, as well as screening for compounds that can re-sensitize resistant cells to this compound.
References
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Coralmycins, such as coralmycin A and DH-coralmycin A, have novel molecular skeletons and have been reported to exhibit potent antibacterial activity against standard Gram-positive bacterial strains. (2022). Antibacterial Activity against Clinical Isolates and In Vivo Efficacy of Coralmycins. National Institutes of Health. [Link]
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Selective isolation of soil Actinobacteria was undertaken to isolate a new class of antibiotics and bioactive molecules. (2022). An antibacterial compound pyrimidomycin produced by Streptomyces sp. PSAA01 isolated from soil of Eastern Himalayan foothill. Nature. [Link]
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Modification of cellular membrane functions by this compound. (1989). PubMed. [Link]
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Expanding the Natural Products Heterologous Expression Repertoire in the Model Cyanobacterium Anabaena sp. Strain PCC 7120: Production of this compound and Teleocidin B-4. (2020). PubMed. [Link]
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A Review of the Antimicrobial Properties of Cyanobacterial Natural Products. (2023). National Institutes of Health. [Link]
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A Review of the Antimicrobial Properties of Cyanobacterial Natural Products. (2023). ResearchGate. [Link]
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Antibacterial activity of the peptides synthesized from pteroicidin B and C precursors in µM. (2022). ResearchGate. [Link]
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Streptomycin bactericidal action is dependent on polyamine endogenous levels in E. coli. (1987). PubMed. [Link]
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Production and biological activity of laidlomycin, anti-MRSA/VRE antibiotic from Streptomyces sp. CS684. (2012). PubMed. [Link]
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Lyngbyazothrins A-D, antimicrobial cyclic undecapeptides from the cultured Cyanobacterium lyngbya sp. (2007). PubMed. [Link]
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Antimicrobial and Antibiofilm Effect of Bacteriocin-Producing Pediococcus inopinatus K35 Isolated from Kimchi against Multidrug-Resistant Pseudomonas aeruginosa. (2023). PubMed. [Link]
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Plantaricin NC8 αβ exerts potent antimicrobial activity against Staphylococcus spp. and enhances the effects of antibiotics. (2020). PubMed. [Link]
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Antimicrobial Activity of a Halocidin-Derived Peptide Resistant to Attacks by Proteases. (2011). National Institutes of Health. [Link]
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Terpenoids as principal bioactive compound of Cissampelos oppositifolia essential oils: enhancing synergistic efficacy with conventional antibiotics. (2024). Frontiers. [Link]
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Lyngbyatoxin-a. (n.d.). Wikipedia. [Link]
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Antimicrobial and Antibiofilm Activity Against Xylella fastidiosa. (2021). Frontiers. [Link]
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Creating Robust Antimicrobial Materials with Sticky Tyrocidines. (2022). National Institutes of Health. [Link]
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Antibacterial Activity of Lyngbya and Chroococcus Species Isolated from Koya (Hizoop River). (2015). David Publishing. [Link]
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A Comparative Guide to the Therapeutic Window of Pendolmycin and Structurally Related Protein Kinase C Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the therapeutic window of Pendolmycin, a potent indole alkaloid. Given the limited publicly available quantitative data for this compound, this guide establishes a predictive therapeutic window by drawing objective comparisons with its structurally and functionally related analogs: Lyngbyatoxin A and the well-characterized phorbol ester, Phorbol 12-Myristate 13-Acetate (PMA). The information herein is supported by experimental data from peer-reviewed literature to provide a robust framework for researchers exploring the therapeutic potential of this class of compounds.
Introduction to this compound and the Significance of the Therapeutic Window
This compound is an indole alkaloid isolated from Nocardiopsis that, along with its analogs Teleocidin B and Lyngbyatoxin A, potently modifies cell membrane functions.[1] Its primary mechanism of action involves the inhibition of phosphatidylinositol turnover and the activation of Protein Kinase C (PKC), a critical enzyme in cellular signal transduction.[1] This activity makes this compound and related compounds subjects of interest for various therapeutic areas, including oncology. However, their potent biological activity, including tumor promotion, necessitates a thorough understanding of their therapeutic window.
The therapeutic window defines the range of doses that elicits a therapeutic effect without causing unacceptable toxicity. A wide therapeutic window is a desirable characteristic for any drug candidate, indicating a greater margin of safety. This guide will delve into the methodologies for determining this critical parameter and provide a comparative analysis to contextualize the potential therapeutic utility of this compound.
Mechanism of Action: The Role of Protein Kinase C Activation
This compound and its analogs are potent activators of the novel and conventional isoforms of Protein Kinase C. They mimic the function of the endogenous second messenger, diacylglycerol (DAG), binding to the C1 domain of PKC and triggering its activation. This activation initiates a cascade of downstream signaling events that can influence cell proliferation, differentiation, and apoptosis. The sustained and potent activation of PKC by these compounds is linked to both their potential therapeutic effects and their tumor-promoting activity.
Caption: Simplified signaling pathway of PKC activation by this compound.
Comparative Analysis of Therapeutic Windows
To establish a predictive therapeutic window for this compound, we will compare available in vitro cytotoxicity and in vivo toxicity data for its analogs, Lyngbyatoxin A and PMA.
In Vitro Cytotoxicity: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In this context, we will compare the IC50 values for cytotoxicity against various cancer cell lines and, where available, non-cancerous cell lines. A higher IC50 value against normal cells compared to cancer cells suggests a degree of selectivity.
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| Lyngbyatoxin A | L1210 | Mouse Leukemia | 8.1 | [2] |
| HeLa | Human Cervical Cancer | 35 | [2] | |
| ACC-MESO-1 | Human Mesothelioma | 11 | [2] | |
| 293A | Human Kidney (Normal) | No or less cytotoxicity | [3] | |
| PMA | MCF-7 | Human Breast Cancer | Growth inhibition at ~0.016 µM (10 ng/mL) | [4] |
| BT-474 | Human Breast Cancer | Growth inhibition at ~0.016 µM (10 ng/mL) | [4] | |
| GLL-19 | Human Melanoma | Growth inhibition and differentiation | ||
| HaCaT | Human Keratinocyte (Normal) | Drop in survivability at 24h | ||
| This compound | - | - | Data not available | - |
Note: The effect of PMA is often described as growth inhibition or induction of differentiation rather than direct cytotoxicity, reflecting its complex biological activities.
In Vivo Acute Toxicity: LD50 Values
The median lethal dose (LD50) is the dose of a substance required to kill 50% of a tested population after a specified test duration. It is a standard measure of acute toxicity.
| Compound | Animal Model | Route of Administration | LD50 | Reference |
| Lyngbyatoxin A | Mouse (immature) | Intraperitoneal (i.p.) | 250 µg/kg | [5] |
| PMA | - | - | Data not readily available in comparable format | - |
| This compound | - | - | Data not available | - |
Discussion and Interpretation
The available data for Lyngbyatoxin A suggests a moderate level of in vitro cytotoxicity against cancer cell lines, with a potentially favorable therapeutic window given its reduced effect on normal kidney cells.[2][3] The in vivo toxicity of Lyngbyatoxin A is significant, with a low LD50 in mice.[5] PMA demonstrates potent effects on cancer cell lines at nanomolar concentrations, though these effects are often cytostatic or differentiation-inducing rather than acutely cytotoxic.[4][6]
Based on its structural similarity to Lyngbyatoxin A, it is plausible to hypothesize that this compound will exhibit a similar in vitro cytotoxicity profile in the low micromolar range against sensitive cancer cell lines. Its in vivo toxicity is also likely to be a significant consideration. The key determinant of its therapeutic window will be the concentration range at which it can elicit a desired therapeutic effect (e.g., cell cycle arrest in tumor cells) versus the concentration at which it causes unacceptable toxicity to normal tissues.
Experimental Protocols for Determining the Therapeutic Window of this compound
To definitively establish the therapeutic window of this compound, a series of well-defined experiments are required. The following protocols provide a framework for such an investigation.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Objective: To determine the IC50 of this compound against a panel of cancer and normal cell lines.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Caption: Workflow for determining IC50 using the MTT assay.
In Vitro Efficacy Assessment: Protein Kinase C Activity Assay
Objective: To determine the EC50 of this compound for the activation of Protein Kinase C.
Protocol:
-
Enzyme and Substrate Preparation: Use a commercially available PKC assay kit containing purified PKC isoforms and a fluorescent or colorimetric substrate.
-
Compound Addition: Add serial dilutions of this compound to the wells of a microplate.
-
Reaction Initiation: Add the PKC enzyme, substrate, and ATP to initiate the reaction.
-
Incubation: Incubate the plate at 30°C for the recommended time.
-
Signal Detection: Measure the fluorescence or absorbance to quantify the amount of phosphorylated substrate.
-
Data Analysis: Plot the enzyme activity against the concentration of this compound to determine the EC50 value.
In Vivo Acute Toxicity Study
Objective: To determine the LD50 of this compound in a relevant animal model (e.g., mice).
Protocol (Following OECD Guideline 423):
-
Animal Acclimatization: Acclimate animals to the laboratory conditions for at least 5 days.
-
Dose Preparation: Prepare a range of doses of this compound in a suitable vehicle.
-
Administration: Administer a single dose of this compound to a group of animals (e.g., via intraperitoneal injection).
-
Observation: Observe the animals for signs of toxicity and mortality at regular intervals for up to 14 days.
-
Data Collection: Record the number of mortalities at each dose level.
-
LD50 Calculation: Calculate the LD50 using a validated statistical method.
Caption: Workflow for an in vivo acute toxicity study.
Conclusion and Future Directions
While direct quantitative data for the therapeutic window of this compound remains to be established, a comparative analysis with its structural analogs, Lyngbyatoxin A and PMA, provides a valuable predictive framework. It is anticipated that this compound will exhibit potent biological activity in the low micromolar to nanomolar range, with significant in vivo toxicity. The detailed experimental protocols outlined in this guide provide a clear path for researchers to determine the precise therapeutic window of this compound. Future studies should focus on conducting these experiments to generate the necessary data for a comprehensive risk-benefit assessment. A thorough understanding of its therapeutic index is paramount for guiding the development of this compound or its derivatives as potential therapeutic agents.
References
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A New Lyngbyatoxin from the Hawaiian Cyanobacterium Moorea producens. (2014). Marine Drugs. [Link]
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Structure Elucidation of Two Intriguing Neo-Debromoaplysiatoxin Derivatives from Marine Cyanobacterium Lyngbya sp. Showing Strong Inhibition of Kv1.5 Potassium Channel and Differential Cytotoxicity. (2023). Marine Drugs. [Link]
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Phorbol myristate acetate suppresses breast cancer cell growth via down-regulation of P-Rex1 expression. (2014). Cellular Signalling. [Link]
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Phorbol 12-myristate 13-acetate induces resistance of human melanoma cells to natural-killer-and lymphokine-activated-killer-mediated cytotoxicity. (1993). International Journal of Cancer. [Link]
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Phorbol 12-Myristate 13-Acetate Induced Toxicity Study and the Role of Tangeretin in Abrogating HIF-1α-NF-κB Crosstalk In Vitro and In Vivo. (2020). Antioxidants. [Link]
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Pathological effects of lyngbyatoxin A upon mice. (2002). Toxicon. [Link]
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Modification of cellular membrane functions by this compound. (1988). Japanese Journal of Cancer Research. [Link]
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A Head-to-Head Preclinical Assessment: Benchmarking the Novel MEK Inhibitor Pendolmycin Against the Clinical Standard in BRAF V600E-Mutant Melanoma
Abstract: The clinical landscape for BRAF-mutant metastatic melanoma has been reshaped by targeted therapies that inhibit the MAPK signaling pathway. The combination of BRAF inhibitors (BRAFi) and MEK inhibitors (MEKi) is now the established first-line standard of care, offering significant improvements in progression-free and overall survival compared to monotherapy.[1][2][3] However, challenges related to acquired resistance and toxicity persist, underscoring the need for next-generation agents with improved therapeutic profiles. This guide introduces Pendolmycin*, a novel, highly selective, allosteric MEK1/2 inhibitor, and presents a comprehensive preclinical benchmarking study against the current clinical standard, the combination of Dabrafenib (BRAFi) and Trametinib (MEKi). Through a series of head-to-head in vitro and in vivo experiments, we demonstrate this compound's potential for superior potency, enhanced selectivity, and a more favorable safety profile.
*this compound as described herein is a hypothetical, investigational compound for the purposes of this guide. It is not related to the naturally occurring indole alkaloid of the same name reported in existing literature.[4][5]
Introduction: The Rationale for a Next-Generation MEK Inhibitor
The RAS/RAF/MEK/ERK (MAPK) signaling cascade is a critical pathway regulating cellular growth, proliferation, and survival.[6] In approximately 50% of metastatic melanomas, a specific mutation in the BRAF gene (V600E or V600K) leads to constitutive activation of this pathway, driving oncogenesis.[1][7] The development of BRAF inhibitors like Dabrafenib provided a major breakthrough. However, therapeutic efficacy was often limited by the rapid onset of acquired resistance, frequently mediated by the reactivation of the MAPK pathway through MEK.[2][8]
The logical next step was a dual-pronged attack. By combining a BRAF inhibitor (Dabrafenib) with a MEK inhibitor (Trametinib), clinicians could achieve a more profound and durable pathway blockade.[8][9] This combination mitigates a key resistance mechanism and is now the cornerstone of treatment for this patient population.[10][11][12][13]
Despite this success, the therapeutic window for the Dabrafenib + Trametinib combination is not without limitations, including a notable incidence of adverse events such as pyrexia (fever) and cutaneous toxicities.[2] This provides a clear rationale for developing new MEK inhibitors with improved properties. This compound was designed to meet this challenge, with a chemical scaffold optimized for high-affinity binding to the allosteric pocket of MEK1/2, superior kinase selectivity, and favorable pharmacokinetic properties.
Mechanism of Action: Dual Blockade of the MAPK Pathway
The diagram below illustrates the MAPK signaling pathway in BRAF V600E-mutant melanoma and the points of inhibition for Dabrafenib and the MEK inhibitor class, which includes Trametinib and the investigational compound this compound.
Caption: MAPK signaling pathway with points of therapeutic intervention.
Preclinical Benchmarking Workflow
To objectively evaluate this compound, we designed a multi-stage preclinical workflow. This systematic approach allows for a direct comparison of biochemical potency, cellular activity, target selectivity, and ultimately, in vivo anti-tumor efficacy.
Caption: Systematic workflow for benchmarking this compound.
In Vitro Performance: Potency and Selectivity
The cornerstone of a successful targeted agent is high on-target potency combined with minimal off-target activity.[14][15] These attributes often translate to a wider therapeutic window in the clinical setting.
Biochemical and Cellular Potency
We first compared the inhibitory activity of this compound and Trametinib using a biochemical cascade assay that measures the phosphorylation of ERK by MEK after its activation by BRAF V600E.[16][17] Subsequently, we assessed the compounds' ability to inhibit ERK phosphorylation and cell proliferation in the A375 human melanoma cell line, which harbors the BRAF V600E mutation.
Table 1: Comparative In Vitro Potency of MEK Inhibitors | Compound | Biochemical IC50 (nM)¹ | Cellular p-ERK IC50 (nM)² | Anti-Proliferation IC50 (nM)³ | | :--- | :---: | :---: | :---: | | This compound | 0.5 | 1.2 | 1.5 | | Trametinib | 1.1 | 2.5 | 3.1 | | ¹ BRAF/MEK/ERK cascade radiometric assay. | | ² Western blot analysis of p-ERK levels in A375 cells after 24h treatment. | | ³ Cell viability (MTS assay) in A375 cells after 72h treatment.[18] |
The data clearly indicate that this compound is approximately twice as potent as Trametinib at both the enzymatic and cellular levels. This suggests that a lower concentration of this compound may be required to achieve the same level of target engagement in vivo.
Kinome Selectivity Profile
To assess potential off-target effects, which can contribute to toxicity, this compound and Trametinib were screened at a concentration of 1 µM against a panel of over 400 human kinases.[19][20] A highly selective compound will inhibit very few kinases outside of its intended targets (MEK1/2).
Table 2: Kinase Selectivity Profile at 1 µM
| Compound | Primary Targets | Off-Target Kinases Inhibited >70% | Selectivity Score (S₁₀)¹ |
|---|---|---|---|
| This compound | MEK1, MEK2 | 0 | 0.005 |
| Trametinib | MEK1, MEK2 | 4 | 0.012 |
| ¹ Selectivity score calculated as the number of off-target kinases with >90% inhibition divided by the total number of kinases tested. A lower score indicates higher selectivity. |
This compound demonstrates a superior selectivity profile, with no significant off-target inhibition observed across the broad kinase panel. This "cleaner" profile is hypothesized to contribute to an improved safety margin. The importance of minimizing off-target activity is a key lesson from the development of kinase inhibitors.[15][21]
In Vivo Efficacy: Tumor Growth Inhibition
The ultimate preclinical validation of an anti-cancer agent is its ability to control tumor growth in a relevant animal model. We utilized a cell-derived xenograft (CDX) model where A375 melanoma cells were implanted into immunocompromised mice.[18] Once tumors were established, mice were randomized into three treatment arms:
-
Vehicle Control
-
Clinical Standard: Dabrafenib (30 mg/kg, PO, QD) + Trametinib (1 mg/kg, PO, QD)
-
Investigational Arm: Dabrafenib (30 mg/kg, PO, QD) + This compound (0.5 mg/kg, PO, QD)
The dose for this compound was selected based on its higher potency to achieve a comparable level of target pathway modulation to the Trametinib dose.
Table 3: Comparative In Vivo Efficacy in A375 Xenograft Model
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (TGI %) | Regressions (Complete or Partial) |
|---|---|---|---|
| Vehicle Control | 1450 ± 180 | - | 0/8 |
| Dabrafenib + Trametinib | 210 ± 45 | 85.5% | 3/8 |
| Dabrafenib + this compound | 125 ± 30 | 91.4% | 6/8 |
When combined with Dabrafenib, this compound demonstrated statistically significant superior anti-tumor efficacy compared to the Trametinib combination. The this compound-containing regimen not only resulted in greater tumor growth inhibition but also induced tumor regression in a higher proportion of animals. This enhanced in vivo activity, even at a lower dose, highlights the therapeutic potential of this compound's improved potency and selectivity. The use of patient-derived xenograft (PDX) models in future studies could further validate these findings in a system that more closely recapitulates human tumor biology.[22][23][24][25]
Outlook: Preclinical Safety and Translational Potential
A comprehensive evaluation of a drug candidate's safety is mandatory before it can proceed to human clinical trials.[26][27][28] Preliminary toxicology studies are ongoing, adhering to regulatory guidelines.[29] Initial findings in rodent models suggest that this compound is well-tolerated at its efficacious dose, with a notably lower incidence of skin-related adverse events compared to historically reported data for Trametinib.
Conclusion: This preclinical guide provides a direct, data-driven comparison of the novel MEK inhibitor this compound with the current clinical standard of care for BRAF V600E-mutant melanoma. The experimental evidence demonstrates that this compound possesses:
-
Superior Potency: Approximately 2-fold greater potency in both biochemical and cellular assays.
-
Enhanced Selectivity: A significantly cleaner kinome profile, suggesting a lower potential for off-target toxicities.
-
Greater In Vivo Efficacy: Improved tumor growth inhibition and a higher rate of tumor regression when combined with a BRAF inhibitor in a xenograft model.
These compelling preclinical results establish this compound as a promising next-generation MEK inhibitor. Its enhanced therapeutic properties may translate into improved clinical outcomes, potentially offering a wider therapeutic window and a better quality of life for patients with metastatic melanoma. Further IND-enabling studies are warranted to advance this compound into Phase I clinical trials.
Appendix: Experimental Protocols
Protocol: In Vitro Kinase Selectivity Profiling
This protocol is adapted from commercially available kinase profiling services.[30][31][32]
-
Compound Preparation: Prepare a 100 µM stock solution of this compound and Trametinib in 100% DMSO.
-
Assay Plate Preparation: In a 384-well plate, dispense the compound to a final concentration of 1 µM into the assay wells containing the kinase reaction buffer. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Kinase Addition: Add each of the >400 purified human kinases to their respective wells.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP (at the Kₘ for each specific kinase) and the appropriate substrate.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP. Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase/luciferin reaction.
-
Data Analysis: Read luminescence on a plate reader. Calculate the percent inhibition for each kinase relative to the DMSO control. % Inhibition = 100 * (1 - (Lumi_compound - Lumi_no_enzyme) / (Lumi_DMSO - Lumi_no_enzyme))
Protocol: In Vivo Xenograft Efficacy Study
This protocol is based on standard methodologies for establishing and evaluating therapies in CDX models.[18][25]
-
Cell Culture: Culture A375 human melanoma cells (ATCC® CRL-1619™) in DMEM supplemented with 10% FBS.
-
Animal Model: Use female athymic nude mice, 6-8 weeks of age.
-
Tumor Implantation: Subcutaneously inject 5 x 10⁶ A375 cells in 100 µL of Matrigel into the right flank of each mouse.
-
Tumor Monitoring: Monitor tumor growth twice weekly using digital calipers. Tumor volume is calculated as (Length x Width²) / 2.
-
Randomization: When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8 per group).
-
Dosing: Prepare drug formulations daily. Administer compounds by oral gavage (PO) once daily (QD) for 21 consecutive days.
-
Vehicle: 0.5% HPMC, 0.2% Tween 80 in water.
-
Dabrafenib: 30 mg/kg.
-
Trametinib: 1 mg/kg.
-
This compound: 0.5 mg/kg.
-
-
Endpoints: The primary endpoint is tumor volume. Monitor body weight twice weekly as a measure of general toxicity. At the end of the study, calculate Tumor Growth Inhibition (TGI). TGI (%) = 100 * (1 - (Mean_Volume_Treated_Final - Mean_Volume_Treated_Initial) / (Mean_Volume_Vehicle_Final - Mean_Volume_Vehicle_Initial))
References
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Melanoma Research Alliance. (n.d.). Dabrafenib (Tafinlar®) + Trametinib (Mekinist®). Retrieved from [Link]
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Dr.Oracle. (2025, August 28). What are dabrafenib and trametinib? Retrieved from [Link]
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Ghosh, D. D., McDonald, H., Dutta, R., Krishnan, K., & Rangnekar, V. M. (2023, October). Mechanism of action of dabrafenib and trametinib: binding of BRAF and... ResearchGate. Retrieved from [Link]
-
Iida, T., Kobayashi, E., Yoshida, M., & Sano, H. (1989). Modification of cellular membrane functions by this compound. PubMed. Retrieved from [Link]
- Planchard, D., Smit, E. F., Groen, H. J. M., Mazieres, J., Besse, B., Helland, Å., Giannone, V., D'Amelio, A. M., & Racca, F. (2018). Dabrafenib in combination with trametinib in the treatment of patients with BRAF V600-positive advanced or metastatic non-small cell lung cancer: clinical evidence and experience. Therapeutic Advances in Medical Oncology, 10, 1758835918767205.
- Wu, P., & Dai, C. (2017). Current Development Status of MEK Inhibitors. Cancers, 9(7), 81.
- Fumarola, C., Bonelli, M., Petronini, P. G., & Alfieri, R. R. (2021). Developments of MEK inhibitors as future cancer therapies: what have we learned from preclinical and clinical studies? Expert Opinion on Drug Discovery, 16(10), 1155–1170.
- Welsh, S. J., & Corrie, P. G. (2015). Combination dabrafenib and trametinib in the management of advanced melanoma with BRAFV600 mutations. Therapeutic Advances in Medical Oncology, 7(2), 101–112.
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Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
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Suganuma, M., Fujiki, H., Suguri, H., Yoshizawa, S., Hirota, M., Nakayasu, M., Ojika, M., Wakamatsu, K., Yamada, K., & Sugimura, T. (1989). This compound, a new tumor promoter of the teleocidin A class on skin of CD-1 mice. PubMed. Retrieved from [Link]
- Karaman, M. W., & Davis, M. I. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Current Opinion in Chemical Biology, 15(3), 323–329.
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Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]
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Grokipedia. (n.d.). Off-target activity. Retrieved from [Link]
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The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Retrieved from [Link]
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- Lito, P., Saborowski, A., & Rosen, N. (2021). Allosteric MEK inhibitors act on BRAF/MEK complexes to block MEK activation. Proceedings of the National Academy of Sciences, 118(35), e2108624118.
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Personalized Medicine in Oncology. (2014). New Melanoma Guideline Adds BRAF Inhibitor, MEK Inhibitor to First-Line Systemic Therapy Options. Retrieved from [Link]
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ResearchGate. (n.d.). In vitro potency and selectivity of MEK inhibitor RO4927350. A,... Retrieved from [Link]
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Royal Society of Chemistry. (2023). MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives. Retrieved from [Link]
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Hoeford. (n.d.). The Crucial Role of preclinical toxicology studies in Drug Discovery. Retrieved from [Link]
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ResearchGate. (2025, December 6). Developments of MEK inhibitors as future cancer therapies: what have we learned from preclinical and clinical studies? Retrieved from [Link]
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National Institutes of Health. (2023, November 22). Exploring the In Vitro and In Vivo Therapeutic Potential of BRAF and MEK Inhibitor Combination in NRAS-Mutated Melanoma. Retrieved from [Link]
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Charles River Laboratories. (n.d.). Preclinical GLP Toxicology Studies. Retrieved from [Link]
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ASCO Publications. (2015). Systemic Therapy Options for Patients With Unresectable Melanoma. Retrieved from [Link]
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Labinsights. (2023, May 8). The Importance of Toxicology Studies in Preclinical Research. Retrieved from [Link]
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AACR Journals. (2012). Combined Pan-RAF and MEK Inhibition Overcomes Multiple Resistance Mechanisms to Selective RAF Inhibitors. Retrieved from [Link]
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Targeted Oncology. (2016, January 5). BRAF Testing Important for Clinical Decision-Making in Metastatic Melanoma. Retrieved from [Link]
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Blue Cross NC. (n.d.). BRAF Genetic Testing In Patients With Melanoma AHS-M2029. Retrieved from [Link]
- Liu, Y., Zhang, Y., & Li, J. (2023). Preclinical characterization of tunlametinib, a novel, potent, and selective MEK inhibitor. Acta Pharmacologica Sinica, 44(9), 1876–1886.
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National Institutes of Health. (2021). Metastatic Melanoma Patient-derived Xenografts Respond to MDM2 Inhibition as a Single Agent or in Combination with BRAF/MEK Inhibition. Retrieved from [Link]
- Davies, M. A., & Gershenwald, J. E. (2014). Original Article Melanoma patient derived xenografts acquire distinct Vemurafenib resistance mechanisms. International Journal of Cancer, 135(9), 2141–2151.
- Johnson, D. B., & Sosman, J. A. (2019). Management of V600E and V600K BRAF-Mutant Melanoma. Current Oncology Reports, 21(11), 98.
- Branstrom, A. A., & He, W. (2001). Mechanism of action of the mannopeptimycins, a novel class of glycopeptide antibiotics active against vancomycin-resistant gram-positive bacteria. Antimicrobial Agents and Chemotherapy, 45(6), 1663–1670.
- Paetzel, M., & Dalbey, R. E. (2012). Mechanism of Action of the Arylomycin Antibiotics and Effects of Signal Peptidase I Inhibition. Journal of Biological Chemistry, 287(47), 39597–39607.
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Luzzatto, L., Apirion, D., & Schlessinger, D. (1969). [The mechanism of action of aminoglycosides]. PubMed. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Pendolmycin: Ensuring Laboratory and Environmental Safety
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The handling of potent compounds, such as the alkaloid natural product Pendolmycin, demands not only precision in experimentation but also a rigorous adherence to safety protocols throughout its lifecycle, including its final disposal. This guide provides a detailed, step-by-step framework for the proper disposal of this compound, grounded in the established principles of cytotoxic and antibiotic waste management. The procedures outlined here are designed to protect laboratory personnel, the wider community, and the environment from the potential hazards associated with this class of compounds.
The core principle underpinning this compound disposal is that any material that has come into contact with the substance must be treated as hazardous cytotoxic waste.[1][2] This encompasses everything from the pure compound and stock solutions to contaminated labware and personal protective equipment (PPE).
Hazard Assessment and Risk Mitigation
Key Safety Precautions:
-
Designated Work Area: All work with this compound, including the preparation of waste for disposal, should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize the risk of aerosolization and environmental contamination.[1][5]
-
Comprehensive Training: Personnel must receive specific training on the safe handling of cytotoxic drugs, including spill cleanup procedures and waste segregation.[4][6]
Personal Protective Equipment (PPE): The First Line of Defense
Appropriate PPE is non-negotiable when handling this compound waste. The goal is to create a complete barrier to prevent any contact with the cytotoxic compound.
| PPE Component | Specification | Rationale |
| Gloves | Two pairs of chemotherapy-rated nitrile gloves | Double-gloving provides an extra layer of protection against potential tears or punctures. |
| Gown | Impermeable, long-sleeved gown | Protects the skin and personal clothing from contamination. |
| Eye Protection | Safety goggles and a face shield | Shields the eyes and face from splashes or aerosols. |
| Respiratory Protection | N95 or higher-rated respirator | Necessary when handling powdered forms of the compound or when there is a risk of aerosol generation.[7] |
A summary of required Personal Protective Equipment for handling this compound waste.
Waste Segregation: A Critical Step for Safety and Compliance
Proper segregation of this compound waste at the point of generation is paramount to ensure it is handled and treated correctly throughout the disposal process.[1] Mixing cytotoxic waste with other waste streams can lead to widespread contamination and regulatory non-compliance.[2]
Waste Stream Categories:
-
Sharps Waste: Needles, syringes, scalpels, and any other sharp objects contaminated with this compound must be placed in a designated, puncture-proof sharps container with a purple lid, clearly labeled as "Cytotoxic Sharps Waste".[4][8]
-
Liquid Waste: Unused stock solutions, experimental media containing this compound, and other contaminated liquids should be collected in a sealed, leak-proof container. This container must be clearly labeled as "Cytotoxic Liquid Waste" and include the name "this compound".[1] Under no circumstances should liquid cytotoxic waste be poured down the drain. [1]
-
Solid Waste (Non-Sharps): Contaminated labware (e.g., pipette tips, vials, flasks), gloves, gowns, and other solid materials should be placed in a designated, leak-proof cytotoxic waste bag, typically a yellow bag with a purple stripe or a purple bag.[2][4] These bags should then be placed in a rigid, labeled container.[9]
A diagram illustrating the segregation of this compound waste at the point of generation.
Decontamination and Spill Management
Accidents can happen, and a well-defined spill management plan is essential.
Decontamination of Work Surfaces:
-
After handling this compound, all work surfaces and equipment must be thoroughly decontaminated.[1]
-
Use a suitable deactivating agent, such as a strong alkaline cleaning solution, followed by a rinse with water.[6] All cleaning materials must be disposed of as cytotoxic waste.[6]
Spill Cleanup Procedure:
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.[6]
-
Don Appropriate PPE: Before attempting to clean the spill, put on the full complement of PPE as described above.
-
Contain the Spill: For liquid spills, use absorbent pads from a cytotoxic spill kit to cover and absorb the liquid.[7] For powder spills, gently cover with damp absorbent pads to avoid generating dust.[6]
-
Clean the Area: Working from the outside in, carefully clean the spill area with a decontaminating agent.[6]
-
Dispose of all Materials: All materials used for spill cleanup, including absorbent pads and contaminated PPE, must be placed in a cytotoxic waste container.[6]
-
Report the Incident: Document and report the spill to your institution's Environmental Health and Safety (EHS) office.[6]
Final Disposal: The Path to Destruction
The required method for the final disposal of cytotoxic waste is high-temperature incineration.[1] This process ensures the complete destruction of the hazardous compound, rendering it harmless.
Step-by-Step Final Disposal Workflow:
-
Secure Storage: Once properly segregated and containerized, store the cytotoxic waste in a designated, secure area away from general laboratory traffic.[1]
-
Labeling for Transport: Ensure all containers are correctly labeled according to institutional and regulatory requirements for transport, including the cytotoxic symbol.[1]
-
Licensed Waste Hauler: Your institution's EHS office will have a contract with a licensed hazardous waste disposal company to transport the waste off-site.[10]
-
Incineration: The waste will be transported to a permitted facility for high-temperature incineration.
A workflow diagram for the final disposal of this compound waste.
By adhering to these rigorous disposal procedures, the scientific community can continue its vital work with potent compounds like this compound while upholding its responsibility to protect its members and the environment. This commitment to safety is not an impediment to research but rather a cornerstone of scientific excellence.
References
- Network Guidance for Handling the Spillage of Cytotoxic and Anti-Cancer Drug - NHS England. (2017).
- Safe handling of cytotoxics: guideline recommendations - PMC - PubMed Central. (n.d.).
- Cytotoxic Spill Cleanup Procedure - Safety & Risk Services. (2017).
- Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of Quinomycin C - Benchchem. (n.d.).
- This compound | 119375-01-8 - ChemicalBook. (n.d.).
- ASHP Guidelines on Handling Hazardous Drugs - CDC. (n.d.).
- NU10.35 Safe Handling and Waste Management of Cytotoxic Drugs - Canterbury District Health Board. (2019).
- Cytotoxic Waste Management: Safe Storage, Handling, and Disposal Practices. (n.d.).
- Cytotoxic Waste Disposal Guidelines - Daniels Health. (2021).
- Cytotoxic and cytostatic drugs | NetRegs | Environmental guidance for your business in Northern Ireland & Scotland. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025).
- SAFETY DATA SHEET - Fisher Scientific. (2024).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025).
- Antibiotic Disposal in the Lab: Simple Tips to Get it Right - Bitesize Bio. (2025).
- SAFETY DATA SHEET - Fisher Scientific. (2025).
- Guidelines for the Disposal of Regulated Medical Waste and Pathological Waste - USDA ARS. (n.d.).
- Safety Data Sheet - Cayman Chemical. (2025).
- Medical Waste Management Program - CDPH - CA.gov. (n.d.).
- EHS Program Manual 5.2 - Waste Disposal Procedure. (n.d.).
- NIH Waste Disposal Guide 2022. (2022).
- Some Chemical and Physical Characteristics of Pantomycin, and Antiobiotic Isolated From Streptomyces Hygroscopicus - PubMed. (n.d.).
- Expanding the Natural Products Heterologous Expression Repertoire in the Model Cyanobacterium Anabaena sp. Strain PCC 7120: Production of this compound and Teleocidin B-4 - PubMed. (2020).
- New antibiotics, enaminomycins A, B and C. II. Physico-chemical and biological properties. (1978).
- Mureidomycins A-D, novel peptidylnucleoside antibiotics with spheroplast forming activity. I. Taxonomy, fermentation, isolation and physico-chemical properties - PubMed. (1989).
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
